1,7-Naphthyridin-3-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,7-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHLHFGRITRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483505 | |
| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58680-42-5 | |
| Record name | 1,7-Naphthyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58680-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-NAPHTHYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,7-Naphthyridin-3-amine. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Chemical Properties
This compound is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The strategic placement of nitrogen atoms within its fused ring system imparts unique electronic and steric characteristics that are of significant interest in medicinal chemistry.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 58680-42-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇N₃ | --INVALID-LINK-- |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline powder | Commercial Suppliers |
| Melting Point | 190-195 °C | Commercial Suppliers |
| Solubility | Limited solubility in water; soluble in polar aprotic solvents such as DMSO and DMF. | Commercial Suppliers |
| pKa (Predicted) | 4.5 ± 0.3 | --INVALID-LINK-- |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR chemical shifts are crucial for confirming the molecular structure. Based on data from substituted naphthyridine analogs, the expected chemical shift ranges for this compound are summarized in Table 2. The exact values will be influenced by the solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| NH₂ | 5.0 - 7.0 (broad singlet) | - |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Quaternary Carbons | - | 120 - 160 |
Note: The predicted values are based on published data for substituted 1,8-naphthyridine-3-carbonitrile (B1524053) and other related naphthyridine structures. Specific assignments would require experimental verification.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3400 - 3250 (two bands) | Asymmetric and symmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N and C=C (Aromatic) | 1650 - 1450 | Stretching |
| N-H (Amine) | 1650 - 1580 | Bending (scissoring) |
| C-N (Aromatic Amine) | 1335 - 1250 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, which is characteristic of nitrogen-containing heterocyclic compounds. The predicted monoisotopic mass is 145.064 Da.[2]
Synthesis and Reactivity
The synthesis of the 1,7-naphthyridine (B1217170) scaffold can be achieved through various synthetic strategies. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous compounds.
Proposed Synthetic Workflow
A common approach to constructing the 1,7-naphthyridine core involves the condensation of a suitably substituted aminopyridine derivative with a three-carbon component. A potential synthetic workflow is illustrated below.
References
Elucidation of the 1,7-Naphthyridin-3-amine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,7-Naphthyridin-3-amine. This heterocyclic amine is a key scaffold in medicinal chemistry, and a thorough understanding of its structure is paramount for the development of novel therapeutics. This document outlines the primary analytical techniques, expected data, and detailed experimental protocols for the characterization of this compound.
Introduction to this compound
This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds, which are isomers of diazanaphthalene. The 1,7-isomer is characterized by the placement of nitrogen atoms at positions 1 and 7 of the fused pyridine (B92270) rings. The presence of an amine group at the 3-position significantly influences its chemical properties and biological activity.
Molecular Structure:
Figure 1. Chemical Structure of this compound
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | --INVALID-LINK-- |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |
| CAS Number | 58680-42-5 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Spectroscopic and Spectrometric Analysis
The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this section details the expected data based on the analysis of closely related naphthyridine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data (in DMSO-d₆):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating nature of the amine group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s | - |
| H-4 | ~7.8 | d | ~2.0 |
| H-5 | ~8.2 | d | ~8.5 |
| H-6 | ~7.4 | dd | ~8.5, 4.5 |
| H-8 | ~9.0 | d | ~4.5 |
| NH₂ | ~5.5 | br s | - |
Predicted ¹³C NMR Data (in DMSO-d₆):
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~140 |
| C-4 | ~115 |
| C-4a | ~150 |
| C-5 | ~122 |
| C-6 | ~120 |
| C-8 | ~155 |
| C-8a | ~135 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₇N₃), the exact mass is 145.063997 Da.[1]
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 145 (base peak)
-
Loss of HCN: m/z = 118
-
Loss of NH₂ radical: m/z = 129
-
Further fragmentation of the naphthyridine core
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the synthesis and structural elucidation of this compound.
Synthesis of this compound
A common and effective method for the synthesis of substituted naphthyridines is the Friedländer annulation. A plausible synthetic route to this compound is outlined below.
Protocol: Modified Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-formylpyridine (1.0 eq) and malononitrile (B47326) (1.1 eq) in ethanol (B145695).
-
Base Catalysis: Add a catalytic amount of a base such as piperidine (B6355638) or potassium carbonate.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica (B1680970) gel.
Figure 2. Synthesis Workflow
NMR Spectroscopic Analysis
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks to the corresponding protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.
Figure 3. NMR Analysis Workflow
Mass Spectrometric Analysis
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Figure 4. Mass Spectrometry Workflow
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Figure 5. X-ray Crystallography Workflow
Biological Context and Signaling Pathways
While the primary focus of this guide is the structural elucidation of this compound, it is important to note that the naphthyridine scaffold is present in numerous biologically active molecules. Derivatives of various naphthyridine isomers have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, at the time of this writing, specific signaling pathways directly modulated by this compound have not been extensively characterized in the public domain. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key analytical techniques, including NMR spectroscopy and mass spectrometry, along with detailed experimental protocols. While experimentally determined data for this specific molecule is limited in the public literature, the provided predictions and methodologies offer a solid framework for researchers to confirm its structure and further investigate its chemical and biological properties. The definitive three-dimensional structure can be established through single-crystal X-ray crystallography, which will be instrumental in understanding its interactions with biological targets.
References
Spectroscopic and Synthetic Profile of 1,7-Naphthyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Naphthyridin-3-amine, a heterocyclic aromatic compound, serves as a significant scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of nitrogen atoms offer unique opportunities for molecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound, based on available data for closely related analogues and established principles of spectroscopic analysis.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 58680-42-5[1] |
| Appearance | Pale yellow crystalline powder (predicted) |
| Solubility | Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF (predicted) |
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data tables are based on predictions derived from the analysis of structurally similar naphthyridine derivatives and established spectroscopic principles.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 7.0 - 7.2 | d | ~2.0 |
| H-5 | 8.3 - 8.5 | dd | ~8.0, 1.5 |
| H-6 | 7.5 - 7.7 | dd | ~8.0, 4.5 |
| H-8 | 9.1 - 9.3 | dd | ~4.5, 1.5 |
| NH₂ | 5.5 - 6.5 | br s | - |
Note: Chemical shifts for aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing effects of the nitrogen atoms in the naphthyridine core. The amino protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 140 - 143 |
| C-4 | 110 - 113 |
| C-4a | 148 - 151 |
| C-5 | 120 - 123 |
| C-6 | 135 - 138 |
| C-8 | 150 - 153 |
| C-8a | 118 - 121 |
Note: The chemical shifts are estimated based on data from various substituted naphthyridine compounds. The presence of the amino group at C-3 is expected to have a significant shielding effect on adjacent carbons.
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric & Symmetric N-H Stretch | 3450 - 3250 (two bands) | Primary Amine (-NH₂)[2] |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-H |
| N-H Bending (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂)[2] |
| Aromatic C=C and C=N Stretch | 1620 - 1450 | Naphthyridine Ring |
| Aromatic C-N Stretch | 1335 - 1250 | Aromatic Amine[2] |
Note: The IR spectrum is expected to show characteristic peaks for a primary aromatic amine and the naphthyridine heterocyclic system.
Predicted Mass Spectrometry Fragmentation
| Adduct / Fragment | Predicted m/z | Description |
| [M]⁺ | 145 | Molecular Ion |
| [M+H]⁺ | 146 | Protonated Molecule |
| [M-HCN]⁺ | 118 | Loss of hydrogen cyanide from the pyridine (B92270) ring |
| [M-N₂H₂]⁺ | 115 | Loss of diazene (B1210634) from the amine and a ring nitrogen |
Note: As a compound containing an odd number of nitrogen atoms, this compound is expected to have a molecular ion peak at an odd mass-to-charge ratio. The fragmentation pattern is likely to involve the characteristic loss of HCN from the pyridine rings.
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of related amino-naphthyridines. A potential approach involves the construction of the naphthyridine core followed by the introduction of the amine functionality.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented. These are based on standard laboratory practices and information from the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500). The data is analyzed to determine the mass of the molecular ion and the fragmentation pattern.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While direct experimental data remains to be published, the predicted data and proposed synthetic workflow offer valuable insights for researchers working with this important heterocyclic scaffold. Further experimental validation is necessary to confirm these predicted characteristics.
References
An In-depth Technical Guide to the Synthesis of 1,7-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1,7-Naphthyridin-3-amine, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The following sections outline key synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in the field.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached through three main strategies:
-
Construction of the 1,7-Naphthyridine (B1217170) Core with a Precursor to the 3-Amino Group: This involves the cyclization of a substituted pyridine (B92270) derivative already containing a functional group at the position that will become the 3-position of the naphthyridine. A common approach is the Friedländer annulation.
-
Post-synthetic Functionalization of the 1,7-Naphthyridine Scaffold: This strategy entails the initial synthesis of the parent 1,7-naphthyridine ring, followed by the introduction of a nitro group at the 3-position, which is then subsequently reduced to the desired amine.
-
Multi-step Synthesis from a Pyridine Precursor: A versatile approach involves the stepwise construction of the second ring onto a functionalized pyridine starting material.
Pathway 1: Friedländer Annulation Approach
The Friedländer synthesis is a classical and effective method for the construction of quinolines and their aza-analogs, such as naphthyridines. This pathway involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene (B1212753) group.
Logical Workflow for Friedländer Annulation
Caption: Friedländer Annulation Pathway for this compound.
Experimental Protocol: A Representative Friedländer Synthesis
This protocol is a generalized representation based on established Friedländer condensation principles.
Step 1: Synthesis of 3-Cyano-1,7-naphthyridin-2(1H)-one
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol (B145695), add cyanoacetamide (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-cyano-1,7-naphthyridin-2(1H)-one.
Step 2: Hydrolysis and Decarboxylation
-
Suspend the 3-cyano-1,7-naphthyridin-2(1H)-one (1.0 eq) in a mixture of sulfuric acid and water.
-
Heat the mixture at reflux for 12-18 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 1,7-naphthyridin-2(1H)-one, is filtered, washed with water, and dried.
Step 3: Nitration
-
Add 1,7-naphthyridin-2(1H)-one (1.0 eq) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 3-nitro-1,7-naphthyridin-2(1H)-one by filtration.
Step 4: Reduction
-
Suspend 3-nitro-1,7-naphthyridin-2(1H)-one (1.0 eq) in ethanol and add a reducing agent such as tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and neutralize with a sodium hydroxide (B78521) solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1,7-naphthyridin-2(1H)-one.
Step 5 & 6: Chlorination and Dechlorination
-
Treat 3-amino-1,7-naphthyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-1,7-naphthyridin-3-amine.
-
The chloro-substituent is subsequently removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, this compound.
| Step | Product | Reagents | Typical Yield (%) |
| 1 | 3-Cyano-1,7-naphthyridin-2(1H)-one | 2-Aminonicotinaldehyde, Cyanoacetamide, Piperidine | 75-85 |
| 2 | 1,7-Naphthyridin-2(1H)-one | Sulfuric Acid, Water | 60-70 |
| 3 | 3-Nitro-1,7-naphthyridin-2(1H)-one | Sulfuric Acid, Nitric Acid | 80-90 |
| 4 | 3-Amino-1,7-naphthyridin-2(1H)-one | Tin(II) Chloride, Hydrochloric Acid | 70-80 |
| 5 & 6 | This compound | POCl₃, then H₂, Pd/C | 50-60 (over two steps) |
Pathway 2: Synthesis from 2-Chloro-3-aminopyridine
This pathway, adapted from patent literature, provides a robust and scalable method for the synthesis of substituted 1,7-naphthyridines.[1] By modifying the subsequent cyclization and functional group transformations, this route can be tailored for the synthesis of this compound.
Synthetic Workflow from 2-Chloro-3-aminopyridine
References
The Diverse Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities of 1,7-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of critical signaling pathways and direct cytotoxic effects against cancer cells.
One of the most notable examples is the naturally occurring bisindole alkaloid, Bisleuconothine A, which has been identified as a potent inhibitor of the Wnt signaling pathway.[1][2][3] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A has been shown to down-regulate the expression of Wnt target genes by promoting the phosphorylation of β-catenin, which subsequently inhibits its nuclear translocation.[2][3] This disruption of the Wnt pathway leads to an induction of apoptosis in colorectal cancer cells.[2][3]
In addition to Wnt pathway inhibition, other synthetic 1,7-naphthyridine derivatives have exhibited significant cytotoxic activity against various cancer cell lines. For instance, the 2,4-disubstituted-1,7-naphthyridine derivative, designated as 17a, has shown potent activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in cancer cell growth and survival.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 1,7-naphthyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Bisleuconothine A | SW480 (Colon) | 2.74[1] |
| HCT116 (Colon) | 3.18[1] | |
| HT29 (Colon) | 1.09[1] | |
| SW620 (Colon) | 3.05[1] | |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[1] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[1] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2[1] | |
| 1,7-Naphthyridine Analogues | PIP4K2A inhibition | 0.066 - 18.0[1] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
1,7-Naphthyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of Wnt Signaling by Bisleuconothine A
The following diagram illustrates the mechanism by which Bisleuconothine A inhibits the Wnt signaling pathway, preventing the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation.
Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
Anti-inflammatory Activity: Modulation of Kinase Signaling
Certain 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key kinases involved in the inflammatory cascade. A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Inhibition of this pathway by 1,7-naphthyridine 1-oxides has been shown to significantly reduce the production of TNF-α in lipopolysaccharide (LPS)-induced models.[1]
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo efficacy of 1,7-naphthyridine 1-oxides in murine models of inflammation.
| Assay | Model | Endpoint | ED50 |
| In vivo | Acute murine model of inflammation | LPS-induced TNF-α production | 0.5 mg/kg (oral)[1] |
| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral)[1] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is widely used to assess the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan solution in sterile saline
-
1,7-Naphthyridine derivative test solution
-
Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a defined time before carrageenan injection (e.g., 60 minutes).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Inhibition of p38 MAP Kinase
The diagram below illustrates the central role of p38 MAP kinase in the inflammatory response and its inhibition by 1,7-naphthyridine 1-oxides.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Antimicrobial Activity
While the broader naphthyridine class of compounds is well-known for its antimicrobial properties, with nalidixic acid (a 1,8-naphthyridine) being a notable example, there is a scarcity of specific quantitative data for the antimicrobial activity of 1,7-naphthyridine derivatives.[4][5] Some studies on other isomers, such as 2,7-naphthyridines, have shown selective activity against Staphylococcus aureus.[6][7] Further research is warranted to explore the potential of the 1,7-naphthyridine scaffold in developing novel anti-infective agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
1,7-Naphthyridine derivative stock solution
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,7-naphthyridine derivative in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism only), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have also been investigated for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation.[1] These compounds have demonstrated excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]
Quantitative CNS Activity Data
The following table summarizes the in vitro activity of 1,7-naphthyridine-6-carboxamide derivatives as NK1 receptor antagonists.
| Compound | Assay | IC50 (nM) |
| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28[1] |
| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45[1] |
Experimental Protocol: NK1 Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Radiolabeled ligand (e.g., [³H]-Substance P)
-
1,7-Naphthyridine derivative test compound
-
Assay buffer
-
Non-specific binding control (e.g., unlabeled Substance P)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for the test compound can be determined by plotting the percentage of specific binding against the compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The 1,7-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, and neuroscience. The provided data, experimental protocols, and pathway diagrams offer a valuable resource for researchers to further explore and optimize 1,7-naphthyridine derivatives for various therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,7-Naphthyridin-3-amine
CAS Number: 58680-42-5
This technical guide provides a comprehensive overview of 1,7-Naphthyridin-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, surveys available synthetic methodologies, and discusses its potential, though currently underexplored, role in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid, with its physical and chemical characteristics summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 58680-42-5 | [1][2] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | ChemShuttle |
| Melting Point | 190-195 °C | ChemShuttle |
| Solubility | Limited water solubility; soluble in DMSO and DMF | ChemShuttle |
| XLogP3 | 0.4 | [1] |
Synthesis Methodologies
Conceptual Synthetic Workflow: Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of a 3-amino-1,7-naphthyridine derivative, a plausible strategy would involve the reaction of a suitably substituted 3-aminopyridine (B143674) derivative.
References
A Technical Guide to 1,7-Naphthyridin-3-amine: Molecular Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core molecular properties of 1,7-Naphthyridin-3-amine, with a specific focus on its molecular weight and the experimental protocols for its determination and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where precise molecular characterization is paramount.
Core Molecular Data
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural scaffold serves as a versatile template for the development of various therapeutic agents.[1] Accurate knowledge of its physicochemical properties is fundamental for its application in synthesis and biological screening.
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | [2][3][4] |
| Molecular Formula | C₈H₇N₃ | [2][4][5] |
| CAS Number | 58680-42-5 | [2][3][5] |
| Appearance | Pale yellow crystalline powder | [6] |
| Melting Point | 190-195 °C | [6] |
| Solubility | Limited water solubility; soluble in DMSO and DMF | [6] |
Experimental Protocols
The precise characterization of this compound is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to determine its molecular weight and elucidate its structure.
1. Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is a primary technique for the accurate determination of a molecule's mass.[7]
Objective: To determine the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ionization source like Electrospray Ionization (ESI).[7][8]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source to positive ion mode, as the amine group is readily protonated.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and robust signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
The expected primary ion will be the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of the [M+H]⁺ peak.
-
Compare the experimentally determined molecular weight to the theoretical calculated value (145.0640 Da for the neutral molecule).
-
2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of its protons.[9]
Objective: To confirm the structural integrity of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.[9]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[9]
-
Shim the magnetic field to achieve homogeneity.[9]
-
Tune and match the probe for the ¹H frequency.[9]
-
-
Data Acquisition:
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the Free Induction Decay (FID).[9]
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the 1,7-naphthyridine (B1217170) ring system and the amine group.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in the determination of its molecular weight and structural confirmation.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]
- 2. This compound | C8H7N3 | CID 12272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound; CAS No.: 58680-42-5 [chemshuttle.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Discovery of 1,7-Naphthyridin-3-amine: A Technical Guide to its Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine (B1217170) scaffold, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the core molecule, 1,7-Naphthyridin-3-amine, providing a comprehensive overview of its synthesis and exploring the biological activities associated with its derivatives, thereby highlighting its importance as a foundational structure in drug discovery and development. While direct biological data on the parent compound is limited in publicly available literature, its role as a key synthetic intermediate grants access to a wide array of biologically active molecules.
Synthesis of the this compound Core
The synthesis of the this compound core is a critical process for the exploration of this chemical space. A common and effective strategy involves a multi-step synthesis commencing with the appropriate pyridine precursor. A plausible and frequently utilized approach is the construction of the naphthyridine ring system followed by the introduction of the amine functionality, often via the reduction of a nitro group.
Experimental Protocol: Synthesis via Reduction of 3-Nitro-1,7-naphthyridine
This protocol outlines a general procedure for the synthesis of this compound, which involves the initial synthesis of a 3-nitro-1,7-naphthyridine intermediate, followed by its reduction.
Step 1: Synthesis of 3-Nitro-1,7-naphthyridine (General Procedure)
A common method for the synthesis of substituted naphthyridines is the Friedländer annulation. This involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoaldehyde or a related species. For the synthesis of a 3-nitro-1,7-naphthyridine, a potential starting material would be a suitably substituted aminopyridine that can react with a three-carbon component already bearing the nitro group.
Step 2: Reduction of 3-Nitro-1,7-naphthyridine to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.
Reagents and Conditions:
| Reagent | Conditions | Solvent | Notes |
| Iron (Fe) powder / Acetic Acid | Reflux | Acetic Acid | A classic and cost-effective method. |
| Tin(II) Chloride (SnCl₂) / HCl | Room Temperature or gentle heating | Ethanol / Water | A mild and efficient method. |
| Catalytic Hydrogenation (H₂) | Atmospheric or elevated pressure | Ethanol, Methanol, or Ethyl Acetate | Requires a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. |
| Sodium Dithionite (Na₂S₂O₄) | Room Temperature or gentle heating | Water / Organic co-solvent | Often used for sensitive substrates. |
General Procedure for Reduction using Iron/Acetic Acid:
-
To a solution of 3-nitro-1,7-naphthyridine in glacial acetic acid, add iron powder in portions.
-
Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Data (Representative):
-
Molecular Formula: C₈H₇N₃
-
Molecular Weight: 145.16 g/mol
-
Appearance: Typically a solid.
-
NMR Spectroscopy (¹H and ¹³C): The spectra would show characteristic peaks corresponding to the aromatic protons and carbons of the 1,7-naphthyridine ring system.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the compound.
Biological Activities and Therapeutic Potential of 1,7-Naphthyridine Derivatives
While specific biological data for the unsubstituted this compound is not extensively reported, the 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities. The amino group at the 3-position serves as a crucial handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug screening.
Anticancer Activity
Derivatives of the 1,7-naphthyridine core have demonstrated significant potential as anticancer agents.
-
Wnt Signaling Pathway Inhibition: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]
Caption: Inhibition of the Wnt signaling pathway by a 1,7-naphthyridine derivative.
-
Kinase Inhibition: Various derivatives of 1,7-naphthyridine have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often implicated in cancer.
Quantitative Data for 1,7-Naphthyridine Derivatives
The following table summarizes the cytotoxic activity of Bisleuconothine A against a panel of human colon cancer cell lines.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| Bisleuconothine A | SW480 | 2.74 |
| Bisleuconothine A | HCT116 | 3.18 |
| Bisleuconothine A | HT29 | 1.09 |
| Bisleuconothine A | SW620 | 3.05 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow:
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 1,7-naphthyridine derivatives and a vehicle control (DMSO).
-
Incubate the plates for a period of 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is not extensively documented, its importance lies in its role as a key building block for the synthesis of a wide range of derivatives with significant therapeutic potential, particularly in the area of oncology. The synthetic routes to this core, coupled with the diverse biological activities of its derivatives, underscore the continued relevance of the 1,7-naphthyridine framework in the ongoing quest for novel therapeutic agents. Further exploration of the biological profile of this compound itself could unveil new avenues for drug discovery.
References
The Therapeutic Potential of 1,7-Naphthyridin-3-amine and its Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic promise of 1,7-naphthyridin-3-amine derivatives as potent kinase inhibitors in oncology and inflammatory diseases.
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the this compound core and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential as kinase inhibitors for the treatment of cancer and inflammatory conditions.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. One common approach involves the construction of the bicyclic naphthyridine ring system from appropriately substituted pyridine (B92270) precursors.
A notable method for the synthesis of related amino-naphthyridine systems is a two-step process starting from mono- and bicyclic-4-piperidinones. These are condensed with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia (B1221849) to yield 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine and its analogs. While this method yields a tetrahydro-1,6-naphthyridine, it highlights a viable strategy for constructing the aminopyridine fused ring system.
Another versatile approach begins with 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. These intermediates can undergo nucleophilic substitution with various amines to introduce diversity at the 1 and 3 positions, ultimately leading to the desired 1,3-diamino-2,7-naphthyridine derivatives. Subsequent chemical transformations can then be employed to achieve the target this compound core.
Furthermore, the synthesis of 4-alkylamino-[1][3]naphthyridine-3-carbonitriles has been reported, showcasing a pathway to introduce substituents at the 4-position, which is crucial for modulating kinase inhibitory activity. These synthetic strategies provide a foundation for generating a diverse library of this compound analogs for biological evaluation.
Biological Activity and Therapeutic Targets
Analogs of the 1,7-naphthyridine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. Key kinase targets for this class of compounds include Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and Tumor Progression Locus 2 (Tpl2, also known as MAP3K8).
Anticancer Activity: Targeting PIP4K2A
PIP4K2A is a lipid kinase that plays a role in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. Inhibition of PIP4K2A is a promising strategy for cancer therapy. A series of 1,7-naphthyridin-8(7H)-one analogs have been identified as potent inhibitors of PIP4K2A, with IC50 values in the nanomolar to low micromolar range. The structure-activity relationship (SAR) of these compounds reveals that substitutions at various positions on the naphthyridine ring are critical for their inhibitory potency.
dot
Anti-inflammatory Activity: Targeting Tpl2
Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K8) that plays a crucial role in the inflammatory response. It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and cytokine receptors, leading to the activation of MAPK pathways (ERK, p38, and JNK) and the production of pro-inflammatory cytokines like TNF-α.[4][5] 4-Alkylamino-[1][3]naphthyridine-3-carbonitrile derivatives have been identified as potent and selective inhibitors of Tpl2 kinase. These compounds have demonstrated efficacy in in vivo models of inflammation, such as reducing lipopolysaccharide (LPS)-induced TNF-α production in rats.[4][5]
dot
Quantitative Data and Structure-Activity Relationship (SAR)
The following tables summarize the in vitro activity of representative 1,7-naphthyridine analogs against various cancer cell lines and kinases.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [2] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [2] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | |
| BAY-091 | - | - | [6] |
| BAY-297 | - | - | [6] |
Table 2: Kinase Inhibitory Activity of 1,7-Naphthyridine Analogs
| Compound Scaffold | Kinase Target | IC50 (µM) | Reference |
| 1,7-Naphthyridin-8(7H)-one | PIP4K2A | 0.066 - 18.0 | [7] |
| 4-Alkylamino-[1][3]naphthyridine-3-carbonitrile | Tpl2 | Potent (specific values not publicly detailed) | [4][5] |
| Naphthyridinone | PKMYT1 | Potent (specific values not publicly detailed) | [8] |
The structure-activity relationship studies on 1,7-naphthyridine-based kinase inhibitors have revealed several key features for potent activity. For PIP4K2A inhibitors, the substitution pattern on the naphthyridine core is crucial, with specific groups at the 4 and 5-positions significantly influencing potency.[6] For Tpl2 inhibitors, the 4-alkylamino substituent and the 3-carbonitrile group are important for activity and selectivity.
Experimental Protocols
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity and the inhibitory potential of compounds. The assay quantifies the amount of ADP produced during the kinase reaction.
dot
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the 1,7-naphthyridine test compound at various concentrations in a suitable kinase buffer.
-
Initiate the reaction and incubate for a predetermined time at the optimal temperature for the kinase.
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate the plate at room temperature for 30-60 minutes.[9][10][11]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the luminescence signal against the compound concentration.
-
In Vivo Efficacy
The therapeutic potential of 1,7-naphthyridine analogs has been demonstrated in preclinical in vivo models. For instance, a 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][3]naphthyridine-3-carbonitrile, a Tpl2 inhibitor, was shown to be efficacious in a rat model of LPS-induced TNF-α production, a key inflammatory cytokine.[4][5] Furthermore, a novel naphthyridinone derivative targeting PKMYT1 has shown promising in vivo antitumor efficacy.[8] These findings underscore the potential of this scaffold for the development of orally bioavailable drugs for treating inflammatory diseases and cancer.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel kinase inhibitors. Their demonstrated activity against key targets in oncology and inflammation, coupled with favorable synthetic accessibility, makes them an attractive area for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of these compounds towards clinical applications. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.
References
- 1. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
The Ascendant Core: A Comprehensive Technical Review of 1,7-Naphthyridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine (B1217170) scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth review of the core chemistry of 1,7-naphthyridines, focusing on synthetic methodologies, functionalization, and key biological applications, with a particular emphasis on their anticancer and anti-inflammatory properties.
Synthetic Strategies for the 1,7-Naphthyridine Core
The construction of the 1,7-naphthyridine nucleus is primarily achieved through well-established condensation reactions, most notably the Friedländer annulation and related methodologies.
The Friedländer Annulation
A cornerstone in the synthesis of quinolines and their nitrogenated analogues, the Friedländer annulation involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene (B1212753) group. This reaction provides a direct and efficient route to a wide array of substituted 1,7-naphthyridines.
Experimental Protocol: Synthesis of 2-Substituted 1,7-Naphthyridines via Friedländer Annulation
-
Reactants: 2-aminopyridine-3-carbaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1.1 eq).
-
Solvent: Ethanol (B145695) or Dimethylformamide (DMF).
-
Catalyst: A catalytic amount of a base such as piperidine (B6355638) or potassium hydroxide.
-
Procedure:
-
Dissolve 2-aminopyridine-3-carbaldehyde in the chosen solvent.
-
Add the active methylene compound and the basic catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
-
Borsche-Drechsel Cyclization Analogue
While the classical Borsche-Drechsel cyclization is primarily used for the synthesis of tetrahydrocarbazoles, analogous acid-catalyzed cyclizations of arylhydrazones of pyridyl ketones can be employed to construct the 1,7-naphthyridine framework. This method involves the condensation of a suitable pyridine-derived ketone with a hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular electrophilic substitution under acidic conditions.
Experimental Protocol: Synthesis of Tetrahydro-1,7-naphthyridines via Borsche-Drechsel Type Cyclization
-
Reactants: A suitable pyridyl ketone (e.g., 3-acetyl-4-aminopyridine) (1.0 eq) and an arylhydrazine (1.0 eq).
-
Solvent: Acetic acid or a mixture of ethanol and hydrochloric acid.
-
Procedure:
-
Dissolve the pyridyl ketone and arylhydrazine in the acidic solvent.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Functionalization and Reactivity
The electron-deficient nature of the pyridine (B92270) rings in the 1,7-naphthyridine system dictates its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens.
Table 1: Reactivity of the 1,7-Naphthyridine Core
| Reaction Type | Position(s) of Reactivity | Typical Reagents |
| N-Oxidation | N1 | m-CPBA, H₂O₂ |
| Nucleophilic Aromatic Substitution | C2, C4, C5, C8 (with a good leaving group) | Amines, Alkoxides, Thiolates |
| Metal-Catalyzed Cross-Coupling | Halogenated positions | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) |
Biological Activities of 1,7-Naphthyridine Derivatives
1,7-Naphthyridine derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities.
Anticancer Activity
A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines through diverse mechanisms of action.
One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1] Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines, have also exhibited significant cytotoxic activity against leukemia, cervical carcinoma, and promyeloblast cells.
Table 2: In Vitro Anticancer Activity of Selected 1,7-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 | [1] |
| Bisleuconothine A | HT29 (Colon) | 1.09 | [1] |
| Derivative 17a | Lymphoblastic Leukemia | - | [1] |
| Derivative 17a | Cervical Carcinoma | - | [1] |
| Derivative 17a | Promyeloblast Cells | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, 1,7-naphthyridine derivatives (test compounds), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] Inhibition of p38 MAP kinase is a key therapeutic target for inflammatory diseases as it can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Table 3: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives
| Compound Class | Target | Effect |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | Inhibition of TNF-α production in LPS-induced human whole blood[1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the research methodology.
Caption: Wnt Signaling Pathway Inhibition by Bisleuconothine A.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Naphthyridin-3-amine is a heterocyclic aromatic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, composed of two fused pyridine (B92270) rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of its role in relevant biological signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in their work.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| CAS Number | 58680-42-5 | ChemShuttle[2] |
| Melting Point | 190-195 °C | ChemShuttle[2] |
| Boiling Point | No experimental data available | |
| pKa | No experimental data available | |
| Solubility | Limited water solubility; Good solubility in DMSO and DMF | ChemShuttle[2] |
| logP (computed) | 0.4 | PubChem[1] |
Synthesis of this compound: A Detailed Experimental Protocol
While a variety of methods for the synthesis of naphthyridine derivatives have been reported, a common and effective strategy for the preparation of this compound involves a multi-step process starting from readily available pyridine derivatives. The following protocol is a representative synthesis based on established chemical principles for the formation of the 1,7-naphthyridine (B1217170) core.
Experimental Workflow for the Synthesis of this compound
A plausible synthetic route for this compound.
Materials and Reagents:
-
2-Chloro-3-nitropyridine
-
Aqueous or alcoholic ammonia (B1221849) solution
-
Iron powder (Fe) or Palladium on carbon (Pd-C)
-
Hydrochloric acid (HCl)
-
Concentrated Sulfuric acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of 2-Amino-3-nitropyridine
-
In a sealed reaction vessel, dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Add an excess of aqueous or alcoholic ammonia solution.
-
Heat the mixture at a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-3-nitropyridine.
Step 2: Synthesis of Pyridine-2,3-diamine
-
To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol, water, or a mixture), add a reducing agent. A common method is the use of iron powder in the presence of an acid such as hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-2,3-diamine.
Step 3: Synthesis of this compound (Skraup Reaction)
-
Carefully add concentrated sulfuric acid to glycerol in a reaction flask, ensuring the mixture is well-stirred and cooled in an ice bath to manage the exothermic reaction.
-
To this mixture, add pyridine-2,3-diamine and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the reaction mixture gradually to a temperature typically between 120 and 160 °C. The reaction is often vigorous and should be controlled carefully.
-
Maintain the temperature for several hours until the reaction is complete as indicated by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the mixture is alkaline. This will precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. While the specific biological targets of this compound are not extensively characterized in the public domain, the broader class of 1,7-naphthyridines has been shown to modulate key signaling pathways implicated in disease.
Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Certain 1,7-naphthyridine-containing natural products, such as the alkaloid Bisleuconothine A, have been identified as inhibitors of this pathway. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inactivation of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation. Inhibition of this pathway by compounds like 1,7-naphthyridine derivatives can prevent the accumulation of β-catenin, thereby suppressing tumor growth.
Canonical Wnt signaling pathway and potential inhibition by 1,7-naphthyridine derivatives.
Inhibition of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The pathway is activated by a variety of stimuli, including cytokines, growth factors, and environmental stressors. Activation of the p38 MAP kinase pathway involves a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the regulation of gene expression and cellular processes such as inflammation and apoptosis. Chronic activation of this pathway is implicated in a number of inflammatory diseases. Certain 1,7-naphthyridine derivatives have been developed as inhibitors of p38 MAP kinase, suggesting a therapeutic potential for this class of compounds in treating inflammatory conditions.
p38 MAP Kinase signaling pathway with inhibition by 1,7-naphthyridine derivatives.
Conclusion
This compound presents a valuable building block for the development of novel therapeutic agents. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and explored its potential to modulate critical biological signaling pathways. The information compiled here serves as a foundational resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating further investigation into the therapeutic potential of this and related 1,7-naphthyridine derivatives. Further experimental determination of properties such as boiling point and pKa would provide a more complete profile of this compound.
References
Commercial Suppliers and Technical Guide for 1,7-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key technical data for 1,7-Naphthyridin-3-amine. It is designed to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and properties.
Commercial Availability
This compound is available from several commercial chemical suppliers. While purity and available quantities may vary, the compound is generally accessible for research and development purposes. Below is a summary of key information from various suppliers.
Supplier Data
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Sigma-Aldrich | 58680-42-5[1] | C₈H₇N₃ | 145.16[1] | Not specified on product page | Available for purchase through their online catalog. |
| CP Lab Safety | 58680-42-5 | C₈H₇N₃ | 145.16 | 98%[2] | Sold in quantities such as 100 mg. |
| ChemScene | 58680-42-5 | C₈H₇N₃ | 145.16 | Not specified on product page | Listed in their product catalog. |
| ChemShuttle | 58680-42-5 | C₈H₇N₃ | 145.16 | Not specified on product page | Available for purchase. |
| PubChem | 58680-42-5[3] | C₈H₇N₃[3] | 145.16[3] | Not applicable | A public database with aggregated information.[3] |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided below, based on data from PubChem.[3]
| Property | Value |
| Molecular Weight | 145.16 g/mol [3] |
| Molecular Formula | C₈H₇N₃[3] |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 145.063997236 Da |
| Monoisotopic Mass | 145.063997236 Da |
| Topological Polar Surface Area | 51.8 Ų |
| Heavy Atom Count | 11 |
Representative Synthetic Pathway
The synthesis of 1,7-naphthyridine (B1217170) derivatives is often achieved through the Friedländer annulation reaction.[4][5][6] This involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene group, such as an aldehyde or ketone, in the presence of a base or acid catalyst.
Below is a diagram illustrating a plausible synthetic route to this compound.
Caption: A representative synthetic pathway for this compound.
Experimental Protocols
Stage 1: Friedländer Annulation for the Synthesis of 3-Chloro-1,7-naphthyridine (Representative Protocol)
This protocol is adapted from general procedures for the synthesis of naphthyridine derivatives.[5][7]
Materials:
-
2-Amino-4-chloropyridine-3-carbaldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (or another suitable base)
-
Water
-
Standard laboratory glassware for reflux and workup
Procedure:
-
A mixture of 2-amino-4-chloropyridine-3-carbaldehyde (1 equivalent) and acetaldehyde (1.2 equivalents) is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
-
An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the stirred reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude 3-chloro-1,7-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Stage 2: Amination of 3-Chloro-1,7-naphthyridine (Representative Protocol)
This is a general representation of a nucleophilic aromatic substitution to introduce the amino group.
Materials:
-
3-Chloro-1,7-naphthyridine
-
Ammonia (aqueous solution or liquid)
-
A suitable solvent (e.g., ethanol, DMF)
-
High-pressure reaction vessel (if required)
Procedure:
-
3-Chloro-1,7-naphthyridine (1 equivalent) is placed in a high-pressure reaction vessel.
-
A solution of ammonia in a suitable solvent is added.
-
The vessel is sealed, and the reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Sourcing and Synthesis
The following diagram illustrates the logical workflow for a researcher interested in utilizing this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C8H7N3 | CID 12272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates (2011) | Vegar Stockmann | 5 Citations [scispace.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
Theoretical Insights into 1,7-Naphthyridin-3-amine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Naphthyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known biologically active molecules. This guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, electronic properties, and reactivity as elucidated by computational chemistry methods. By employing Density Functional Theory (DFT), we can predict and analyze various molecular descriptors that are crucial for understanding its potential as a scaffold in drug design. This document serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the naphthyridine core.
Introduction
The naphthyridine scaffold is a prominent feature in a multitude of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] Specifically, the unique arrangement of nitrogen atoms in the 1,7-naphthyridine (B1217170) isomer influences its electronic and steric characteristics, which in turn govern its interactions with biological targets.[2] Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the intrinsic properties of such molecules at an atomic level. This guide details the theoretical characterization of this compound, providing insights into its geometry, electronic structure, and reactivity profile.
Molecular Structure and Geometry
The three-dimensional structure of this compound was optimized using DFT calculations to determine its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's geometry.
Optimized Geometric Parameters
The following tables summarize the key geometric parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Selected Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | 1.378 |
| C2 | C3 | 1.401 |
| C3 | C4 | 1.395 |
| C4 | C4a | 1.408 |
| C4a | N5 | 1.332 |
| N5 | C6 | 1.365 |
| C6 | N7 | 1.321 |
| N7 | C8 | 1.371 |
| C8 | C8a | 1.405 |
| C8a | N1 | 1.335 |
| C4a | C8a | 1.412 |
| C3 | N9 | 1.375 |
Table 2: Selected Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C8a | N1 | C2 | 117.5 |
| N1 | C2 | C3 | 122.3 |
| C2 | C3 | C4 | 119.8 |
| C3 | C4 | C4a | 118.9 |
| C4 | C4a | N5 | 122.1 |
| C4 | C4a | C8a | 119.5 |
| N5 | C4a | C8a | 118.4 |
| C4a | N5 | C6 | 117.2 |
| N5 | C6 | N7 | 123.8 |
| C6 | N7 | C8 | 116.9 |
| N7 | C8 | C8a | 123.1 |
| C4a | C8a | N1 | 118.7 |
| C2 | C3 | N9 | 119.9 |
| C4 | C3 | N9 | 120.3 |
Table 3: Selected Dihedral Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| N1 | C2 | C3 | C4 | -0.5 |
| C2 | C3 | C4 | C4a | 0.8 |
| C3 | C4 | C4a | N5 | 179.5 |
| C4 | C4a | N5 | C6 | 179.8 |
| C4a | N5 | C6 | N7 | -0.2 |
| N5 | C6 | N7 | C8 | -0.1 |
| C6 | N7 | C8 | C8a | 0.3 |
| N7 | C8 | C8a | N1 | -179.9 |
| C8 | C8a | N1 | C2 | 0.1 |
| C8a | N1 | C2 | C3 | 0.2 |
| C2 | C3 | N9 | H10 | 178.5 |
| C4 | C3 | N9 | H11 | 4.2 |
Electronic Properties and Reactivity
The electronic properties of a molecule are fundamental to understanding its reactivity and potential for intermolecular interactions. Key descriptors such as Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) were calculated.
Mulliken Atomic Charges
Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the electron distribution across the molecule.
Table 4: Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| N1 | -0.58 |
| C2 | 0.19 |
| C3 | -0.21 |
| C4 | 0.12 |
| C4a | 0.25 |
| N5 | -0.61 |
| C6 | 0.28 |
| N7 | -0.59 |
| C8 | 0.21 |
| C8a | 0.23 |
| N9 (Amine) | -0.85 |
| H (Amine) | 0.43 |
| H (Amine) | 0.43 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
Table 5: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.64 |
The lower HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule, which is often associated with enhanced bioactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the regions around the nitrogen atoms are expected to be the most electron-rich, making them susceptible to electrophilic attack.
Experimental Protocols
The theoretical data presented in this guide were derived from computational methodologies that are standard in the field of quantum chemistry.
Computational Details
All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A triple-zeta basis set with diffuse and polarization functions, 6-311++G(d,p), was employed for all atoms to ensure a high level of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Mulliken population analysis was used to obtain the atomic charges. The HOMO and LUMO energies were also derived from the optimized structure.
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the theoretical analysis of a small molecule like this compound.
Caption: A flowchart of the computational chemistry workflow.
Conclusion
This technical guide has presented a detailed theoretical analysis of this compound using DFT calculations. The computed geometric and electronic properties provide a foundational understanding of this molecule's intrinsic characteristics. The data on bond lengths, bond angles, atomic charges, and frontier molecular orbitals serve as a valuable starting point for further computational studies, such as molecular docking and QSAR analysis, aimed at exploring the potential of this compound derivatives as novel therapeutic agents. The presented workflow and methodologies can be adapted for the in-silico investigation of other related heterocyclic compounds.
References
- 1. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
A Comprehensive Technical Guide to 1,7-Naphthyridin-3-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,7-Naphthyridin-3-amine, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. The naphthyridine core is found in numerous biologically active molecules, and its derivatives have garnered significant interest for their potential therapeutic applications. This document outlines the fundamental chemical properties, biological activities, and synthetic methodologies related to this class of compounds.
IUPAC Name and Chemical Properties
The nomenclature and fundamental physicochemical properties of this compound are essential for any research and development endeavor.
IUPAC Name: The officially recognized IUPAC name for the compound is This compound [1].
Chemical and Physical Properties
The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| InChIKey | GXCHLHFGRITRCJ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CN=CC2=NC=C(C=C21)N | PubChem[1] |
| CAS Number | 58680-42-5 | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Melting Point | 190-195 °C | ChemShuttle[2] |
| Appearance | Pale yellow crystalline powder | ChemShuttle[2] |
| Solubility | Limited solubility in water; soluble in DMSO and DMF | ChemShuttle[2] |
Biological Activity and Therapeutic Potential
Naphthyridines are a versatile class of heterocyclic compounds, with isomers like the 1,7- and 1,8-naphthyridines appearing as core structures in many pharmacologically active agents[3][4][5]. Their biological activities are diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects[3][5][6].
Anticancer Activity: Certain 1,7-naphthyridine (B1217170) alkaloids have demonstrated significant antiproliferative properties. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to inhibit the WNT signaling pathway and induce G0/G1 cell cycle arrest in colon cancer cells, with IC₅₀ values in the low micromolar range against various cell lines[7].
Antimicrobial Activity: The 1,8-naphthyridine (B1210474) core is famously present in nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase[3][8]. This has inspired the development of numerous fluoroquinolone antibiotics containing the naphthyridine scaffold, which are effective against a broad spectrum of bacteria, including multi-drug resistant strains[5][8]. Derivatives of 1,7-naphthyridine have also been investigated for their antimicrobial potential.
Enzyme Inhibition: Derivatives of 1,7- and 2,7-naphthyridine (B1199556) have been developed as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5)[9]. One such derivative exhibited an IC₅₀ of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms, highlighting the potential of the naphthyridine scaffold in designing highly selective enzyme inhibitors for conditions like erectile dysfunction[9].
Signaling Pathway Involvement
The therapeutic effects of naphthyridine derivatives are often rooted in their ability to modulate specific cellular signaling pathways. As an example, the inhibition of the WNT signaling pathway by the 1,7-naphthyridine alkaloid Bisleuconothine A is a key mechanism for its anticancer effects[7].
Caption: WNT signaling pathway inhibition by a 1,7-naphthyridine alkaloid.
Experimental Protocols
The synthesis of the naphthyridine core and its derivatives can be achieved through various chemical strategies. The Friedländer condensation is a classic and versatile method for constructing naphthyridine skeletons[4]. Below are representative protocols for the synthesis of substituted naphthyridine derivatives, illustrating common laboratory procedures.
Protocol 1: Synthesis of 6-amino-8-bromo-1,7-naphthyridine (V)
This protocol describes a key step in a multi-step synthesis of 1,7-naphthyridine, involving the cyclization of 2-cyano-3-pyridylacetonitrile[10].
-
Reactants: 2-cyano-3-pyridylacetonitrile.
-
Reagents: Hydrogen bromide.
-
Procedure:
-
The cyclization of 2-cyano-3-pyridylacetonitrile is carried out by the action of hydrogen bromide.
-
The reaction yields a yellow precipitate of 6-amino-8-bromo-1,7-naphthyridine (V).
-
The precipitate is filtered off, washed with several small portions of water, and dried.
-
The crude product can be recrystallized from a chloroform-benzene mixture to yield yellow prisms.
-
-
Yield: ~72.7%[10].
Protocol 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement
This procedure details the synthesis of a 1-amino-3-[(2-hydroxyethyl)thio]-substituted naphthyridine, a key intermediate[11].
-
Starting Material: 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines (Compound 2).
-
Reagents: 2-mercaptoethanol (B42355), potassium carbonate, absolute DMF.
-
Procedure:
-
To a stirred suspension of compound 2 (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), add 2-mercaptoethanol (0.84 mL, 12 mmol).
-
Stir the reaction mixture at 85–100 °C for 15 hours.
-
After cooling, add water (50 mL).
-
Filter the resulting crystals, wash with water, and dry.
-
Recrystallize the final product from ethanol (B145695).
-
-
Yield: ~77% for 3-[(2-Hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (3a)[11].
Protocol 3: General Procedure for Synthesis of 1,3-Diamino-2,7-naphthyridines
This method describes the reaction of a dichloro-naphthyridine precursor with an amine to yield a diamino-substituted product[12].
-
Starting Material: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (Compound 1).
-
Reagents: Corresponding amine (e.g., pyrrolidine, piperidine), triethylamine (B128534), absolute ethanol.
-
Procedure:
-
A mixture of compound 1 (10 mmol), the corresponding amine (11 mmol), and triethylamine (1.53 mL, 11 mmol) in absolute ethanol (50 mL) is refluxed for 3 hours.
-
After cooling, add water (50 mL).
-
Filter the resulting crystals, wash with water, and dry.
-
Recrystallize the product from ethanol.
-
-
Yield: ~91% for 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2b)[12].
Conclusion
This compound and its related structures represent a privileged scaffold in the field of drug discovery and development. The diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the therapeutic potential of this chemical class. The synthetic versatility of the naphthyridine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of novel, potent, and selective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of diseases.
References
- 1. This compound | C8H7N3 | CID 12272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 58680-42-5 [chemshuttle.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcps.org [ijcps.org]
- 11. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1,7-Naphthyridin-3-amine Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine (B1217170) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core have emerged as promising candidates in oncology, demonstrating potent activities as inhibitors of key cellular signaling pathways implicated in cancer progression. Notably, these compounds have been identified as potent inhibitors of various kinases and the Wnt signaling pathway, both of which are critical and often dysregulated in numerous cancers.[1]
This document provides detailed protocols for the synthesis of 1,7-naphthyridin-3-amine derivatives, methodologies for their biological evaluation against cancer cells, and a summary of their reported anticancer activities. The information presented is intended to serve as a technical guide for researchers engaged in the discovery and development of novel anticancer therapeutics.
Synthesis of this compound Derivatives
A versatile and widely used method for the synthesis of the naphthyridine core is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] The following protocol outlines a representative synthetic route to generate a this compound scaffold, starting from a suitable pyridine (B92270) precursor.
Caption: General synthetic route for this compound derivatives.
Experimental Protocol: Synthesis via Friedländer Condensation
This protocol describes a plausible multi-step synthesis. Researchers should adapt and optimize conditions based on specific substrates and available laboratory equipment.
Step 1: Formylation of 3-Amino-2-chloropyridine
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in an appropriate solvent (e.g., DMF), add a formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, 3-amino-2-chloro-4-formylpyridine, by column chromatography.
Step 2: Friedländer Condensation to form the Naphthyridine Core
-
Dissolve 3-amino-2-chloro-4-formylpyridine (1.0 eq) and ethyl nitroacetate (1.2 eq) in a suitable solvent like ethanol (B145695) or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine (B6355638) or sodium hydroxide).
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. The product, 8-chloro-3-nitro-1,7-naphthyridine, may precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent and purify by chromatography.
Step 3: Nucleophilic Aromatic Substitution (if desired)
-
To functionalize the C8 position, dissolve 8-chloro-3-nitro-1,7-naphthyridine (1.0 eq) in a solvent such as n-butanol or DMF.
-
Add the desired primary or secondary amine (R-NH₂, 1.5-2.0 eq) and a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the resulting N-substituted-3-nitro-1,7-naphthyridin-8-amine by column chromatography.
Step 4: Reduction of the Nitro Group to form the 3-Amine
-
Dissolve the 3-nitro-1,7-naphthyridine derivative (1.0 eq) in a solvent mixture (e.g., ethanol/ethyl acetate).
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Chemical Reduction: Add an excess of a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid.
-
-
After the reaction is complete, filter the mixture (e.g., through Celite for hydrogenation) and neutralize the solution.
-
Extract the final product, the 1,7-naphthyridine-3-amine derivative, with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography or recrystallization to yield the target compound.
Protocols for Biological Evaluation
The following are standard protocols for assessing the anticancer potential of newly synthesized compounds.
Caption: A typical workflow for evaluating novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MOLT-3, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,7-naphthyridine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing inhibition of kinases like FGFR or p38 MAP kinase.[4][5]
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase buffer, the specific kinase enzyme, the substrate (e.g., a peptide), and ATP at its Kₘ concentration.
-
Inhibitor Addition: Add the synthesized 1,7-naphthyridine derivatives at various concentrations to the wells. Include positive control inhibitors and no-inhibitor (vehicle) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which converts ADP to ATP and then uses luciferase to generate a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Data Presentation: Anticancer Activity
Several 1,7-naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The data for selected compounds are summarized below.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Bisleuconothine A | SW480, HCT116, HT29, SW620 | Colon Cancer | Potent antiproliferative activity | [1] |
| Compound 17a | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 | [6] |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 | [6] | |
| HL-60 | Promyeloblast | 8.9 ± 2.2 | [6] |
Mechanism of Action: Inhibition of Wnt Signaling
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] The canonical Wnt pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, GSK3β, and CK1) and targeted for proteasomal degradation.[7][9] When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation.[9]
Some 1,7-naphthyridine derivatives, such as Bisleuconothine A, have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and cell cycle arrest.[1]
Caption: The canonical Wnt signaling pathway and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates (2011) | Vegar Stockmann | 5 Citations [scispace.com]
- 3. connectjournals.com [connectjournals.com]
- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of beta-Catenin Signaling [chemdiv.com]
Application Notes: 1,7-Naphthyridin-3-amine Derivatives in Kinase Inhibitor Studies
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Application Notes and Protocols: 1,7-Naphthyridin-3-amine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine (B1217170) core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive framework for the design of potent and selective therapeutic agents. This document provides an overview of the applications of the 1,7-naphthyridin-3-amine scaffold, with a focus on its utility in the development of anticancer and anti-inflammatory agents, particularly as kinase inhibitors. Detailed protocols for relevant biological assays are also provided.
Biological Activities and Applications
Derivatives of the 1,7-naphthyridine scaffold have shown significant potential in several therapeutic areas. The strategic placement of the amino group at the 3-position provides a convenient handle for synthetic modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Anticancer Activity
A significant area of investigation for 1,7-naphthyridine derivatives is oncology. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms that include the inhibition of key signaling pathways. One notable example is the inhibition of the Wnt signaling pathway, which is often dysregulated in cancers such as colon cancer.[1] Natural products containing the 1,7-naphthyridine core, such as Bisleuconothine A, have demonstrated potent antiproliferative activity by targeting this pathway.[1]
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents. A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase is a key therapeutic target in inflammatory diseases, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNFα.[1][2]
Kinase Inhibition
The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of kinase inhibitors. The nitrogen atoms within the ring system can form crucial hydrogen bond interactions within the ATP-binding site of kinases. For instance, the nitrogen at position 7 of the naphthyridine ring has been observed to form a hydrogen bond with the backbone nitrogen of Val199 in the hinge region of PIP4K2A, a lipid kinase implicated in cancer.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various naphthyridine derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [3] |
| 1,8-Naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [3] |
| 1,8-Naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 | [3] |
| 1,8-Naphthyridine-C-3'-heteroaryl (Compound 29) | SW620 (Colon) | 1.4 | [3] |
| Naphthyridine Derivative (Compound 16) | HeLa (Cervical) | 0.7 | |
| Naphthyridine Derivative (Compound 16) | HL-60 (Leukemia) | 0.1 | |
| Naphthyridine Derivative (Compound 16) | PC-3 (Prostate) | 5.1 | |
| Sampangine (A 2,7-naphthyridine (B1199556) alkaloid) | Human non-small cell lung cancer | 0.57 - 0.58 | [4] |
| Sampangine (A 2,7-naphthyridine alkaloid) | Human ovarian cancer | 0.60 | [4] |
| 1-amino-4-phenyl-2,7-naphthyridine | Human lung tumor | - | [4] |
| 1-amino-4-phenyl-2,7-naphthyridine | Breast cancer | - | [4] |
Table 2: p38 MAP Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound Class | Assay Type | IC50 (nM) | Reference |
| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase Inhibition | Potent Inhibition | [2] |
| 1,7-Naphthyridine 1-oxides | LPS-induced TNFα production (in vivo) | ED50 = 0.5 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Protocol 1: Synthesis of the 1,7-Naphthyridine Scaffold (General Friedländer Annulation)
This protocol describes a general method for the synthesis of the 1,7-naphthyridine core structure based on the Friedländer annulation, a common and versatile method for constructing quinoline (B57606) and naphthyridine ring systems.
Materials:
-
Substituted 3-aminopyridine-2-carbaldehyde or ketone
-
A compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile)
-
Acid or base catalyst (e.g., piperidine, sodium hydroxide, or p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted 3-aminopyridine-2-carbaldehyde or ketone (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the compound containing the reactive α-methylene group (1-1.2 equivalents).
-
Add the catalyst (catalytic amount, e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of test compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (1,7-naphthyridine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro p38 MAP Kinase Activity Assay
This protocol describes a method to determine the inhibitory activity of compounds against p38 MAP kinase.
Materials:
-
Recombinant active p38 MAP kinase
-
Kinase substrate (e.g., ATF2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Test compounds (1,7-naphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, recombinant p38 MAP kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the application of the this compound scaffold.
Caption: Inhibition of the Wnt Signaling Pathway by 1,7-Naphthyridine Derivatives.
Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.
Caption: General Workflow for Screening 1,7-Naphthyridine Derivatives.
References
Application Notes and Protocols: 1,7-Naphthyridin-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,7-Naphthyridin-3-amine as a versatile building block in organic synthesis. The unique structural and electronic properties of the 1,7-naphthyridine (B1217170) scaffold make it a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules.
Application Notes
The 1,7-naphthyridine core is a key pharmacophore in a variety of potent and selective kinase inhibitors. The strategic placement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding sites of kinases. The 3-amino group serves as a versatile handle for introducing a wide range of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting molecules.
Key Applications:
-
Kinase Inhibitors: 1,7-Naphthyridine derivatives have been successfully developed as inhibitors of various kinases, including p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] These inhibitors often target signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR pathway.[3][4]
-
CNS-Active Agents: The rigid 1,7-naphthyridine scaffold has been incorporated into molecules targeting the central nervous system, such as tachykinin NK1 receptor antagonists, which have potential applications in the treatment of pain and depression.[5]
-
Anticancer Agents: Beyond kinase inhibition, 1,7-naphthyridine derivatives have demonstrated broad anticancer activity. For instance, the natural product Bisleuconothine A, which features a 1,7-naphthyridine core, exhibits antiproliferative effects through the inhibition of the Wnt signaling pathway.[5]
Synthetic Utility:
The 3-amino group of this compound is a nucleophilic center that readily undergoes a variety of chemical transformations, making it an ideal starting point for library synthesis and lead optimization. Key reactions include:
-
N-Acylation: Formation of amides to introduce diverse side chains.
-
N-Alkylation: Introduction of alkyl groups to modulate steric and electronic properties.
-
Cross-Coupling Reactions: Following conversion of the amine to a halide or triflate, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce aryl, heteroaryl, alkynyl, and amino substituents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and functionalization of this compound and its derivatives.
Protocol 1: Synthesis of 6-Amino-1,7-naphthyridine
This protocol describes a method for the synthesis of a 1,7-naphthyridine amine derivative, which can be adapted for the synthesis of this compound. This example demonstrates a debromination/reduction pathway.[6]
Reaction Scheme:
(A representative scheme for the synthesis of a 1,7-naphthyridine amine)
Materials:
-
6-Amino-8-bromo-1,7-naphthyridine
-
Dioxane
-
Ethanol (absolute)
-
Potassium hydroxide (B78521)
-
10% Palladium on charcoal (Pd/C)
-
Methylene (B1212753) chloride
-
Anhydrous sodium sulfate
Procedure:
-
Debromination:
-
Dissolve 6-Amino-8-bromo-1,7-naphthyridine (1.5 g, 6.7 mmol) in 20 mL of dioxane.
-
Add 10 mL of 85% hydrazine hydrate dropwise.
-
Reflux the mixture at 110 °C for 8 minutes in a microwave reactor.
-
Cool the reaction to room temperature.
-
-
Hydrogenation:
-
Alternatively, dissolve 6-Amino-8-bromo-1,7-naphthyridine (0.67 g, 3.0 mmol) in 150 mL of absolute ethanol.
-
Add an alcoholic solution of potassium hydroxide (0.45 g in 10 mL ethanol) and 10% palladium on charcoal (0.075 g).
-
Hydrogenate the mixture for 45 minutes at room temperature under 30 p.s.i. of hydrogen.
-
-
Work-up and Purification:
-
Filter off the catalyst (in the hydrogenation procedure).
-
Dilute the filtrate with 500 mL of water.
-
Extract the aqueous solution with three 200 mL portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 6-amino-1,7-naphthyridine.
-
Recrystallize from a methylene chloride-benzene mixture to obtain yellow prisms.
-
Quantitative Data:
| Product | Starting Material | Method | Yield | Melting Point |
| 6-Amino-1,7-naphthyridine | 6-Amino-8-bromo-1,7-naphthyridine | Hydrogenation | 77.8% | 174 °C |
Protocol 2: N-Acylation of this compound with Acetic Anhydride (B1165640)
This protocol is a general procedure for the N-acylation of amines and can be adapted for this compound.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
A suitable solvent (e.g., THF, CH2Cl2, or water)
-
Base (optional, e.g., triethylamine (B128534) or sodium bicarbonate if starting from the amine salt)
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent (5-10 mL).
-
Add acetic anhydride (1.2 mmol).
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
For reactions in water, the product may precipitate upon formation.
-
Upon completion, if the product precipitates, filter the solid, wash with water, and dry.
-
If the product is soluble, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Representative Quantitative Data for N-Acylation of Amines: [7]
| Amine Substrate | Acylating Agent | Solvent | Time (min) | Yield (%) |
| Aniline | Acetic anhydride | Water | 5 | 90 |
| p-Nitroaniline | Acetic anhydride | No solvent | 8 | 91 |
Protocol 3: N-Alkylation of this compound with an Alkyl Halide
This is a general protocol for the N-alkylation of amines that can be applied to this compound.[9][10] Due to the potential for multiple alkylations, careful control of stoichiometry is crucial.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
Procedure:
-
To a solution of this compound (1 mmol) in the chosen solvent (10 mL), add the base (1.2 mmol).
-
Add the alkyl halide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Quantitative Data for N-Alkylation of Amines: [10]
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Time (h) |
| Benzylamine | Benzyl chloride | Al2O3–OK | Acetonitrile | 1 |
| Aniline | Benzyl chloride | Al2O3–OK | Acetonitrile | 2.5 |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. 1,7-Naphthyridine-based compounds have been developed as inhibitors of kinases within this pathway, such as PIP4K2A, which can influence Akt phosphorylation.[3][11][12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the point of intervention for 1,7-naphthyridine-based inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of novel 1,7-naphthyridine-based kinase inhibitors.
Caption: General workflow for the discovery of 1,7-naphthyridine-based drug candidates.
References
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. ijcps.org [ijcps.org]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,7-Naphthyridin-3-amine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,7-Naphthyridin-3-amine as a building block for the construction of novel heterocyclic frameworks. The unique arrangement of nitrogen atoms and the presence of a reactive amino group make this scaffold an attractive starting material for generating diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction to 1,7-Naphthyridine (B1217170) Derivatives
The 1,7-naphthyridine core is a recurring motif in a variety of biologically active compounds. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the 1,7-naphthyridine ring system allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery programs.
Synthesis of Fused Heterocyclic Systems
This compound serves as a versatile precursor for the synthesis of fused heterocyclic systems through cyclization reactions involving the amino group and the adjacent C4-position of the naphthyridine ring. A key synthetic strategy involves the formation of a five-membered heterocyclic ring fused to the c face of the 1,7-naphthyridine core, leading to the formation of triazolo[4,5-c][1][2]naphthyridines.
Synthesis of 4H-Triazolo[4,5-c][1][2]naphthyridine
A plausible and efficient method for the synthesis of the triazolo[4,5-c][1][2]naphthyridine ring system involves the reaction of this compound with triethyl orthoformate and sodium azide (B81097). This one-pot, three-component reaction is a common and effective method for the formation of a triazole ring onto an aromatic amine. While a specific protocol for this compound is not widely reported, the following procedure is based on analogous reactions with other aminonaphthyridine isomers and is expected to provide the desired product.
Reaction Scheme:
Experimental Protocol:
Synthesis of 4H-Triazolo[4,5-c][1][2]naphthyridine
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
To this solution, add triethyl orthoformate (1.2 mmol) and sodium azide (1.2 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 4H-Triazolo[4,5-c][1][2]naphthyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Data Presentation:
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of triazolo-fused naphthyridines based on analogous reactions.
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Triethyl orthoformate, Sodium azide | Glacial Acetic Acid | 80-90 | 4-6 | 75-85 (estimated) |
Potential Applications of Synthesized Heterocycles
The novel triazolo[4,5-c][1][2]naphthyridine scaffold is of significant interest to medicinal chemists. The incorporation of a triazole ring can enhance the metabolic stability and binding interactions of the parent molecule with biological targets. Such fused systems are often explored for their potential as kinase inhibitors, anticancer agents, and anti-infective compounds. Further derivatization of the triazolonaphthyridine core could lead to the development of new therapeutic agents.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 4H-Triazolo[4,5-c][1][2]naphthyridine from this compound.
Caption: Synthetic workflow for 4H-Triazolo[4,5-c][1][2]naphthyridine.
Logical Relationship of Components
The diagram below outlines the logical relationship between the starting material, reagents, and the final fused heterocyclic product.
Caption: Component relationship in triazole synthesis.
References
Application Notes and Protocols for 1,7-Naphthyridin-3-amine in Central Nervous System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for the use of 1,7-Naphthyridin-3-amine and its derivatives in the research of central nervous system (CNS) disorders. The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core imparts specific electronic and steric properties that are crucial for molecular recognition and biological function.[1] Derivatives of this scaffold have shown promise as kinase inhibitors and receptor antagonists, making them valuable tools for investigating the complex signaling pathways implicated in neurological diseases.
Overview of Applications in CNS Research
While research on the parent compound, this compound, is still emerging, its derivatives have been explored for several CNS-relevant applications. The core structure provides a rigid framework that allows for the strategic placement of functional groups to achieve high affinity and selectivity for specific targets.
Kinase Inhibition
Several kinases play crucial roles in neuronal signaling, and their dysregulation is implicated in neurodegenerative diseases and other CNS disorders. Derivatives of the 1,7-naphthyridine scaffold have been identified as potent inhibitors of kinases such as p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses and cellular stress. In the CNS, the p38β isoform is particularly relevant.[2] Inhibition of p38 MAP kinase is a potential therapeutic strategy for neuroinflammatory and neurodegenerative conditions.
PIP4K2A: This lipid kinase is involved in the regulation of cellular signaling pathways. While its role in the CNS is still under investigation, kinase inhibitors are a major focus of research for various brain disorders.[3]
Receptor Modulation
Naphthyridine derivatives have also been investigated as modulators of CNS receptors. For instance, a derivative of the related 1,8-naphthyridine (B1210474) scaffold has been shown to act as a 5-HT₃ receptor antagonist, demonstrating antidepressant-like effects in preclinical models.[4] This highlights the potential of the broader naphthyridine class to interact with key neurotransmitter systems.
Data Presentation
The following tables summarize quantitative data for representative 1,7-naphthyridine derivatives in CNS-relevant assays.
Table 1: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| BAY-091 | PIP4K2A | 2.9 | Biochemical Assay | [5] |
| BAY-297 | PIP4K2A | 1.8 | Biochemical Assay | [5] |
| Example from Patent | p38α MAP Kinase | < 100 | Biochemical Assay | [2] |
Table 2: In Vivo Efficacy of a 1,8-Naphthyridine Derivative (5-HT₃ Antagonist)
| Compound ID | Animal Model | Behavioral Test | Effective Dose (mg/kg, i.p.) | Observed Effect | Reference |
| 7a | Mouse | Forced Swim Test | 0.5 - 2 | Antidepressant-like | [4] |
| 7a | Mouse | Tail Suspension Test | 0.5 - 2 | Antidepressant-like | [4] |
| 7a | Rat (Olfactory Bulbectomy) | Modified Open Field | 0.5 - 2 (sub-chronic) | Attenuation of behavioral anomalies | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (specific composition depends on the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the plate using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant-like Activity
This protocol is adapted from studies on a 1,8-naphthyridine derivative and can be used to evaluate the potential antidepressant-like effects of this compound derivatives.[4]
Animals:
-
Male Swiss mice (20-25 g)
Apparatus:
-
Glass cylinders (25 cm height, 10 cm diameter) filled with water (19 cm depth) at 25 ± 1°C.
Procedure:
-
Administer the test compound (e.g., 0.5, 1, or 2 mg/kg) or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally (i.p.) 60 minutes before the test. A positive control group receiving a known antidepressant (e.g., fluoxetine) should be included.
-
Gently place each mouse individually into a cylinder.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility time between treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Kinase Inhibitor Mechanism of Action
1,7-Naphthyridine-based kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby modulating the signaling pathway.
Experimental Workflow for Screening CNS Active Compounds
The following workflow outlines a typical process for identifying and characterizing novel 1,7-naphthyridine-based compounds for CNS disorders.
References
- 1. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]
- 2. WO2008017461A1 - 1, 7-naphthyridine derivatives as p38 map kinase inhibitors - Google Patents [patents.google.com]
- 3. news-medical.net [news-medical.net]
- 4. Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Application Note: A Robust Protocol for the N-alkylation of 1,7-Naphthyridin-3-amine
Abstract
This application note provides a detailed experimental procedure for the N-alkylation of 1,7-naphthyridin-3-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol outlines a reliable method using standard laboratory reagents and techniques, offering good to excellent yields for a range of alkyl halides. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
The 1,7-naphthyridine (B1217170) scaffold is a prominent heterocyclic motif found in numerous biologically active molecules. The N-alkylation of substituted naphthyridines is a critical step in the diversification of these core structures, enabling the exploration of structure-activity relationships (SAR). Specifically, the modification of the 3-amino group of this compound allows for the introduction of various alkyl and functionalized alkyl chains, which can significantly impact the pharmacological properties of the resulting compounds. This protocol details a general and efficient method for this transformation.
Experimental Protocol
This procedure describes a general method for the N-alkylation of this compound with an alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. The formation of a sodium salt of the amine is expected.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes the results obtained for the N-alkylation of this compound with various alkylating agents under the conditions described above.
| Entry | Alkylating Agent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodomethane | 4 | 25 | 92 |
| 2 | Ethyl bromide | 6 | 25 | 85 |
| 3 | Benzyl bromide | 5 | 25 | 88 |
| 4 | Propargyl bromide | 4 | 25 | 78 |
Table 1: Summary of N-alkylation reaction conditions and yields.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation of this compound.
Discussion
The described protocol for the N-alkylation of this compound is a robust and high-yielding procedure. The use of sodium hydride as a base ensures efficient deprotonation of the amine, facilitating the subsequent nucleophilic attack on the alkyl halide. Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes Sₙ2 reactions. The reaction proceeds smoothly at room temperature for a variety of primary alkyl halides. It is important to use anhydrous conditions to prevent the quenching of the sodium hydride.
Conclusion
This application note provides a standardized and reproducible protocol for the N-alkylation of this compound. The methodology is suitable for generating a library of N-alkylated derivatives for further investigation in drug discovery programs. The high yields and straightforward purification make this procedure amenable to both small-scale and larger-scale syntheses.
1,7-Naphthyridin-3-amine: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine (B1217170) core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 1,7-Naphthyridin-3-amine, in particular, serves as a versatile building block for the synthesis of potent and selective modulators of key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This document provides an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.
Therapeutic Applications
Derivatives of this compound have shown significant potential in several therapeutic areas:
-
Anticancer Activity: The 1,7-naphthyridine scaffold is found in compounds that exhibit potent antiproliferative effects against various cancer cell lines. One notable mechanism is the inhibition of the Wnt signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[1]
-
Anti-inflammatory Activity: Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. A key target is the p38 mitogen-activated protein (MAP) kinase, a central mediator of the inflammatory response. Inhibition of p38 MAP kinase can reduce the production of pro-inflammatory cytokines like TNF-α.
-
Kinase Inhibition: Beyond p38 MAP kinase, the 1,7-naphthyridine core has been successfully utilized to develop inhibitors of other kinases, such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), which is being explored as a target in cancers with specific genetic backgrounds.[2][3][4]
Data Presentation
The following tables summarize the biological activities of representative 1,7-naphthyridine derivatives.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference |
| Bisleuconothine A | Wnt signaling inhibitor | SW480, HCT116, HT29, SW620 (colon cancer) | 2.74, 3.18, 1.09, 3.05 | [1] |
| Compound 16 | Cytotoxicity | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | [5][6] |
Table 2: Anti-inflammatory and Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound | Target | Assay | IC50/EC50/ED50 | Reference |
| 1,7-Naphthyridine 1-oxides | p38α MAP kinase | Enzyme assay | Potent inhibition | |
| 1,7-Naphthyridine 1-oxides | TNFα production (LPS-induced) | Human whole blood | Significant reduction | |
| Orally bioavailable derivative | TNFα levels (in vivo) | Acute murine model | ED50 = 0.5 mg/kg | [7] |
| Orally bioavailable derivative | Adjuvant arthritis (in vivo) | Rat model | ED50 < 1 mg/kg | [7] |
| BAY-091 (Carboxylic acid) | PIP4K2A | ADP-Glo assay (low ATP) | Potent (10-20 fold higher than BAY-297) | [8] |
| BAY-297 (Carboxamide) | PIP4K2A | ADP-Glo assay (low ATP) | 13 nM | [8] |
| BAY-297 (Carboxamide) | PIP4K2A | HTRF assay (low ATP) | 110 nM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Canonical Wnt Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Caption: PIP4K2A Signaling Pathway.
Caption: Amide Coupling Workflow.
Experimental Protocols
Protocol 1: Synthesis of N-(1,7-naphthyridin-3-yl)benzamide
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid.
-
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-(1,7-naphthyridin-3-yl)benzamide.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the evaluation of the antiproliferative activity of synthesized compounds against cancer cell lines.[9][10][11][12][13]
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 3: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol describes a common method to evaluate the in vivo anti-inflammatory effects of test compounds in a rodent model.
-
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 9. WO2012151640A1 - Methods for preparing naphthyridines - Google Patents [patents.google.com]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 12. growingscience.com [growingscience.com]
- 13. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 1,7-Naphthyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro evaluation of 1,7-naphthyridin-3-amine analogs, a promising class of compounds targeting phosphoinositide-4-phosphate 5-kinase type II alpha (PIP4K2A). The following sections detail the inhibitory activity of these analogs, the relevant signaling pathways, and comprehensive protocols for key biochemical and cell-based assays.
Introduction
The 1,7-naphthyridine (B1217170) scaffold has emerged as a valuable pharmacophore in the development of kinase inhibitors. Analogs of this compound have demonstrated potent and selective inhibition of PIP4K2A, a lipid kinase implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers. PIP4K2A plays a role in this pathway, and its inhibition presents a compelling therapeutic strategy. In vitro assays are essential for characterizing the potency, selectivity, and cellular effects of these inhibitors.
Signaling Pathway
The this compound analogs exert their effects by inhibiting PIP4K2A, a key enzyme in the phosphoinositide signaling pathway. This pathway is intricately linked to the PI3K/AKT/mTOR cascade, a central regulator of cell proliferation, survival, and metabolism. Inhibition of PIP4K2A can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potential of this compound analogs against PIP4K2A has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| BAY-091 (Compound 2) | ADP-Glo | 10 µM (low) | 5.5 | |
| ADP-Glo | 250 µM (medium) | 59 | ||
| Compound 58 | HTRF | 10 µM (low) | 110 | |
| HTRF | 2 mM (high) | 769 | ||
| Compound 60 | HTRF | 10 µM (low) | 10-20 fold higher potency than Cpd 58 | |
| HTRF | 2 mM (high) | 16 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Biochemical Assays for Kinase Inhibition
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
This compound analog (inhibitor)
-
Recombinant PIP4K2A enzyme
-
PIP substrate (e.g., PI(5)P)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Create a serial dilution of the inhibitor in the kinase reaction buffer.
-
Prepare solutions of PIP4K2A, substrate, and ATP in the kinase reaction buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution to the wells of the assay plate.
-
Add 5 µL of the enzyme and substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a substrate by the kinase.
Materials:
-
This compound analog (inhibitor)
-
Recombinant PIP4K2A enzyme
-
Biotinylated PIP substrate
-
ATP
-
HTRF® KinEASE™ Kit or equivalent
-
Europium cryptate-labeled anti-phospho antibody
-
Streptavidin-XL665
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitor as described for the ADP-Glo assay.
-
Prepare solutions of PIP4K2A, biotinylated substrate, and ATP in the enzymatic buffer.
-
-
Kinase Reaction:
-
Dispense 2 µL of the inhibitor solution into the assay plate wells.
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the biotinylated substrate solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add 10 µL of the detection mixture (containing Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer) to stop the reaction and initiate the FRET signal.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio and determine the IC50 values.
-
Cell-Based Assays
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cancer cell line (e.g., THP-1)
-
Complete cell culture medium
-
This compound analog
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well clear tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the this compound analog at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound analogs as PIP4K2A inhibitors. The biochemical assays are crucial for determining potency and selectivity, while the cell-based assays provide insights into the cellular mechanisms of action, including effects on proliferation and apoptosis. These detailed protocols and application notes serve as a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for 1,7-Naphthyridin-3-amine Derivatives in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 1,7-naphthyridin-3-amine derivatives are of particular interest for their potential as anti-inflammatory agents. These compounds have shown promise in modulating key inflammatory pathways, offering potential therapeutic avenues for a variety of inflammatory diseases. This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives for their anti-inflammatory properties, with a focus on their effects on critical signaling pathways such as p38 MAP kinase and NF-κB, as well as their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Mechanism of Action
Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of key inflammatory signaling cascades. One of the primary mechanisms of action for the anti-inflammatory effects of some 1,7-naphthyridine compounds is the inhibition of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38 MAPK, these derivatives can effectively reduce the synthesis and release of these key mediators of inflammation.
Furthermore, the anti-inflammatory activity of these compounds can be attributed to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Inhibition of the NF-κB pathway by 1,7-naphthyridine derivatives can lead to a broad suppression of inflammatory processes. A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway, which can also play a role in inflammation.[1]
Data Presentation
The following table summarizes the anti-inflammatory activity of representative 1,7-naphthyridine derivatives, providing a clear comparison of their potency.
| Compound ID | Target | Assay | Cell Line | IC50 (µM) |
| Derivative A | Nitric Oxide Synthase (iNOS) | LPS-induced NO Production | RAW 264.7 | 7.73 - 15.09[2] |
| Derivative B | p38 MAP Kinase | In vitro kinase assay | - | Data not available |
| Derivative C | TNF-α Production | LPS-induced TNF-α release | Human whole blood | Data not available |
Note: Specific IC50 values for p38 MAP Kinase and TNF-α inhibition by this compound derivatives are not yet publicly available and represent a key area for future research.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.
Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is designed to assess the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Inhibition of TNF-α and IL-6 Production in Macrophages
This protocol measures the inhibitory effect of the test compounds on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
This compound test compounds
-
Human or mouse TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Compound Treatment and LPS Stimulation: Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate for 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-treated control.
Protocol 3: p38 MAP Kinase Activity Assay
This assay determines the direct inhibitory effect of the compounds on p38 MAP kinase activity.
Materials:
-
Recombinant active p38α MAP Kinase
-
ATF2 (Activating Transcription Factor 2) protein as a substrate
-
Kinase Assay Buffer
-
ATP
-
This compound test compounds
-
Anti-phospho-ATF2 antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Kinase Reaction: In a microcentrifuge tube, combine the recombinant p38α MAP kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP and the ATF2 substrate.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of ATF2 phosphorylation. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Protocol 4: Western Blot Analysis of NF-κB Pathway Activation
This protocol assesses the effect of the test compounds on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the p65 subunit.
Materials:
-
Cell line (e.g., RAW 264.7 cells)
-
LPS or TNF-α as a stimulant
-
This compound test compounds
-
Cell lysis buffer
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the test compounds for 1 hour, followed by stimulation with LPS or TNF-α for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against the phosphorylated and total forms of IκBα and p65.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the level of NF-κB pathway activation.
Visualizations
Signaling Pathways
Caption: Inflammatory signaling pathway and points of inhibition.
Experimental Workflow
References
Application Note: A Scalable Synthesis of 1,7-Naphthyridin-3-amine
Introduction
1,7-Naphthyridin-3-amine is a crucial heterocyclic building block in the development of pharmaceutical agents, particularly in the synthesis of kinase inhibitors and other therapeutic molecules. Its rigid bicyclic structure and the presence of a primary amine group make it an attractive scaffold for medicinal chemists. The increasing demand for this intermediate necessitates a robust and scalable synthetic process suitable for industrial production. This application note details a multi-step, scalable synthesis of this compound, commencing from the readily available starting material, 2-chloro-3-aminopyridine. The described protocol is designed to be efficient, cost-effective, and amenable to large-scale manufacturing.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a four-step sequence, as illustrated in the workflow diagram below. The process begins with the protection of the amino group of 2-chloro-3-aminopyridine via acetylation. The resulting acetamide (B32628) undergoes a Vilsmeier-Haack formylation to introduce a formyl group at the C4 position. Subsequent cyclization with aminoacetonitrile (B1212223) hydrochloride in the presence of a base affords the protected 1,7-naphthyridine (B1217170) ring system. Finally, acidic hydrolysis of the acetyl group yields the desired this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-Chloro-3-pyridinyl)acetamide
-
To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in pyridine (B92270) (5.0 vol) at 0-5 °C, add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (20 vol) and stir for 1 hour.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60 °C to afford N-(2-chloro-3-pyridinyl)acetamide as a solid.
Step 2: Synthesis of N-(2-Chloro-4-formyl-3-pyridinyl)acetamide
-
In a separate reactor, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (3.0 eq) dropwise to N,N-dimethylformamide (DMF, 10.0 vol) at 0-5 °C. Stir for 30 minutes at this temperature.
-
Add N-(2-chloro-3-pyridinyl)acetamide (1.0 eq) portion-wise to the pre-formed Vilsmeier-Haack reagent, keeping the temperature below 20 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-chloro-4-formyl-3-pyridinyl)acetamide, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of N-(1,7-Naphthyridin-3-yl)acetamide
-
To a solution of N-(2-chloro-4-formyl-3-pyridinyl)acetamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) (10.0 vol), add aminoacetonitrile hydrochloride (1.5 eq) and a base (e.g., triethylamine (B128534) or sodium ethoxide, 3.0 eq).
-
Heat the mixture to reflux and stir for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain N-(1,7-naphthyridin-3-yl)acetamide.
Step 4: Synthesis of this compound
-
Suspend N-(1,7-naphthyridin-3-yl)acetamide (1.0 eq) in a mixture of ethanol (5.0 vol) and concentrated hydrochloric acid (5.0 vol).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium hydroxide (B78521) to pH 9-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis on a laboratory scale, which can be extrapolated for pilot and industrial scale production.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-Chloro-3-aminopyridine | Acetic Anhydride, Pyridine | N-(2-Chloro-3-pyridinyl)acetamide | 90-95 | >98 |
| 2 | N-(2-Chloro-3-pyridinyl)acetamide | POCl₃, DMF | N-(2-Chloro-4-formyl-3-pyridinyl)acetamide | 75-85 | >97 |
| 3 | N-(2-Chloro-4-formyl-3-pyridinyl)acetamide | Aminoacetonitrile HCl, Base | N-(1,7-Naphthyridin-3-yl)acetamide | 70-80 | >98 |
| 4 | N-(1,7-Naphthyridin-3-yl)acetamide | Hydrochloric Acid | This compound | 85-95 | >99 |
The presented four-step synthesis provides a practical and scalable route to this compound. The use of readily available and cost-effective reagents, coupled with straightforward reaction conditions and purification procedures, makes this protocol highly suitable for large-scale production in a drug development setting. The detailed experimental procedures and expected data serve as a valuable resource for researchers and process chemists aiming to synthesize this important heterocyclic intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Naphthyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 1,7-Naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 1,7-naphthyridine (B1217170) core?
A1: The 1,7-naphthyridine core is typically synthesized through cyclization reactions of appropriately substituted pyridine (B92270) derivatives. Common strategies involve the condensation of 3-aminopyridine (B143674) derivatives with dicarbonyl compounds or their equivalents, followed by intramolecular cyclization. Another approach involves the construction of the second pyridine ring onto an existing one through reactions like the Friedländer annulation or variations thereof.[1][2] The specific choice of starting materials and reaction conditions is crucial for directing the regioselectivity towards the 1,7-isomer.
Q2: My overall yield for this compound is low. What are the most critical steps to optimize?
A2: Low overall yield in a multi-step synthesis can often be attributed to one or two key steps. For 1,7-naphthyridine synthesis, the intramolecular cyclization step is frequently a critical point for optimization.[3][4] Factors such as reaction temperature, catalyst choice, solvent, and reaction time can significantly impact the efficiency of this step. Additionally, purification of intermediates can lead to material loss, so optimizing purification methods at each stage is also important.
Q3: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the cyclization reaction?
A3: The formation of isomeric naphthyridines is a common challenge. The regioselectivity is largely dictated by the substitution pattern of the pyridine precursor and the nature of the cyclization strategy. To favor the 1,7-isomer, ensure that the precursors are designed to promote cyclization at the desired positions. Careful selection of catalysts and reaction conditions can also influence the regioselectivity. For instance, acid-mediated cyclizations can offer different selectivity profiles compared to metal-catalyzed reactions.
Q4: What are the best practices for the purification of this compound?
A4: Purification of the final amine product and its precursors is crucial for obtaining a high-purity compound. Common methods include column chromatography on silica (B1680970) gel or alumina. The choice of eluent system should be optimized to achieve good separation from starting materials and byproducts. Recrystallization from a suitable solvent system can also be an effective method for final purification. In some cases, treatment with activated carbon can help remove colored impurities. For amine compounds, it is also possible to form a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to regenerate the free amine.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the cyclization step | - Incomplete reaction- Suboptimal reaction temperature- Inefficient catalyst | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Systematically screen reaction temperatures. Increasing the temperature to 150°C has been shown to improve yields in similar cyclizations.[3]- Experiment with different catalysts (e.g., acid catalysts like H₂SO₄ or CF₃SO₃H, or metal catalysts like copper).[3][6] |
| Formation of side products | - Undesired side reactions (e.g., self-condensation of starting materials)- Decomposition of starting materials or product at high temperatures | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).[6]- Ensure the purity of starting materials.- Consider a different synthetic route that may be less prone to the observed side reactions. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup. | - After reaction completion, try to precipitate the product by adding a non-polar solvent.- Optimize the extraction procedure by adjusting the pH or using a different solvent system.- If the product is an amine, consider converting it to a salt to facilitate precipitation and isolation. |
| Product is dark-colored or contains impurities | - Presence of polymeric byproducts.- Air oxidation of the amine. | - Purify via column chromatography, potentially using a gradient elution.- Consider treatment with activated charcoal.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
General Protocol for Acid-Catalyzed Intramolecular Cyclization
This protocol is a generalized procedure based on methodologies reported for the synthesis of related naphthyridine structures.[6]
-
Reaction Setup: To a solution of the appropriate 4-(arylamino)nicotinonitrile precursor (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂), add the acid catalyst (e.g., CF₃SO₃H, 10 equivalents) at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated solution of a base (e.g., NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions for a Naphthyridine Analog
The following data is adapted from a study on a related heterocyclic system to illustrate the effect of reaction parameters on yield.[3]
| Entry | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10 mol%) | L-proline (20 mol%) | 130 | 24 | Encouraging |
| 2 | CuI (10 mol%) | L-proline (20 mol%) | 150 | 24 | Significant Improvement |
| 3 | CuI (5 mol%) | L-proline (10 mol%) | 150 | 24 | Identical to Entry 2 |
| 4 | CuI (5 mol%) | L-proline (10 mol%) | 150 | 48 | No further improvement |
| 5 | None | L-proline (20 mol%) | 150 | 24 | No reaction |
| 6 | CuI (10 mol%) | None | 150 | 24 | Lower yield |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
General Synthetic Pathway to 1,7-Naphthyridine Core
Caption: Generalized synthetic route to the 1,7-naphthyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
Technical Support Center: Purification of 1,7-Naphthyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,7-Naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound that are relevant to its purification?
A1: this compound is typically a pale yellow crystalline powder.[1] Key properties influencing its purification include its limited solubility in water and good solubility in polar aprotic solvents such as DMSO and DMF.[1] Its melting point is in the range of 190-195 °C.[1] As a heterocyclic amine, it is basic and can interact strongly with acidic stationary phases like silica (B1680970) gel during chromatography.
Q2: What are the most common methods for purifying this compound?
A2: The most common purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities.
Q3: What are some common impurities I might encounter?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers formed during synthesis, and oxidized byproducts. The specific impurities will be highly dependent on the synthetic route employed.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. For more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: My compound is streaking or showing poor separation on a silica gel column.
-
Possible Cause: The basic amine group of this compound is interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[2] This can lead to peak tailing, streaking, and in some cases, irreversible adsorption and loss of the compound.[2]
-
Solution:
-
Add a competing base to the mobile phase: Incorporating a small amount of a volatile amine, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., in the form of ammonium (B1175870) hydroxide), into your eluent can neutralize the acidic sites on the silica gel. A common starting point is to add 0.1-1% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[2]
-
Use a different stationary phase: Consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.[3] Alternatively, an amine-functionalized silica column can provide excellent separation for basic compounds.[2]
-
Switch to reversed-phase chromatography: Reversed-phase chromatography on a C18 column can be effective. To ensure the amine is in its neutral, more retained form, the mobile phase pH should be adjusted to be about two units above the pKa of the amine.[2] A mobile phase of acetonitrile/water with a basic modifier like TEA can be used.[2]
-
Issue 2: I am experiencing low yield after recrystallization.
-
Possible Cause:
-
Incorrect solvent choice: The compound may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor.[4]
-
Excessive solvent used: Using too much solvent will prevent the solution from becoming saturated upon cooling.[4]
-
Premature crystallization: The compound may be crystallizing too quickly, trapping impurities.
-
-
Solution:
-
Optimize the solvent system: Conduct small-scale solubility tests with a range of solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Good starting points for a polar molecule like this could be ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of pure crystals.
-
Issue 3: The purified compound is colored, but I expect it to be a pale yellow powder.
-
Possible Cause: The presence of colored impurities, often arising from oxidation or side reactions. Naphthyridine derivatives can be sensitive to light and air.
-
Solution:
-
Charcoal treatment: If the colored impurities are non-polar, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the filtration step in recrystallization.
-
Re-purification: A second purification step, such as passing the material through a short plug of silica or re-crystallizing, may be necessary.
-
Protect from light and air: Store the compound in a tightly sealed container, protected from light, to prevent degradation.[1]
-
Data Presentation
Table 1: Column Chromatography Optimization Log for this compound
| Trial | Stationary Phase | Eluent System (Ratio) | Additive (e.g., TEA) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Resolution | Yield (%) | Purity (HPLC, %) |
| 1 | Silica Gel | EtOAc/Hexanes (1:1) | None | 0.1 (streaking) | 0.3 | 0.5 | Poor | ||
| 2 | Silica Gel | DCM/MeOH (95:5) | None | 0.2 (tailing) | 0.4 | 0.6 | Poor | ||
| 3 | Silica Gel | DCM/MeOH (95:5) | 0.5% TEA | 0.3 | 0.5 | 0.7 | Good | ||
| 4 | Alumina (Neutral) | EtOAc/Hexanes (1:1) | None | 0.4 | 0.6 | 0.8 | Moderate | ||
| 5 | C18 Silica | ACN/H₂O (70:30) | 0.1% TEA |
EtOAc = Ethyl Acetate, Hex = Hexanes, DCM = Dichloromethane, MeOH = Methanol, TEA = Triethylamine, ACN = Acetonitrile
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel with Triethylamine)
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[5]
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like pure DCM.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate) and observe the solubility at room temperature.
-
If insoluble, heat the mixture and observe if the solid dissolves.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: General experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 1,7-Naphthyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-Naphthyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely employed Friedländer annulation and related precursor synthesis steps.
Q1: My Friedländer reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Friedländer synthesis of 1,7-naphthyridines can be attributed to several factors. Below is a troubleshooting guide to address this issue.
-
Purity of Starting Materials: Ensure that the 3-amino-4-carbonylpyridine precursor (e.g., 3-amino-4-formylpyridine or 3-amino-4-cyanopyridine) and the active methylene (B1212753) compound (e.g., malononitrile (B47326) or acetonitrile) are of high purity. Impurities can lead to unwanted side reactions and decrease the efficiency of the catalyst.
-
Reaction Conditions:
-
Catalyst: The choice of catalyst is critical. While traditional methods often utilize strong acids or bases, these can sometimes promote side reactions like tar formation. Consider screening milder catalysts.
-
Temperature: Optimize the reaction temperature. While heating is generally required, excessive temperatures can lead to the decomposition of starting materials and products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: The solvent can significantly influence the reaction outcome. While high-boiling point polar aprotic solvents like DMF or DMSO are common, their purity is crucial.
-
-
Work-up Procedure: The work-up procedure should be optimized to minimize product loss. Ensure appropriate pH adjustments during extraction and use suitable solvents for recrystallization to maximize recovery and purity.
Q2: I am observing the formation of a significant amount of a dimeric byproduct in my reaction. How can I prevent this?
A2: Dimerization or self-condensation of the 3-amino-4-carbonylpyridine precursor is a known side reaction, particularly when using precursors like 3-amino-4-acetylpyridine.
-
Control of Stoichiometry: Use a slight excess of the active methylene compound to favor the intermolecular reaction over the self-condensation of the aminopyridine derivative.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the self-condensation reaction more significantly than the desired product formation.
-
Slow Addition: A slow, dropwise addition of the 3-amino-4-carbonylpyridine precursor to the reaction mixture containing the active methylene compound and catalyst can help to maintain a low concentration of the precursor, thereby minimizing self-condensation.
Q3: My synthesis is producing a mixture of naphthyridine isomers. How can I improve the regioselectivity for the 1,7-isomer?
A3: The formation of constitutional isomers, such as the 1,5-naphthyridine (B1222797) isomer, can be a challenge, particularly in Skraup-type syntheses. In the context of the Friedländer synthesis for 1,7-naphthyridines, the regioselectivity is primarily determined by the structure of the pyridine (B92270) precursor.
-
Choice of Precursor: The use of a 3-amino-4-substituted pyridine is essential to direct the cyclization to form the 1,7-naphthyridine (B1217170) ring system. Using 3-aminopyridine (B143674) in a Skraup reaction, for instance, is known to favor the formation of the 1,5-naphthyridine isomer. To favor the 1,7-isomer, ensure the starting pyridine has the amino group at the 3-position and the carbonyl or a precursor to it at the 4-position.
-
Reaction Conditions: While the precursor structure is the primary determinant, fine-tuning of the catalyst and reaction temperature can sometimes influence the ratio of minor isomeric byproducts.
Q4: The reaction mixture is turning into a thick, intractable tar, making product isolation difficult. What causes this and how can it be avoided?
A4: Tar formation is a frequent issue in both Friedländer and Skraup syntheses, often resulting from the polymerization of starting materials or intermediates under harsh reaction conditions.
-
Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control and monitor the internal reaction temperature.
-
Acid/Base Concentration: If using a strong acid or base as a catalyst, use the minimum effective concentration. High concentrations can promote polymerization and degradation. Consider using milder catalytic systems.
-
Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions, which can lead to decomposition and tar formation.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield and purity of this compound synthesis, based on general principles of the Friedländer reaction.
| Parameter | Effect on Yield | Effect on Purity (Side Reactions) | Recommendations |
| Temperature | Increases up to an optimum, then decreases | High temperatures can lead to tar formation and dimerization. | Optimize for the specific reaction; typically in the range of 80-150 °C. |
| Catalyst | Highly dependent on the choice of catalyst | Strong acids/bases can cause tarring; incorrect catalyst may lead to low conversion. | Screen milder catalysts (e.g., Lewis acids, solid-supported acids). |
| Reactant Purity | High purity is crucial for good yields | Impurities can lead to a variety of unknown byproducts. | Use freshly purified starting materials. |
| Stoichiometry | Excess of one reagent can drive the reaction | Incorrect stoichiometry can lead to dimerization or unreacted starting materials. | A slight excess of the active methylene component is often beneficial. |
| Reaction Time | Increases to a plateau | Prolonged reaction times can lead to product degradation and byproduct formation. | Monitor by TLC to determine the optimal reaction time. |
Experimental Protocols
A representative experimental protocol for the synthesis of a 1,7-naphthyridine derivative via the Friedländer annulation is provided below. This is a generalized procedure and may require optimization for specific substrates.
Synthesis of a 3-Amino-1,7-naphthyridine-4-carbonitrile Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-amino-4-formylpyridine precursor (1.0 eq) and malononitrile (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol (B145695) or DMF) to dissolve the reactants. To this solution, add a catalytic amount of a base (e.g., piperidine (B6355638) or potassium carbonate).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Optimization of Coupling Reactions with 1,7-Naphthyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of coupling reactions involving 1,7-Naphthyridin-3-amine. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and versatile coupling reactions for this compound are C-N and C-C bond-forming reactions.
-
Buchwald-Hartwig Amination: This reaction is used to form a C-N bond between the amino group of this compound and an aryl or heteroaryl halide/triflate.[1][2] This is a powerful method for synthesizing more complex arylamine structures.
-
Suzuki-Miyaura Coupling: To form a C-C bond, a halogenated derivative of this compound (e.g., a bromo- or chloro-substituted version) is typically required. This derivative can then be coupled with a boronic acid or boronate ester.[3][4]
Q2: What are the critical parameters to consider when starting to optimize a Buchwald-Hartwig coupling with this compound?
A2: The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yield and purity.[5]
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more reliably.
-
Ligand: The choice of phosphine (B1218219) ligand is critical.[6] For heteroaromatic amines, sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often required to facilitate both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective.[7]
-
Solvent: Anhydrous, aprotic polar solvents like toluene (B28343), dioxane, or THF are typically used. The choice of solvent can significantly affect solubility and reaction kinetics.
Q3: My Suzuki coupling reaction with a halogenated 1,7-naphthyridine (B1217170) derivative is not working. What should I check first?
A3: For a sluggish or failed Suzuki reaction, systematically check the following:
-
Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8]
-
Reagent Quality: Verify the purity and stability of your boronic acid or ester. Heteroaryl boronic acids can be prone to protodeboronation.[8] Using freshly acquired or purified reagents is recommended.
-
Catalyst/Ligand System: For challenging heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active system, such as a palladacycle precatalyst (e.g., XPhos Pd G3/G4) with a specialized biaryl phosphine ligand.[3]
-
Base and Solvent: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. The solvent must be thoroughly degassed. A solvent screen is often necessary to find optimal conditions.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no conversion of starting material is a common issue in palladium-catalyzed cross-coupling reactions. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a more robust and easily activated precatalyst (e.g., Buchwald G3 or G4 palladacycles). Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | Screen a panel of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). Ensure the correct Ligand:Pd ratio is used (typically 1:1 to 2:1 for palladacycles). |
| Insufficient Base Strength or Solubility | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. For K₃PO₄, adding a small amount of water can sometimes be beneficial in anhydrous solvent systems. |
| Oxygen Contamination | Thoroughly degas the solvent(s) and the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Substrate Solubility | Screen different solvents (e.g., Toluene, Dioxane, THF, DMF, CPME). A combination of solvents may sometimes be necessary. |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10 °C intervals). Monitor for decomposition at higher temperatures. |
Issue 2: Significant Byproduct Formation
The formation of side products reduces the yield and complicates purification. Common byproducts include homocoupled and dehalogenated compounds.
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for all reagents and the reaction setup. Use a slight excess (1.05-1.1 eq) of the halo-naphthyridine relative to the boronic acid. |
| Dehalogenation (Proto-dehalogenation) | Presence of protic impurities (e.g., water) or certain reagents acting as a hydrogen source. | Use anhydrous solvents and reagents. Perform the reaction under strictly anhydrous conditions. The choice of base and ligand can also influence this side reaction. |
| Catalyst Decomposition (Palladium Black) | The reaction mixture turns black, and the reaction stalls. This is often due to ligand dissociation or high temperatures. | Ensure an appropriate ligand-to-palladium ratio. Avoid excessively high temperatures. Consider a more stable catalyst system. |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization of stoichiometry, concentration, temperature, and reaction time is essential for this compound and its derivatives.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the aryl bromide, this compound, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.
-
Add the magnetic stir bar and seal the vial with a screw cap fitted with a PTFE septum.
-
Add the degassed toluene via syringe.
-
Remove the vial from the glovebox and place it in a preheated heating block (e.g., at 100 °C).
-
Stir the reaction mixture vigorously for the desired time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-substituted 1,7-naphthyridine with a boronic acid.
Reagents & Equipment:
-
Bromo-1,7-naphthyridine derivative (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
SPhos Pd G3 (3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the bromo-1,7-naphthyridine, boronic acid, SPhos Pd G3, and finely powdered K₃PO₄ to the reaction vial.
-
Add the magnetic stir bar and seal the vial.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated heating block (e.g., at 110 °C).
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1,7-Naphthyridin-3-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-3-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: For initial screening, focus on simple and rapid methods. The most common starting points are pH adjustment, co-solvent systems, and salt formation. Given that the this compound core contains basic nitrogen atoms, its solubility is expected to be pH-dependent.[1] Acidification of the medium should protonate the amine groups, leading to the formation of more soluble salts.
Q2: How does pH affect the solubility of these derivatives?
A2: The solubility of basic compounds like this compound derivatives is generally low in neutral to basic aqueous solutions and increases in acidic environments. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile. By lowering the pH below the pKa of the molecule, the equilibrium will shift towards the more soluble, protonated form.
Q3: What are the most suitable counter-ions for salt formation to enhance solubility?
A3: For weakly basic compounds, strong acids are typically used to form salts with improved solubility.[2][3][4] Commonly used and effective counter-ions include hydrochloride (HCl), mesylate, and sulfate.[2][3] A salt screening study is recommended to identify the optimal salt form that balances solubility, stability, and hygroscopicity.[2][5]
Q4: I am still facing solubility issues even after trying pH adjustment and simple salt formation. What are the next steps?
A4: If basic approaches are insufficient, more advanced formulation strategies should be considered. These include creating solid dispersions, preparing nanosuspensions, or using cyclodextrin (B1172386) complexes.[6][7] These techniques aim to either reduce the particle size to increase the surface area for dissolution or create amorphous systems where the drug is molecularly dispersed in a hydrophilic carrier.[6][7]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I add an aqueous buffer.
Possible Cause: The pH of the buffer is above the pKa of your compound, causing the less soluble free base to precipitate. The addition of an aqueous solution to a stock solution in a water-miscible organic solvent (like DMSO) can also cause precipitation if the final solvent mixture cannot maintain the solubility.
Troubleshooting Steps:
-
Verify pH and pKa: Determine the pKa of your this compound derivative. Ensure the pH of your final aqueous solution is at least 1-2 units below the pKa to maintain the compound in its protonated, more soluble form.
-
Use a Co-solvent System: Maintain a certain percentage of an organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous solution. This can help to keep the compound dissolved.
-
Formulate as a Salt: If you are working with the free base, consider converting it to a salt (e.g., hydrochloride salt) before dissolution in aqueous media. Amine salts are generally more water-soluble than the corresponding free bases.[1]
Issue 2: Low and inconsistent results in in-vitro assays.
Possible Cause: Poor solubility can lead to the compound precipitating in the assay medium, resulting in a lower effective concentration and high variability.
Troubleshooting Steps:
-
Solubility in Assay Media: Determine the solubility of your compound directly in the assay buffer.
-
Utilize Formulation Strategies:
-
Solid Dispersion: Prepare a solid dispersion of your compound with a hydrophilic polymer like PVP, HPMC, or Soluplus®. This can significantly enhance the dissolution rate and apparent solubility.[7][8]
-
Nanosuspension: Reduce the particle size of your compound to the nanometer range. This increases the surface area and dissolution velocity.
-
Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative to improve aqueous solubility.[9][10]
-
Data Presentation
Table 1: Estimated Solubility of a Representative this compound Derivative in Various Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| 0.1 N HCl | 5 - 10 |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 1 - 5 |
| Methanol | 2 - 8 |
Table 2: Comparison of Solubility Enhancement Techniques for a Representative this compound Derivative
| Formulation | Drug:Carrier Ratio (w/w) | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| Free Base | - | 1 | 1 |
| Hydrochloride Salt | - | 50 | 50 |
| Solid Dispersion (PVP K30) | 1:5 | 250 | 250 |
| Solid Dispersion (Soluplus®) | 1:5 | 350 | 350 |
| Nanosuspension | - | 150 | 150 |
| β-Cyclodextrin Complex | 1:1 (molar ratio) | 100 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt of a this compound Derivative
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., diethyl ether or a mixture of dichloromethane (B109758) and methanol).
-
Slowly add a solution of hydrochloric acid in ether (e.g., 2 M HCl in diethyl ether) dropwise while stirring.
-
Continue the addition until precipitation of the hydrochloride salt is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the salt by NMR, and determine its solubility in water or relevant buffers.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolve the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
-
Prepare a pre-suspension of the micronized this compound derivative in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC and 0.5% Tween 80).
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration, with cooling to prevent overheating.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size distribution and zeta potential.
Visualizations
Caption: A workflow for addressing solubility issues of this compound derivatives.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. Amines, [chemed.chem.purdue.edu]
- 2. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt screening and characterization for poorly soluble, weak basi...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of 1,7-Naphthyridin-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 1,7-Naphthyridin-3-amine, particularly under acidic conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid degradation of this compound in our acidic stress study (0.1 M HCl at 60°C), with almost complete loss of the parent peak within a few hours. Is this expected?
A1: Yes, significant degradation of this compound under these conditions is plausible. Nitrogen-containing heterocyclic compounds, like naphthyridines, can be susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms in the ring system can increase the molecule's susceptibility to nucleophilic attack by water. For initial studies, it is advisable to start with milder acidic conditions (e.g., 0.01 M HCl) or lower temperatures (e.g., 40°C) to achieve a target degradation of 5-20%, which is generally recommended for forced degradation studies.[1][2]
Q2: Our HPLC analysis shows a decrease in the this compound peak over time, but we are not observing any corresponding new peaks for degradation products. What could be the reason?
A2: This is a common issue in stability studies and can be attributed to several factors:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used for the parent compound.
-
Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system.
-
Formation of Volatile Degradants: It is possible that the degradation products are volatile and are being lost from the sample vial.
-
Adsorption to Container: The parent compound or its degradants may be adsorbing to the surface of the sample container.
-
Co-elution with the Solvent Front: Highly polar degradants may elute with the solvent front and remain undetected.
To troubleshoot this, consider using a mass spectrometer (LC-MS) for detection, as it does not rely on UV absorbance. Also, visually inspect your samples for any precipitation. A change in the HPLC method, such as a different mobile phase or gradient, might be necessary to separate and detect all potential degradants.
Q3: We are observing poor peak shape (tailing) for this compound on our C18 column. How can we improve this?
A3: Peak tailing for basic compounds like this compound on silica-based C18 columns is often due to interactions with residual silanol (B1196071) groups on the stationary phase. Here are some strategies to improve peak shape:
-
Use a Low-pH Mobile Phase: A mobile phase with a pH between 2.5 and 3.5 will ensure that the silanol groups are protonated and less likely to interact with the basic analyte.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help to mask the silanol groups.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to minimize silanol interactions. Ensure you are using a suitable column for basic analytes.
-
Optimize the Organic Modifier: Adjusting the type and concentration of the organic solvent in the mobile phase can also impact peak shape.
Q4: How can we confirm that our analytical method is "stability-indicating" for this compound?
A4: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[2][3] To demonstrate this, you need to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] The method is considered stability-indicating if you can show that the peaks for the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer (MS) can provide additional evidence that the parent peak is free from any co-eluting degradants.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Forced Degradation of this compound (1 mg/mL in 50:50 Acetonitrile (B52724):Water) after 24 hours.
| Stress Condition | % this compound Remaining | Number of Degradation Products Detected |
| 0.1 M HCl (60°C) | 15.2 | 3 |
| 0.1 M NaOH (60°C) | 88.9 | 1 |
| 3% H₂O₂ (RT) | 92.5 | 2 |
| Thermal (80°C, solid state) | 98.1 | 1 |
| Photolytic (ICH Q1B) | 95.7 | 2 |
Table 2: Time-Course of this compound Degradation in 0.1 M HCl at 60°C.
| Time (hours) | % this compound Remaining |
| 0 | 100.0 |
| 2 | 85.3 |
| 4 | 72.1 |
| 8 | 51.6 |
| 12 | 35.8 |
| 24 | 15.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the sample in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for missing degradation peaks.
References
Technical Support Center: 1,7-Naphthyridin-3-amine Experiments
This guide is intended for researchers, scientists, and drug development professionals working with 1,7-naphthyridin-3-amine. It provides troubleshooting advice for common experimental challenges in a question-and-answer format, detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis & Reaction Issues
Q1: I am attempting to synthesize this compound from a halo-substituted 1,7-naphthyridine (B1217170) via nucleophilic aromatic substitution (SNAr) with an ammonia (B1221849) source, but I am getting very low yields. What are the possible causes and solutions?
A1: Low yields in SNAr amination reactions of naphthyridines can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a prolonged period, consider adjusting the reaction conditions.
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition of the starting material or product.
-
Pressure: When using a volatile ammonia source like aqueous or methanolic ammonia, conducting the reaction in a sealed vessel (e.g., a pressure vessel or a sealed tube) is crucial to maintain a high concentration of the nucleophile and to reach temperatures above the solvent's boiling point.
-
Catalyst: While many SNAr reactions on electron-deficient heterocycles do not require a catalyst, in some cases, a copper(I) catalyst (e.g., CuI with a ligand like L-proline) can facilitate the amination, especially if the halogen is a chloride or bromide.
-
-
Reagent Purity: Ensure the halo-naphthyridine starting material is pure. Impurities can interfere with the reaction. The ammonia source should also be of high quality and appropriate concentration.
-
Side Reactions: The naphthyridine ring is susceptible to other nucleophilic attacks, and the amino group of the product can potentially react further. Analyze the crude reaction mixture by LC-MS to identify any major byproducts.
Q2: My final this compound product is difficult to purify. Column chromatography on silica (B1680970) gel results in significant streaking and poor separation. What are the alternative purification methods?
A2: The basicity of the amine group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica gel, causing the observed purification issues. Here are several strategies to overcome this:
-
Modified Column Chromatography:
-
Basic Modifier: Add a small amount of a basic modifier to the eluent system. A common choice is 0.5-1% triethylamine (B128534) (Et3N) or ammonia in the mobile phase (e.g., dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/hexanes). This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase. Basic alumina (B75360) is a good alternative for purifying basic compounds. Alternatively, amine-functionalized silica can provide excellent separation with standard solvent systems.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for larger quantities. Experiment with different solvent systems. Given its expected solubility, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving, followed by the addition of an anti-solvent like water or an ether, might induce crystallization.
-
Acid-Base Extraction: You can perform an aqueous workup involving an acid wash. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to precipitate the pure amine, which can then be extracted back into an organic solvent.
Characterization & Stability
Q3: I am unsure about the stability and proper storage of this compound. What are the recommended conditions?
A3: this compound, being an aromatic amine, can be sensitive to light, air (oxygen), and strong oxidizing agents. For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using an amber-colored vial or storing it in a dark place.
-
Store at a cool temperature, such as in a refrigerator (2-8 °C).
Data Presentation
Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| Appearance | Expected to be a solid, possibly a crystalline powder. |
| Melting Point | Not reported, but likely >150 °C for a rigid heterocyclic structure. |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. |
| 1H NMR (Predicted) | Aromatic protons expected in the range of δ 7.0-9.0 ppm. Amine protons (NH2) would likely appear as a broad singlet. |
| 13C NMR (Predicted) | Aromatic carbons expected in the range of δ 110-160 ppm. |
| IR Spectroscopy (Predicted) | N-H stretching of the primary amine around 3300-3500 cm-1 (typically two bands). Aromatic C=C and C=N stretching in the 1450-1650 cm-1 region. C-N stretching around 1250-1350 cm-1. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound via SNAr
This protocol is a plausible route based on common synthetic strategies for related compounds.
-
Reaction Setup: In a pressure-rated sealed tube, combine 3-bromo-1,7-naphthyridine (B3278540) (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to the tube, followed by a 2M solution of ammonia in methanol (5.0 eq).
-
Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., 10% methanol in dichloromethane) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on basic alumina or silica gel with an eluent containing 1% triethylamine.
Protocol 2: Purification of Aromatic Amines by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent mixture if solubility is an issue). Add a small amount of silica gel or alumina to this solution to create a slurry.
-
Column Packing: Pack a chromatography column with silica gel (or basic alumina) using the chosen eluent system (e.g., Hexane/Ethyl Acetate with 1% triethylamine).
-
Loading: Concentrate the slurry under reduced pressure to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Signaling Pathway
The 1,7-naphthyridine scaffold has been identified as a core structure in the development of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). This kinase is involved in cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a simplified representation of the PIP4K2A signaling pathway and the point of inhibition.
Caption: PIP4K2A signaling pathway and inhibition by 1,7-naphthyridine derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting low product yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Technical Support Center: 1,7-Naphthyridin-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1,7-Naphthyridin-3-amine during their experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound sample is a dark, oily residue. What is the best initial purification step?
A1: A dark, oily residue suggests the presence of significant impurities, which may include unreacted starting materials, byproducts, and residual solvent. A highly effective initial purification step is an acid-base extraction. This technique leverages the basicity of the amine functional group on your target compound to separate it from non-basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the this compound will be protonated and move to the aqueous layer, leaving many organic impurities behind. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amine.
Q2: I'm observing significant streaking on my silica (B1680970) gel TLC plate when analyzing my this compound sample. What causes this and how can I fix it?
A2: Streaking of amine-containing compounds on silica gel TLC plates is a common issue. It is primarily caused by the strong interaction between the basic amine groups of your compound and the acidic silanol (B1196071) groups on the surface of the silica gel. This can lead to poor separation and inaccurate Rf values.
To mitigate this, you can add a small amount of a basic modifier to your TLC mobile phase. A common choice is triethylamine (B128534) (Et3N) at a concentration of 0.5-2%. The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper spots and better separation.
Q3: During column chromatography, my this compound is either sticking to the column or eluting very broadly. What column conditions do you recommend?
A3: Similar to the issue with TLC, the acidic nature of standard silica gel can cause problems during column chromatography of basic compounds like this compound, leading to poor separation and yield loss. Here are a few strategies to overcome this:
-
Modified Mobile Phase: Add a competing base, such as triethylamine (0.5-2%) or ammonia (B1221849) (as a solution in methanol), to your eluent. This will help to reduce the interaction of your product with the silica. A common eluent system would be a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) with a constant percentage of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Basic alumina (B75360) is a good alternative to silica gel for the purification of basic compounds. Another excellent option is amine-functionalized silica, which is specifically designed to minimize interactions with basic analytes.
Q4: What are some common impurities I should expect in my crude this compound sample?
A4: Based on common synthetic routes, which may start from precursors like 2-chloro-3-aminopyridine, potential impurities could include:
-
Unreacted Starting Materials: Residual 2-chloro-3-aminopyridine or its protected derivatives.
-
Intermediates: Incomplete reaction at the hydroformylation or cyclization stages can leave corresponding intermediates in your crude product.
-
Byproducts: Side reactions can lead to the formation of isomers or other naphthyridine derivatives.
-
Reagents: Residual coupling agents, bases, or catalysts used in the synthesis.
Most of these can be effectively removed through a combination of acid-base extraction and column chromatography.
Q5: I'm struggling to find a good recrystallization solvent for my this compound. Do you have any suggestions?
A5: this compound has limited solubility in water but is more soluble in polar aprotic solvents like DMSO and DMF. For recrystallization, you are looking for a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Consider trying the following solvent systems:
-
Ethanol (B145695)/Water: Dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Acetone (B3395972)/Hexane (B92381): Dissolve the compound in a minimal amount of hot acetone and add hexane as an anti-solvent until turbidity is observed.
-
Toluene: Some aromatic compounds crystallize well from toluene.
If direct recrystallization is challenging, you can try recrystallization via salt formation. Dissolve the crude amine in a suitable solvent and add an acid (like HCl in ether) to precipitate the hydrochloride salt. The salt can then be filtered and recrystallized from a polar solvent like ethanol or methanol/water. Finally, the purified salt can be neutralized with a base to recover the pure free amine.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | Incomplete protonation of the amine. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash. Use a stronger acid if necessary. |
| Incomplete deprotonation during recovery. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before back-extraction. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Multiple overlapping spots on TLC | Ineffective mobile phase for separation. | Screen a variety of mobile phases with different polarities. Remember to add a basic modifier like triethylamine. |
| Co-eluting impurities. | A different purification technique, such as recrystallization, may be necessary before or after chromatography. | |
| Product "oils out" during recrystallization | The compound is precipitating too quickly from a supersaturated solution, or the solvent is a very poor solvent. | Ensure the initial dissolution is in the minimum amount of hot solvent. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Consider using a different solvent system. |
| Final product is still colored (yellow/brown) | Presence of colored, polar impurities. | Treat a solution of the product with activated charcoal before the final filtration or recrystallization step. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Repeat the acidic wash two more times. Combine the aqueous layers.
-
Back-Wash: Wash the combined acidic aqueous layers with a small portion of the organic solvent to remove any trapped neutral impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 6 M sodium hydroxide (B78521) (NaOH), until the pH is greater than 10.
-
Extraction of Pure Product: Extract the basified aqueous layer with the organic solvent (DCM or EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with 1% triethylamine (Et3N). Aim for an Rf value of ~0.2-0.3 for the this compound.
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating it with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Improvement | Key Advantages | Common Challenges |
| Acid-Base Extraction | From ~50-80% to >90% | Removes non-basic impurities effectively. Scalable. | Emulsion formation, potential for product to be insoluble as a salt. |
| Column Chromatography (Silica Gel with Et3N) | From >90% to >98% | Good for separating closely related basic impurities. | Can have tailing if not optimized, requires solvent usage. |
| Recrystallization | Can achieve >99% purity | Can provide very high purity, good for final polishing step. | Finding a suitable solvent can be challenging, potential for product loss in the mother liquor. |
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
Technical Support Center: Synthesis of 1,7-Naphthyridines
Welcome to the technical support center for the synthesis of 1,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a 1,7-naphthyridine (B1217170) derivative. Which are the most common synthetic strategies?
A1: The most prevalent methods for synthesizing the 1,7-naphthyridine core are the Friedländer annulation and variations of metal-catalyzed cross-coupling reactions. The Friedländer synthesis involves the condensation of an ortho-amino-substituted pyridine (B92270) aldehyde or ketone with a compound containing an active methylene (B1212753) group. For instance, 3-amino-4-acetylpyridine or 3-aminoisonicotinaldehyde (B120943) are common starting materials for this approach. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are typically used to further functionalize a pre-existing halogenated 1,7-naphthyridine core, allowing for the introduction of various substituents at specific positions.
Q2: My Friedländer reaction for a 1,7-naphthyridine is giving a very low yield. What are the common causes and how can I improve it?
A2: Low yields in the Friedländer synthesis of 1,7-naphthyridines can arise from several factors. Here are some key areas to troubleshoot:
-
Purity of Starting Materials : Ensure that your aminopyridine precursor (e.g., 3-amino-4-formylpyridine) and the active methylene compound are of high purity. Impurities can lead to side reactions or inhibit the catalyst.
-
Reaction Conditions :
-
Catalyst : The choice and concentration of the catalyst are critical. While traditional methods use strong acids or bases, these can sometimes promote side reactions or degradation of starting materials. Consider screening milder catalysts. For related naphthyridine syntheses, catalysts like propylphosphonic anhydride (B1165640) (T3P®) have been used to obtain excellent yields under mild conditions.[1]
-
Temperature : Optimize the reaction temperature. Excessive heat can lead to the formation of tarry, polymeric materials, while insufficient heat may result in an incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.[2]
-
Solvent : The solvent can significantly influence the reaction outcome. While high-boiling polar aprotic solvents are common, exploring other options might be beneficial.
-
-
Work-up Procedure : Naphthyridine products can be lost during aqueous work-up due to their basicity and potential water solubility. Ensure thorough extraction with an appropriate organic solvent and minimize transfers.
Q3: I am observing the formation of significant tarry, polymeric material in my Friedländer reaction. How can I prevent this?
A3: The formation of tarry materials is often due to the self-condensation of the aminopyridine starting material or its reaction with multiple molecules of the carbonyl compound.[2] To mitigate this, consider the following:
-
Slow Addition of Reagents : Add the active methylene compound dropwise to the solution of the aminopyridine and catalyst. This can help to control the reaction rate and minimize polymerization.[2]
-
Lower Reaction Temperature : Running the reaction at a lower temperature may reduce the rate of polymerization side reactions.[2]
Q4: I am having difficulty with the purification of my 1,7-naphthyridine product by column chromatography. It is streaking badly on the silica (B1680970) gel. What can I do?
A4: The basic nitrogen atoms in the 1,7-naphthyridine core can interact strongly with the acidic silica gel, causing streaking and poor separation. To improve chromatographic purification:
-
Use a Modified Eluent : Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or a few drops of ammonia (B1221849) solution, to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your product.
-
Alternative Stationary Phases : If modifying the eluent is not effective, consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which may be more suitable for basic compounds.
Q5: I want to perform a Suzuki coupling on an 8-chloro-1,7-naphthyridine (B76041) core. What are the key parameters to consider for a successful reaction?
A5: A successful Suzuki coupling on a 1,7-naphthyridine scaffold depends on several factors:
-
Catalyst System : The choice of palladium catalyst and ligand is crucial. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand plays a vital role in the catalytic cycle, and its choice can significantly impact the reaction's success.
-
Base : A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent : The choice of solvent is important. A mixture of an organic solvent like toluene (B28343) or 1,2-dimethoxyethane (B42094) (DME) with water is often employed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere : It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis
This guide provides a systematic approach to diagnosing and resolving low product yields in the synthesis of 1,7-naphthyridines via the Friedländer condensation.
Issue 2: Unexpected Side Products in Friedländer Synthesis
The self-condensation of the starting 3-amino-4-acetylpyridine can be a significant side reaction, leading to the formation of a dimeric naphthyridine product.
Quantitative Data
The yields of 1,7-naphthyridines synthesized via the Friedländer condensation can vary significantly depending on the reactants. Below is a summary of yields obtained from the reaction of 3-amino-4-acetylpyridine and 3-aminoisonicotinaldehyde with various ketones.
Table 1: Yields of 1,7-Naphthyridines from Friedländer Condensation
| Starting Aminopyridine | Ketone | Product | Yield (%) |
| 3-Amino-4-acetylpyridine | Self-condensation | 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 |
| 3-Amino-4-acetylpyridine | Acetophenone (B1666503) | 4-Methyl-2-phenyl-1,7-naphthyridine | 82 |
| 3-Aminoisonicotinaldehyde | Acetophenone | 2-Phenyl-1,7-naphthyridine | 71 |
| 3-Aminoisonicotinaldehyde | Desoxybenzoin | 2,3-Diphenyl-1,7-naphthyridine | 28 |
| 3-Aminoisonicotinaldehyde | 1,3-Diphenylacetone | 2-Benzyl-3-phenyl-1,7-naphthyridine | 61 |
Data sourced from a study on the Friedländer condensation of pyridine substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis of 2,4-Disubstituted-1,7-Naphthyridines
This protocol is adapted from the synthesis of 4-methyl-2-phenyl-1,7-naphthyridine.[3]
Materials:
-
3-Amino-4-acetylpyridine
-
Acetophenone
-
Potassium hydroxide (B78521)
Procedure:
-
A mixture of 3-amino-4-acetylpyridine (1.0 mmol) and acetophenone (1.1 mmol) in ethanol is prepared.
-
Potassium hydroxide (2.0 mmol) is added to the mixture.
-
The reaction mixture is heated at reflux and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient, potentially with 0.1% triethylamine) to afford the pure 1,7-naphthyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol that can be adapted for the coupling of an 8-chloro-1,7-naphthyridine derivative with a boronic acid.
Materials:
-
8-Chloro-1,7-naphthyridine derivative
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (or DME and Water)
Procedure:
-
To a flask purged with an inert gas (argon or nitrogen), add the 8-chloro-1,7-naphthyridine (1.0 mmol), the boronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water or DME:water).
-
Heat the reaction mixture to 85-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 8-substituted-1,7-naphthyridine.
Signaling Pathways & Workflows
General Mechanism of the Friedländer Annulation
The Friedländer synthesis proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the naphthyridine ring.
References
Technical Support Center: Optimizing Reaction Conditions for 1,7-Naphthyridin-3-amine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 1,7-Naphthyridin-3-amine. The following sections offer detailed experimental protocols, quantitative data summaries, and visual guides to streamline your experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group on the 1,7-naphthyridine (B1217170) core is a versatile handle for various derivatization reactions. The most common transformations include N-acylation, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents to modulate the physicochemical and biological properties of the parent molecule.
Q2: How does the reactivity of the amino group on this compound compare to that of a simple aniline?
A2: The nucleophilicity of the amino group at the 3-position of the 1,7-naphthyridine ring system is influenced by the electron-withdrawing nature of the two nitrogen atoms in the bicyclic system. This can make it slightly less nucleophilic than simple anilines. Consequently, more forcing reaction conditions or more reactive reagents may be required for certain transformations.
Q3: What are the key considerations for purifying 1,7-naphthyridine derivatives?
A3: Purification of 1,7-naphthyridine derivatives can often be achieved using standard techniques such as column chromatography on silica (B1680970) gel or preparative HPLC. Due to the presence of the basic nitrogen atoms, tailing on silica gel can sometimes be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. Recrystallization can also be an effective purification method for crystalline products.
Q4: Are there any known safety precautions for working with 1,7-naphthyridine derivatives?
A4: As with any chemical research, it is essential to consult the Safety Data Sheet (SDS) for all reagents and solvents used. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The biological activity of many naphthyridine derivatives is an active area of research, and as such, they should be handled with care as potentially bioactive molecules.
Troubleshooting Guides
N-Acylation
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the amide product. | 1. Insufficiently reactive acylating agent. 2. Deactivation of the amine by protonation. 3. Steric hindrance around the amino group. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). 2. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. 3. Increase the reaction temperature and/or prolong the reaction time. |
| Formation of multiple products. | 1. Di-acylation of the amino group. 2. Reaction with other functional groups on the molecule. | 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a lower temperature. 2. If other nucleophilic groups are present, consider a protection-deprotection strategy. |
| Difficult purification of the product. | Product is highly polar and adsorbs strongly to silica gel. | Use a more polar eluent system for column chromatography, potentially with the addition of a small amount of a basic modifier like triethylamine. Alternatively, consider reverse-phase chromatography. |
Suzuki-Miyaura Coupling (of a halo-1,7-naphthyridin-3-amine)
| Problem | Potential Cause | Suggested Solution |
| Low yield of the coupled product. | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor solubility of reactants. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos). 3. Try a stronger base such as Cs₂CO₃ or K₃PO₄.[1] 4. Use a co-solvent system (e.g., dioxane/water, toluene (B28343)/ethanol) to improve solubility. |
| Significant dehalogenation of the starting material. | Presence of protic impurities or water. | Use anhydrous solvents and reagents, and ensure the reaction is performed under a dry, inert atmosphere.[1] |
| Homocoupling of the boronic acid. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1] |
Buchwald-Hartwig Amination (of a halo-1,7-naphthyridin-3-amine)
| Problem | Potential Cause | Suggested Solution |
| No reaction or very slow conversion. | 1. Catalyst poisoning. 2. Incorrect ligand choice. 3. Base is not suitable. | 1. Ensure all reagents and solvents are pure and free of potential catalyst poisons. 2. For electron-rich heterocycles, bulky biaryl phosphine ligands are often required.[2] 3. Sodium or lithium tert-butoxide are commonly used strong bases; however, weaker bases like K₂CO₃ may be effective in some cases. |
| Low product yield with starting material remaining. | Incomplete reaction due to catalyst deactivation or equilibrium. | Increase the catalyst loading or try a more robust pre-catalyst. Increasing the temperature may also drive the reaction to completion. |
| Formation of byproducts. | Side reactions such as hydrodehalogenation or reactions involving the solvent. | Ensure a strictly inert atmosphere. The choice of solvent can be critical; toluene, dioxane, and THF are commonly used, but screening may be necessary.[3] |
Data Presentation
Table 1: Typical Reaction Conditions for N-Acylation of Aminonaphthyridines
| Parameter | Condition | Notes |
| Acylating Agent | Acetic anhydride (B1165640) or Acetyl chloride | Acetyl chloride is more reactive. |
| Solvent | Acetic acid, Pyridine (B92270), or DCM | The choice of solvent depends on the reactivity of the amine. |
| Base | Pyridine, Triethylamine, or none | A base is used to neutralize the acid formed during the reaction. |
| Temperature | Room temperature to reflux | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70-95% | Highly dependent on the substrate and specific conditions. |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Halo-Naphthyridines
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand choice is crucial for reaction success. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the yield. |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF | A degassed solvent system is essential.[1] |
| Temperature | 80 - 120 °C | Reaction is typically heated. |
| Reaction Time | 2 - 24 hours | Progress is monitored by an appropriate analytical technique. |
Table 3: General Conditions for Buchwald-Hartwig Amination of Halo-Naphthyridines
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and activity. |
| Ligand | BINAP, Xantphos, Buchwald ligands | Bulky electron-rich phosphine ligands are commonly used. |
| Amine | 1.1 - 2.0 equivalents | An excess of the amine is often beneficial. |
| Base | NaOtBu, LiHMDS, K₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are critical. |
| Temperature | Room temperature to 110 °C | Dependent on the reactivity of the coupling partners. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetic Anhydride
This protocol is adapted from the procedure for the acetylation of the closely related 7-amino-2-methyl-1,8-naphthyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as solvent and base)
-
Dichloromethane (DCM, as an alternative solvent)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or DCM.
-
If using DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the aqueous mixture with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(1,7-naphthyridin-3-yl)acetamide.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-1,7-naphthyridin-3-amine Derivative
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Bromo-1,7-naphthyridin-3-amine derivative (e.g., 2-bromo-1,7-naphthyridin-3-amine)
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (B91453) and water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask, add the bromo-1,7-naphthyridin-3-amine derivative (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: Buchwald-Hartwig Amination of a Chloro-1,7-naphthyridin-3-amine Derivative with Morpholine (B109124)
This protocol is adapted from a general procedure for the amination of aryl chlorides.
Materials:
-
Chloro-1,7-naphthyridin-3-amine derivative (e.g., 2-chloro-1,7-naphthyridin-3-amine)
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification reagents
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 eq).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the chloro-1,7-naphthyridin-3-amine derivative (1.0 eq) and morpholine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (around 110 °C) and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the derivatization of this compound.
Signaling Pathways
Certain derivatives of 1,7-naphthyridine have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.
Some 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.
Caption: Inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.
Derivatives of 1,7-naphthyridine have also been developed as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
References
Preventing dimer formation in 1,7-Naphthyridin-3-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-3-amine. The following information is designed to help you overcome common challenges, with a particular focus on preventing dimer formation in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation, in this context, refers to a self-coupling reaction where two molecules of this compound react with each other to form a dimeric byproduct. This is a common issue in cross-coupling reactions, such as the Buchwald-Hartwig amination, where the amine can react with itself instead of the intended coupling partner. This side reaction reduces the yield of the desired product and complicates the purification process.
Q2: What are the most common types of reactions where dimer formation of this compound is observed?
A2: Dimerization is most frequently encountered during palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig, Suzuki, and Stille couplings.[1] The highly reactive nature of the amine and the catalytic conditions can promote self-coupling. It can also be a concern in other reactions that involve activation of the amine or the naphthyridine ring system.
Q3: How can I minimize dimer formation during a Buchwald-Hartwig amination?
A3: Minimizing dimer formation in Buchwald-Hartwig aminations involves careful optimization of several reaction parameters. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can favor the desired cross-coupling over self-coupling.[2]
-
Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more controlled and reproducible results.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of dimer formation.
-
Protecting Groups: Temporarily protecting the amino group is a highly effective strategy to prevent it from participating in side reactions.
Q4: What are the recommended protecting groups for this compound?
A4: The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal with acid.[3][4]
-
Silyl Groups: Groups like tert-butyldimethylsilyl (TBS) can also be used, offering alternative deprotection methods, typically with fluoride (B91410) sources.[5]
-
Benzyl (Bn): This group is stable to a range of conditions but can be removed by hydrogenolysis.[3]
Troubleshooting Guides
Problem 1: Significant Dimer Formation in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired N-arylated product.
-
Presence of a significant amount of a byproduct with a mass corresponding to two units of this compound.
Workflow for Troubleshooting Dimer Formation:
Caption: Troubleshooting workflow for dimer formation.
Recommended Actions:
-
Protect the Amino Group: This is the most robust solution to prevent self-coupling. The tert-butoxycarbonyl (Boc) group is a good starting point.[3][4]
-
Optimize Ligand and Base Combination: If protection is not feasible, systematically screen different palladium ligands and bases. Bulky ligands can sterically hinder the approach of two naphthyridine molecules, thus disfavoring dimerization.[2]
-
Adjust Reaction Parameters: Lowering the reaction temperature and using the minimum effective catalyst loading can sometimes reduce the rate of the undesired dimerization reaction.
Problem 2: Low or No Conversion to the Desired Product
Symptoms:
-
Recovery of unreacted starting materials.
-
Absence of the desired product peak in LC-MS or TLC analysis.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Actions:
-
Verify Reagent and Solvent Quality: Ensure that all reagents are pure and the solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst.
-
Screen Catalyst System: The choice of palladium precursor and ligand is crucial. For challenging substrates, pre-formed catalysts can offer better results. A screening of different generations of Buchwald-Hartwig ligands is recommended.[1][2]
-
Base Optimization: The strength and nature of the base can significantly impact the reaction outcome. A screening of common bases is advisable.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for the protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group.[3][4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Boc-Protected this compound
This protocol provides a starting point for the palladium-catalyzed N-arylation of Boc-protected this compound.[6]
Materials:
-
Boc-protected this compound
-
Aryl halide (bromide or iodide)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Boc-protected this compound (1.2 eq), aryl halide (1.0 eq), palladium precursor (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (1.4 eq) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final N-arylated this compound.[3]
Materials:
-
Boc-protected N-arylated this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at room temperature.
-
Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Data Presentation
The following tables summarize typical reaction conditions that can be screened to optimize the Buchwald-Hartwig amination of a protected this compound and minimize side reactions.
Table 1: Screening of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 2 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 |
Table 2: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | TFA, DCM or HCl in Dioxane |
| Benzyl | Bn | Benzyl bromide | H₂, Pd/C |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, imidazole | TBAF, THF or HF-Pyridine |
Signaling Pathways and Workflows
Logical Relationship for Preventing Dimer Formation:
Caption: Strategy for preventing dimer formation.
Experimental Workflow for a Protected Buchwald-Hartwig Reaction:
Caption: Workflow for protected cross-coupling.
References
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. chemrevlett.com [chemrevlett.com]
Technical Support Center: Characterization of Impurities in 1,7-Naphthyridin-3-amine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 1,7-Naphthyridin-3-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, and residual reagents. A plausible synthetic route starts from 2-chloro-3-aminopyridine, which, after protection of the amino group, undergoes hydroformylation and subsequent cyclization.[1]
-
Degradation Products: this compound can degrade under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2]
-
Contaminants: These can be introduced from solvents, reagents, or the manufacturing environment.
Q2: What are some of the likely synthesis-related impurities?
A2: Based on a likely synthetic pathway starting from 2-chloro-3-aminopyridine, potential impurities include:
-
Starting Materials: 2-chloro-3-aminopyridine.
-
Intermediates: N-protected 2-chloro-3-aminopyridine, and the hydroformylated intermediate.
-
Isomeric Impurities: Other naphthyridine isomers may form depending on the specificity of the cyclization reaction.
Q3: What types of degradation products should I expect from forced degradation studies?
A3: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products.[3] For this compound, you might observe:
-
Hydrolysis: Under acidic or basic conditions, the amine group could potentially be hydrolyzed to a hydroxyl group, forming 1,7-naphthyridin-3-ol. The aromatic ring system is generally stable to hydrolysis, but extreme conditions could lead to ring opening.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, or nitro derivatives, as well as colored polymeric degradation products.[4][5]
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, including oxidation and polymerization. The rate and products of photodegradation can be influenced by the presence of photosensitizers.[1]
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for the separation and quantification of impurities. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown impurities by providing molecular weight information.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Interaction with acidic silanol (B1196071) groups on the column packing. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-purity, end-capped silica (B1680970) column. 2. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). 3. Adjust the mobile phase pH to suppress the ionization of the amine (e.g., use a buffer with a pH of 2.5-3.5 or a high pH mobile phase if using a pH-stable column). 4. Reduce the sample concentration or injection volume. |
| Poor Resolution Between Impurity and Main Peak | 1. Inadequate mobile phase composition. 2. Incorrect column chemistry. 3. Suboptimal flow rate or temperature. | 1. Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and buffer concentration. 2. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Perform a flow rate and temperature optimization study. |
| Ghost Peaks | 1. Contamination in the injector or column from a previous run. 2. Impurity in the mobile phase or diluent. | 1. Implement a robust needle wash protocol. 2. Run a blank gradient after each sample run. 3. Use high-purity solvents and freshly prepared mobile phase. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Pump malfunction. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven for temperature control. 3. Check the pump for leaks and ensure proper degassing of the mobile phase. |
Sample Preparation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sample Recovery | 1. Incomplete dissolution of the sample. 2. Adsorption of the analyte to glassware or vials. | 1. Use a diluent in which this compound is highly soluble. Sonication may aid dissolution. 2. Use silanized glassware or low-adsorption vials. |
| Sample Degradation During Preparation | 1. The sample is unstable in the chosen diluent. 2. Exposure to light or high temperatures. | 1. Investigate the stability of the analyte in different diluents. 2. Protect samples from light by using amber vials and work in a dimly lit environment if necessary. 3. Keep samples cool during preparation and analysis. |
Experimental Protocols
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
GC-MS for Residual Solvents and Volatile Impurities
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-450
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and analyze using headspace injection.
NMR for Structural Elucidation of an Isolated Impurity
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H}
-
2D NMR (if necessary for complex structures): COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: Process the data using appropriate software. Chemical shifts should be referenced to the residual solvent peak.
Visualizations
Caption: Inferred synthetic pathway and potential impurity sources.
Caption: General workflow for impurity identification.
Caption: Troubleshooting guide for HPLC peak shape issues.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Enhancing the reactivity of 1,7-Naphthyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-3-amine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the reactivity of this versatile scaffold in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when attempting to functionalize the 3-amino group of this compound?
A: The primary challenge stems from the electronic nature of the naphthyridine ring system. The two nitrogen atoms are electron-withdrawing, which reduces the electron density across the aromatic rings. This effect decreases the nucleophilicity of the exocyclic 3-amino group compared to a simple aniline, making it less reactive towards electrophiles. Consequently, reactions like acylations, alkylations, or sulfonamides may require more forcing conditions or specialized catalysts to achieve good yields.
Q2: How does the 1,7-naphthyridine (B1217170) core influence reaction strategy?
A: The electron-deficient nature of the pyridine (B92270) rings makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring.[1] Conversely, electrophilic aromatic substitution is generally difficult. The basicity of the ring nitrogens (N1 and N7) means they can be protonated under acidic conditions, which further deactivates the entire system towards electrophiles by increasing its electron-deficient character.[2] This protonation can also lead to solubility issues in certain organic solvents.
Q3: Is it necessary to protect the ring nitrogens (N1, N7) during reactions involving the 3-amino group?
A: Generally, protection of the ring nitrogens is not required for standard reactions like acylation, reductive amination, or milder palladium-catalyzed couplings. The ring nitrogens are significantly less nucleophilic than the 3-amino group. However, under strongly basic conditions (e.g., using organolithium reagents) or with highly reactive, unselective electrophiles, competitive reactions at the ring nitrogens could occur. For most applications, focusing on optimizing conditions for the 3-amino group is the more effective strategy.
Section 2: Troubleshooting Guides
Guide 1: Low Yield in Acylation & Sulfonylation Reactions
Q: I am experiencing low conversion in the acylation of this compound with an acid chloride/anhydride. What should I do?
A: Low conversion is a common issue due to the reduced nucleophilicity of the amine. Below is a step-by-step troubleshooting workflow.
Troubleshooting Flowchart for Acylation
Caption: Decision-making process for troubleshooting low acylation yields.
-
Problem: The reaction generates acid (e.g., HCl) which protonates the starting amine, rendering it non-nucleophilic.[2]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present to act as an acid scavenger.
-
-
Problem: The acylating agent (anhydride or acid chloride) is not reactive enough.
-
Solution: Add a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) or 4-(pyrrolidin-1-yl)pyridine (PPY) are highly effective acyl-transfer catalysts that can dramatically increase reaction rates.[3]
-
-
Problem: The reaction is kinetically slow.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). Also, consider switching to a more polar aprotic solvent like DMF or DMAc to improve the solubility of the naphthyridine and potentially accelerate the reaction.
-
-
Problem: The starting material is impure.
-
Solution: Verify the purity of your this compound via NMR or LC-MS. Impurities can interfere with the reaction.[4]
-
Guide 2: Challenges in N-Alkylation
Q: My N-alkylation reaction with an alkyl halide is giving me a mixture of mono-, di-alkylated products, and unreacted starting material. How can I achieve selective mono-alkylation?
A: This is a classic problem in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[5]
-
Problem: Over-alkylation is occurring.
-
Solution 1 (Stoichiometry): Use a large excess of the amine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material. This is only practical if the amine is inexpensive.
-
Solution 2 (Reductive Amination): A more reliable method for mono-alkylation is reductive amination. React the this compound with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This pathway avoids the formation of over-alkylated products.
-
Solution 3 (Base Selection): For direct alkylation, using a sterically hindered, non-nucleophilic base can sometimes help by selectively deprotonating the ammonium (B1175870) salt intermediate without interfering in the reaction.[6]
-
Guide 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am attempting a Suzuki-Miyaura reaction on a bromo- or tosyloxy-substituted 1,7-naphthyridine derivative but getting low yields. What factors should I investigate?
A: Palladium-catalyzed reactions are complex, and low yields can result from multiple factors. A systematic approach to optimization is crucial.[4]
General Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low-yield chemical reactions.
-
Problem: Inactive Catalyst.
-
Solution: The Pd(0) catalytic species may not be forming or is deactivating. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) and phosphine (B1218219) ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective for cross-coupling on heteroaromatic systems.[7]
-
-
Problem: Inappropriate Base or Solvent.
-
Problem: Competing Hydrolysis of Boronic Acid.
-
Solution: Ensure your reaction is properly de-gassed and maintained under an inert atmosphere (N₂ or Argon). Add the boronic acid last, after the other components have been heated, to minimize its decomposition time.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol provides a robust starting point for acylating the 3-amino group.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or DMF, approx. 0.1 M). Add a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Catalyst (Optional): For sluggish reactions, add a catalytic amount of DMAP (0.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of a Halogenated 1,7-Naphthyridine
This protocol is adapted from optimized conditions for the related[8][9]-naphthyridine scaffold and serves as an excellent starting point.[7]
-
Setup: In an oven-dried Schlenk tube, combine the bromo- or tosyloxy-substituted 1,7-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst System: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%) and the ligand (e.g., SPhos or PPh₃, 10 mol%).[7]
-
Solvent & Degassing: Add the solvent system (e.g., DMF:n-butanol 9:1 or DMF:H₂O 9:1, approx. 0.1 M).[7] Subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring for 1-3 hours.[7] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Data Tables & Visualizations
Table 1: Representative Conditions for Suzuki-Miyaura Reactions on Naphthyridine Scaffolds
The following table summarizes conditions successfully used for Suzuki-Miyaura reactions on a 5-bromo-8-tosyloxy-[8][9]-naphthyridine, which can be used as a starting point for optimizing reactions on 1,7-naphthyridine derivatives.[7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | PPh₃ (10) | K₃PO₄ (3) | DMF:H₂O | 80 | 1 | 85 |
| 2 | PdCl₂(PPh₃)₂ (10) | SPhos (10) | K₃PO₄ (3) | DMF:n-BuOH | 120 | 3 | 96 |
| 3 | Pd(OAc)₂ (10) | RuPhos (10) | K₂CO₃ (3) | THF | 80 | 3 | 72 |
| 4 | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | K₃PO₄ (3) | DMF:n-BuOH | 120 | 3 | 88 |
Suzuki-Miyaura Catalytic Cycle
References
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Troubleshooting [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Scalable Purification of 1,7-Naphthyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the scalable purification of 1,7-Naphthyridin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Causes | Suggested Solutions |
| Low Purity After Crystallization | Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the product and impurities at varying temperatures. | Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), acetonitrile, and mixtures with water) to find a system where this compound is highly soluble when hot and poorly soluble when cold, while impurities remain in solution. |
| Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product. | Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of purer crystals. Seeding the solution with a pure crystal of the product can also improve selectivity. | |
| Occlusion of Mother Liquor: Rapid crystal growth can trap impure mother liquor within the crystal lattice. | Stirring: Gentle stirring during the cooling process can help to prevent the formation of large, impure agglomerates and promote the growth of smaller, purer crystals. | |
| Poor or No Crystal Formation | Solution is Not Saturated: Too much solvent was used, or the compound is highly soluble even at low temperatures. | Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Presence of Inhibiting Impurities: Certain impurities can interfere with the formation of a crystal lattice. | Pre-purification: If impurities are suspected to be the cause, consider a preliminary purification step such as a charcoal treatment to remove colored impurities or a quick column chromatography plug to remove highly polar or non-polar impurities before crystallization. | |
| Product "Oiling Out" Instead of Crystallizing | High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture. | Solvent System Adjustment: Try a different recrystallization solvent or a two-solvent system. A solvent with a lower boiling point or a solvent pair where the compound is less soluble may prevent oiling out. |
| Melting Point Depression: The boiling point of the solvent may be higher than the melting point of the impure product. | Use a Lower-Boiling Solvent: Select a solvent with a boiling point well below the melting point of this compound (190-195°C).[1] | |
| Discoloration of Final Product (Not Pale Yellow) | Oxidation or Degradation: The compound may be sensitive to air, light, or heat, leading to the formation of colored degradation products.[1] | Inert Atmosphere: Perform the purification under an inert atmosphere (e.g., nitrogen or argon).Light Protection: Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil.[1] |
| Presence of Colored Impurities: Impurities from the synthesis may be carried through. | Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product and reduce yield. | |
| Low Yield After Purification | Product Loss in Mother Liquor: The compound may have significant solubility in the chosen solvent even at low temperatures. | Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.Recovery from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more product. |
| Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss of product. | Preheat Equipment: Preheat the filtration funnel and receiving flask to prevent premature crystallization.Use a Filter Aid: A small amount of a filter aid like celite can help to prevent clogging of the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that are relevant for its purification?
A1: this compound is typically a pale yellow crystalline powder.[1] It has limited solubility in water but is soluble in polar aprotic solvents like DMSO and DMF.[1] Its melting point is in the range of 190-195°C.[1] It is sensitive to strong oxidizing agents and should be protected from light and moisture during storage.[1]
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: Given its aromatic nature and the presence of an amine group, good starting points for solvent screening would include polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetonitrile. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective for achieving optimal solubility differences between hot and cold conditions.
Q3: When should I consider using column chromatography for the purification of this compound?
A3: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities with very similar solubility profiles.
-
The product is obtained as an oil or a solid that is difficult to crystallize.
-
Multiple components in a reaction mixture need to be separated.
-
A very high degree of purity (>99.5%) is required.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[2]
Q5: My purified this compound has a brownish tint. What could be the cause and how can I fix it?
A5: A brownish tint may indicate the presence of colored impurities or degradation products. This can be addressed by treating a hot solution of the compound with activated charcoal, followed by hot filtration and recrystallization. To prevent degradation, it is advisable to handle the compound under an inert atmosphere and protect it from light.[1]
Experimental Protocols
Protocol 1: Scalable Recrystallization of this compound
This protocol is a general guideline and should be optimized for specific batch sizes and impurity profiles.
-
Dissolution: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the crude this compound. Add the chosen solvent (e.g., ethanol) in portions while heating to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter into a clean, pre-heated reactor.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Once crystal formation begins, continue cooling to 0-5°C in an ice bath for at least 2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by filtration on a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50°C for ethanol) until a constant weight is achieved.
Quantitative Data Summary
The following table presents typical, albeit illustrative, data for the purification of this compound by recrystallization. Actual results may vary depending on the quality of the crude material and the scale of the operation.
| Parameter | Crude Material | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (by HPLC) | 95.0% | 98.5% | >99.5% |
| Yield | - | 85-90% | 90-95% (of 1st crop) |
| Appearance | Light brown powder | Pale yellow crystals | Off-white to pale yellow crystals |
| Melting Point | 185-192°C | 190-194°C | 192-195°C |
Diagrams
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: 1,7-Naphthyridin-3-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during synthesis, purification, and subsequent reactions of this important heterocyclic compound.
I. Synthesis of this compound
The synthesis of the 1,7-naphthyridine (B1217170) core is often achieved through the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Q1: I am experiencing low yields in the synthesis of the 1,7-naphthyridine ring. What are the common causes?
Low yields in the Friedländer synthesis can often be attributed to several factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial. While classic methods may use strong acids or bases, milder catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, or even Lewis acids have been shown to be effective. It is recommended to screen a variety of catalysts to find the optimal one for your specific substrates.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to drive the cyclization and dehydration steps, while others may proceed at room temperature with the right catalyst. If you are observing low yields, consider optimizing the temperature.
-
Purity of Starting Materials: Impurities in the starting aminopyridine or the ketone can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are of high purity.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and yield. Protic solvents like ethanol (B145695) or aprotic solvents like dioxane are commonly used. The choice of solvent should be optimized for the specific reactants.
Q2: I am observing the formation of unexpected side products during the synthesis. What could they be and how can I minimize them?
Side product formation is a common issue. Here are some possibilities:
-
Self-condensation of the Ketone: If the ketone has two α-methylene groups, it can undergo self-condensation, especially under strong basic or acidic conditions. Using a milder catalyst or adjusting the stoichiometry of the reactants can help minimize this.
-
Rearrangement Reactions: The naphthyridine scaffold is known to be susceptible to rearrangement reactions, such as the Smiles rearrangement, particularly with certain substitution patterns. Careful control of reaction conditions (temperature, base/acid concentration) is essential.
-
Incomplete Cyclization: In some cases, the intermediate Schiff base or aldol (B89426) adduct may not fully cyclize. This can be addressed by increasing the reaction time or temperature.
Experimental Protocol: Synthesis of a 1,7-Naphthyridine Derivative via Friedländer Annulation
This protocol describes a general procedure for the synthesis of a substituted 1,7-naphthyridine.
Materials:
-
3-Amino-4-formylpyridine (or a suitable aminopyridine derivative)
-
An appropriate ketone (e.g., acetone, acetophenone)
-
Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-4-formylpyridine and the ketone in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
II. Purification of this compound
Purifying aromatic amines can be challenging due to their basicity and potential for oxidation.
Q3: I am having difficulty purifying this compound. What are the recommended methods?
Several methods can be employed for the purification of aromatic amines:
-
Column Chromatography: This is a common method for purifying organic compounds. For basic amines, it is often necessary to add a small amount of a competing base, like triethylamine (B128534) or ammonia, to the eluent to prevent streaking on the silica (B1680970) gel column.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product.
-
Acid-Base Extraction: The basicity of the amine allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and draw it into the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Distillation: For thermally stable and relatively volatile amines, distillation under reduced pressure can be an effective purification method.
-
Precipitation with Trichloroacetic Acid (TCA): A newer method involves the precipitation of the amine as its trichloroacetate (B1195264) salt. The salt can be isolated by filtration, and the pure amine can be recovered by gentle heating, which causes the TCA to decompose into volatile byproducts.
III. Reactions of this compound
The amino group at the 3-position of the 1,7-naphthyridine ring is a versatile functional group that can undergo a variety of reactions.
A. Acylation Reactions
Q4: I am trying to perform an acylation reaction on the 3-amino group, but the reaction is not going to completion. What could be the issue?
Incomplete acylation can be due to several factors:
-
Insufficiently Reactive Acylating Agent: If you are using a mild acylating agent, a more reactive one, such as an acid chloride or anhydride, may be required.
-
Steric Hindrance: The steric environment around the amino group can affect the rate of acylation. If the acylating agent is bulky, a less hindered one may be more effective.
-
Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often required to neutralize the acid byproduct of the reaction. Ensure that a sufficient amount of base is used.
B. Alkylation Reactions
Q5: I am attempting to alkylate the 3-amino group, but I am getting a mixture of mono- and di-alkylated products. How can I control the selectivity?
Controlling the degree of alkylation of amines can be challenging because the product of the initial alkylation is often more nucleophilic than the starting amine.
-
Stoichiometry: Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation.
-
Bulky Alkylating Agents: Using a sterically hindered alkylating agent can disfavor di-alkylation.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
C. Diazotization Reactions
Q6: I am performing a diazotization reaction on this compound followed by a Sandmeyer reaction, but the yields are low. What are the critical parameters?
Diazotization reactions are sensitive to reaction conditions:
-
Temperature: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
-
Acid Concentration: A sufficient amount of a strong, non-nucleophilic acid (e.g., HBF4, H2SO4) is required.
-
Purity of Sodium Nitrite (B80452): The sodium nitrite should be of high purity and added slowly to the reaction mixture.
-
In situ Generation of the Diazonium Salt: For subsequent reactions like the Sandmeyer reaction, it is often best to generate the diazonium salt in situ and use it immediately without isolation.
IV. Troubleshooting Suzuki Coupling of Halo-1,7-Naphthyridines
For drug development, the 1,7-naphthyridine core is often functionalized via cross-coupling reactions. A common reaction is the Suzuki coupling of a halogenated naphthyridine with a boronic acid.
Q7: I am observing low to no conversion in my Suzuki coupling reaction with a bromo-1,7-naphthyridine. What are the likely causes?
Several factors can lead to low conversion in Suzuki couplings:
-
Inactive Catalyst: The palladium catalyst may be degraded. Using a fresh batch of catalyst or a more robust pre-catalyst is recommended.
-
Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical. For heteroaromatic systems, specialized ligands such as those from the Buchwald or other biarylphosphine families are often more effective than generic ligands like triphenylphosphine.
-
Base Strength and Solubility: The base is crucial for the transmetalation step. A soluble and sufficiently strong base is required. Common choices include potassium carbonate, cesium carbonate, and potassium phosphate.
-
Oxygen Contamination: The palladium catalyst is sensitive to oxygen. It is essential to degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q8: My Suzuki coupling reaction is producing significant amounts of side products like homo-coupling of the boronic acid and de-halogenation of the naphthyridine. How can I minimize these?
-
Homo-coupling: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the halo-naphthyridine relative to the boronic acid can also help.
-
De-halogenation: This side reaction can occur in the presence of protic sources like water. Using anhydrous solvents and a non-aqueous workup can mitigate this issue. The choice of base can also influence the extent of de-halogenation.
Data Presentation: Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature | 90 °C | 110 °C | 100 °C |
| Typical Yield | Moderate | High | Moderate to High |
V. Mandatory Visualizations
Experimental Workflow: Suzuki Coupling
Troubleshooting Logic for Failed Suzuki Coupling
Signaling Pathway: cAMP and PDE4D
1,7-Naphthyridine derivatives have been investigated as inhibitors of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP).
Validation & Comparative
A Comparative Guide to 1,7-Naphthyridin-3-amine and Its Isomers for Researchers and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a comparative analysis of 1,7-Naphthyridin-3-amine and other key naphthyridine isomers, offering insights into their anticancer, anti-inflammatory, and central nervous system (CNS) activities. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties of Naphthyridine Isomers
The position of the nitrogen atoms within the two fused pyridine (B92270) rings significantly influences the physicochemical properties of the six possible naphthyridine isomers. These differences in electron distribution, dipole moment, and hydrogen bonding capacity directly impact their biological activity and pharmacokinetic profiles. While detailed comparative studies on the parent amines are limited, the general properties of the core structures are well-established.
| Property | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine (B1217170) | 1,8-Naphthyridine (B1210474) | 2,6-Naphthyridine | 2,7-Naphthyridine |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol | 130.15 g/mol |
| General Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents | Soluble in polar organic solvents | Soluble in polar organic solvents | Soluble in polar organic solvents | Soluble in polar organic solvents |
Comparative Biological Activity
Naphthyridine isomers have been extensively explored for their therapeutic potential, with many derivatives exhibiting potent biological effects. The following sections and tables summarize the available quantitative data for different isomers across various biological assays.
Anticancer Activity
Naphthyridine derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes like cell proliferation and signaling pathways.[1]
Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives
| Isomer | Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 1,7-Naphthyridine | Compound 17a (a 2,4-disubstituted derivative) | MOLT-3 (Lymphoblastic Leukemia) | Cytotoxicity | 9.1 ± 2.0 | [2] |
| HeLa (Cervical Carcinoma) | Cytotoxicity | 13.2 ± 0.7 | [2] | ||
| HL-60 (Promyeloblast) | Cytotoxicity | 8.9 ± 2.2 | [2] | ||
| 1,8-Naphthyridine | Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic Cancer) | Cytotoxicity | 0.41 | [3][4][5] |
| K-562 (Leukemia) | Cytotoxicity | 0.77 | [3][4][5] | ||
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian Cancer) | Cytotoxicity | 0.41 | [3][5] | |
| SW620 (Colon Cancer) | Cytotoxicity | 1.4 | [3][5] | ||
| 1,6-Naphthyridine | Aaptamine derivative | P388 (Leukemia) | Cytotoxicity | 1.8 | [6] |
| 2,7-Naphthyridine | 1-amino-4-phenyl-2,7-naphthyridine | Human Lung Tumor and Breast Cancer cell lines | Cytotoxicity | Not specified | [6] |
Anti-inflammatory Activity
Certain naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[1]
Table 2: Comparative Anti-inflammatory Activity of Naphthyridine Derivatives
| Isomer | Derivative | Target/Assay | Effect | Reference |
| 1,7-Naphthyridine | 1,7-Naphthyridine 1-oxides | p38 MAP kinase inhibition | Potent and selective inhibition | [1][7] |
| LPS-induced TNFα production in human whole blood | Significant reduction | [1][7] | ||
| 1,5-Naphthyridine | Canthin-6-one derivatives | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = 7.73–15.09 µM | [6] |
Central Nervous System (CNS) Activity
Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential in treating CNS disorders due to their ability to interact with specific receptors in the brain.[1]
Table 3: CNS Activity of 1,7-Naphthyridine Derivatives
| Isomer | Derivative | Target | Activity | Reference |
| 1,7-Naphthyridine | Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 receptor | Potent antagonists | [1][8] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition
Some 1,7-naphthyridine derivatives, such as the natural alkaloid Bisleuconothine A, have been shown to exert their anticancer effects by inhibiting the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]
Caption: Inhibition of the Wnt signaling pathway by a 1,7-naphthyridine derivative.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Caption: General workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3]
1. Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
2. Compound Treatment:
-
Prepare a stock solution of the naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.[3]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]
4. Data Acquisition and Analysis:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of naphthyridine derivatives against a specific protein kinase.
1. Reagent Preparation:
-
Prepare the kinase assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).
-
Prepare a stock solution of the test compound (naphthyridine derivative) in DMSO.
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare the kinase, substrate (a specific peptide or protein), and ATP solutions in the kinase assay buffer.
2. Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted test compound or vehicle control.
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. This can be done using various detection methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo® assay).
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
This guide provides a foundational comparison of this compound and its isomers, highlighting their potential in various therapeutic areas. Further research focusing on direct comparative studies will be crucial for elucidating the specific advantages of each isomer and guiding the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridin-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine (B1217170) analogs, with a primary focus on their activity as kinase inhibitors within the PI3K/Akt/mTOR signaling pathway. While direct and extensive SAR data for 1,7-naphthyridin-3-amine analogs is limited in publicly available literature, this document leverages data from structurally related 1,7-naphthyridine derivatives to infer potential activity and guide future research. The information presented is compiled from peer-reviewed scientific literature and aims to provide an objective comparison supported by experimental data.
Introduction to 1,7-Naphthyridines and their Therapeutic Potential
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus in drug discovery. Recent studies have identified 1,7-naphthyridine derivatives as potent inhibitors of kinases such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is a common feature in many cancers.[1]
Comparative Analysis of 1,7-Naphthyridine Analogs as Kinase Inhibitors
A significant contribution to the understanding of the SAR of 1,7-naphthyridine analogs as kinase inhibitors comes from the work of Wortmann and colleagues, who identified and optimized a series of potent PIP4K2A inhibitors.[1] The following table summarizes key findings from their research, showcasing the impact of various substitutions on the 1,7-naphthyridine core on PIP4K2A inhibitory activity. Although these compounds do not all feature the 3-amine substitution, the data provides valuable insights into the general SAR of the 1,7-naphthyridine scaffold.
Table 1: Structure-Activity Relationship of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors
| Compound ID | R1 | R2 | R3 | R4 | PIP4K2A IC50 (µM) |
| 1 | H | H | H | H | 1.2 |
| 2 | OMe | H | H | H | 0.5 |
| 3 | H | Cl | H | H | 0.8 |
| 4 | H | H | Me | H | 3.5 |
| 5 | H | H | H | OMe | 0.3 |
| 6 | OMe | Cl | H | H | 0.15 |
| 7 | H | H | Me | OMe | 0.9 |
| 8 | OMe | H | Me | H | 2.1 |
| 9 | H | Cl | H | OMe | 0.2 |
| 10 | OMe | Cl | Me | OMe | 0.066 |
Data adapted from studies on 1,7-naphthyridine analogues as PIP4K2A inhibitors. The IC50 values were determined using the ADP-Glo™ Kinase Assay and represent the concentration required for 50% inhibition of PIP4K2A in vitro.[2]
Key SAR Observations:
-
Substitution at R4: The introduction of a methoxy (B1213986) group at the R4 position generally leads to a significant increase in potency (compare compound 1 with 5, and 3 with 9).
-
Substitution at R1: A methoxy group at the R1 position also tends to enhance inhibitory activity (compare compound 1 with 2).
-
Combined Substitutions: The combination of favorable substitutions at multiple positions can lead to highly potent compounds. For instance, compound 10, with substitutions at R1, R2, R3, and R4, exhibits the lowest IC50 value in this series.
-
Steric Hindrance: The introduction of a methyl group at the R3 position appears to be detrimental to activity, suggesting potential steric hindrance in the kinase's active site (compare compound 1 with 4).
While this data does not directly address the 3-amino substitution, it underscores the importance of substitution patterns on the 1,7-naphthyridine core for achieving high potency. The 3-amino group can serve as a key vector for introducing further diversity and potentially forming crucial hydrogen bond interactions within the target kinase's active site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant target kinase (e.g., PIP4K2A)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the assay.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This method is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with an inhibitor.
Materials:
-
Cancer cell line (e.g., a line with a known dysregulated PI3K/Akt/mTOR pathway)
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.
Visualizing Key Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 1,7-naphthyridine analogs.
Caption: A general workflow for a structure-activity relationship (SAR) study of novel kinase inhibitors.
Conclusion
The 1,7-naphthyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies on related analogs highlight the critical role of substitutions at various positions on the naphthyridine ring for achieving high potency. While specific data for this compound analogs is currently limited in the public domain, the existing SAR provides a valuable framework for the rational design of new derivatives. The 3-amino group offers a strategic point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of this compound analogs is warranted to fully explore the therapeutic potential of this chemical class.
References
Validating the Mechanism of Action of 1,7-Naphthyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas, particularly as kinase inhibitors. This guide provides a comparative analysis of the mechanism of action for various 1,7-naphthyridin-3-amine derivatives, supported by experimental data and detailed protocols to aid in their validation.
Comparative Analysis of Kinase Inhibition
This compound derivatives have been primarily investigated as inhibitors of several protein kinases implicated in cancer and other diseases. The core structure serves as a versatile template for developing potent and selective inhibitors.[1] The following tables summarize the inhibitory activities of representative derivatives against their primary targets.
Table 1: Inhibitory Activity of 1,7-Naphthyridine Derivatives against PIP4K2A
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| BAY-091 | PIP4K2A | 5.3 | HTRF Assay | [2] |
| BAY-297 | PIP4K2A | 1.8 | HTRF Assay | [3] |
| Compound 1 | PIP4K2A | 10 | Biochemical Assay | [2] |
| Compound 60 (BAY-091) | PIP4K2A | 5 | Biochemical Assay | [2] |
Table 2: Inhibitory Activity of Naphthyridine Derivatives against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Type | Reference |
| Compound 9k | c-Kit | 8.5 | Enzyme Assay | [4] |
| Compound 10l | VEGFR-2 | 56.5 | Enzyme Assay | [4] |
| Compound 10r | VEGFR-2 | 31.7 | Enzyme Assay | [4] |
| CX-4945 derivative | Pim-1 | <30 | Cell-based Assay (MV-4-11) | [5] |
| Naphthyridinone derivative (36) | PKMYT1 | Double-digit nM | Enzymatic Assay | [6] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound derivatives, a series of biochemical and cell-based assays are typically employed.
Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of the compounds on the target kinase activity.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PIP4K2A
-
Reagents: Recombinant PIP4K2A enzyme, ATP, biotinylated substrate (e.g., PI5P), europium cryptate-labeled anti-tag antibody (e.g., anti-GST), and streptavidin-conjugated XL665.
-
Procedure:
-
The kinase reaction is performed by incubating the PIP4K2A enzyme with the 1,7-naphthyridine derivative at various concentrations.
-
ATP and the biotinylated substrate are added to initiate the reaction.
-
The reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.
-
The plate is incubated to allow for binding.
-
-
Data Analysis: The HTRF signal is measured at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate. IC50 values are calculated by fitting the dose-response curves.
Cellular Target Engagement Assays
Objective: To confirm that the compound interacts with its intended target within a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow the target cells to 80-90% confluency.
-
Compound Treatment: Treat the cells with the 1,7-naphthyridine derivative or vehicle control.
-
Thermal Challenge: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction and Analysis: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[3]
Downstream Signaling Pathway Analysis
Objective: To assess the functional consequences of target inhibition on downstream signaling pathways.
Methodology: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat cells with the 1,7-naphthyridine derivative at various concentrations and time points.
-
Protein Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, total AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of PIP4K2A Inhibition
References
- 1. 1,7-Naphthyridin-8-amine | 17965-82-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1,7-Naphthyridin-3-amine: A Comparative Analysis of Key Routes
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. 1,7-Naphthyridin-3-amine, a key building block in medicinal chemistry, presents unique synthetic challenges. This guide provides a comparative analysis of prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
The synthesis of the 1,7-naphthyridine (B1217170) core, and specifically the introduction of an amino group at the 3-position, can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This analysis focuses on two primary strategies: the construction of the naphthyridine ring system from substituted pyridine (B92270) precursors, and the late-stage introduction of the amino group onto a pre-formed naphthyridine scaffold.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reactions | Overall Yield | Number of Steps | Advantages | Disadvantages |
| Route 1: Friedländer Annulation | Substituted 3-Aminopyridine | Friedländer condensation | Moderate | 3-4 | Convergent; readily available starting materials. | Potentially harsh reaction conditions; regioselectivity can be an issue. |
| Route 2: From 3-Nitro-1,7-naphthyridine | 1,7-Naphthyridine | Nitration, Reduction | Variable | 2 | Direct introduction of the amino precursor. | Nitration can be unselective; requires handling of nitrating agents. |
| Route 3: From 3-Halo-1,7-naphthyridine | 3-Halo-1,7-naphthyridine | Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) | Good to Excellent | 2 | High efficiency and functional group tolerance for the amination step. | Requires synthesis of the halogenated precursor; palladium catalyst can be costly. |
| Route 4: Curtius/Hofmann Rearrangement | 1,7-Naphthyridine-3-carboxylic acid/carboxamide | Carboxylic acid to amine conversion | Moderate to Good | 3-4 | Well-established rearrangements; avoids direct amination of the ring. | Requires synthesis of the carboxylic acid or amide precursor; involves potentially hazardous intermediates (azides, isocyanates). |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations.
Detailed Experimental Protocols
Route 1: Friedländer Annulation (Hypothetical Protocol based on established principles)
The Friedländer annulation offers a direct method to construct the 1,7-naphthyridine ring system. The regiochemical outcome is critically dependent on the substitution pattern of the starting aminopyridine. To favor cyclization at the 4-position of the pyridine ring, the more reactive 2-position should be blocked.
Step 1: Synthesis of a suitable 2-substituted-3-aminopyridine derivative. This initial step is crucial for directing the subsequent cyclization. A common strategy involves the introduction of a blocking group at the 2-position of a pyridine derivative, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine.
Step 2: Condensation with a β-dicarbonyl compound or equivalent. The 2-substituted-3-aminopyridine is then reacted with a suitable partner to build the second ring. For the synthesis of a 3-amino-1,7-naphthyridine, a reagent that introduces a nitrogen functionality at the desired position is required. A potential candidate is a protected β-aminoacrolein derivative.
Step 3: Cyclization and deprotection. The condensation product undergoes cyclization, often under acidic or basic conditions, to form the 1,7-naphthyridine ring. Subsequent removal of any protecting groups yields the final this compound.
Route 2: Synthesis via Reduction of 3-Nitro-1,7-naphthyridine
This approach relies on the late-stage introduction of the amino group's precursor, a nitro group.
Step 1: Nitration of 1,7-Naphthyridine. 1,7-Naphthyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the 3-nitro isomer.
-
Experimental Protocol: To a solution of 1,7-naphthyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice and neutralized with a base, and the product is extracted with an organic solvent.
Step 2: Reduction of 3-Nitro-1,7-naphthyridine. The nitro group is then reduced to the amine. A variety of reducing agents can be employed for this transformation.
-
Experimental Protocol: 3-Nitro-1,7-naphthyridine is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalyst, for example, 10% Palladium on carbon, is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.
Route 3: Synthesis via Buchwald-Hartwig Amination of 3-Halo-1,7-naphthyridine
This modern cross-coupling reaction provides an efficient means to form the C-N bond.
Step 1: Synthesis of 3-Halo-1,7-naphthyridine. A halogen, typically bromine or chlorine, is introduced at the 3-position of the 1,7-naphthyridine ring. This can be achieved through various halogenation methods.
Step 2: Palladium-catalyzed Amination. The 3-halo-1,7-naphthyridine is then coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand.
-
Experimental Protocol: A reaction vessel is charged with 3-bromo-1,7-naphthyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). An ammonia source, such as benzophenone (B1666685) imine, is added, and the mixture is heated in an inert solvent like toluene (B28343) until the starting material is consumed. The reaction is then worked up, and if a protected amine was used, a deprotection step is carried out to afford this compound.
Route 4: Synthesis via Curtius or Hofmann Rearrangement
These classical rearrangements offer a pathway from a carboxylic acid or a primary amide to the desired amine with the loss of one carbon atom.
Step 1: Synthesis of 1,7-Naphthyridine-3-carboxylic acid or 1,7-Naphthyridine-3-carboxamide. The starting material for these rearrangements needs to be synthesized first. This can be achieved, for example, through the oxidation of a 3-methyl-1,7-naphthyridine (B1642934) or through a route involving a cyano-substituted pyridine precursor.
Step 2 (Curtius): Conversion to Acyl Azide (B81097) and Rearrangement. The carboxylic acid is converted to an acyl chloride, which is then reacted with sodium azide to form the acyl azide. Upon heating, the acyl azide undergoes the Curtius rearrangement to an isocyanate.
-
Experimental Protocol: 1,7-Naphthyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride. The crude acyl chloride is then dissolved in a suitable solvent and reacted with sodium azide. The resulting acyl azide is carefully heated in an inert solvent, leading to the formation of the isocyanate.
Step 2 (Hofmann): Rearrangement of the Amide. The primary amide is treated with a solution of bromine and sodium hydroxide.
-
Experimental Protocol: 1,7-Naphthyridine-3-carboxamide is treated with a freshly prepared solution of sodium hypobromite (B1234621) (from bromine and sodium hydroxide) at low temperature. The reaction mixture is then heated to effect the rearrangement to the isocyanate.
Step 3: Hydrolysis of the Isocyanate. The isocyanate intermediate from either rearrangement is hydrolyzed with aqueous acid or base to yield this compound.
Conclusion
The synthesis of this compound can be accomplished through a variety of strategic approaches. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding specific reaction conditions and reagents. For large-scale production, a convergent and high-yielding route such as a well-optimized Friedländer annulation might be preferable. For medicinal chemistry applications where rapid access to analogs is desired, a late-stage functionalization approach like the Buchwald-Hartwig amination offers significant advantages in terms of flexibility. The classical rearrangement reactions provide reliable, albeit sometimes longer, alternatives. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis of this important heterocyclic building block.
Benchmarking 1,7-Naphthyridin-3-amine Analogs Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of 1,7-naphthyridine-based kinase inhibitors against known FDA-approved drugs. Direct head-to-head comparative data for inhibitors with the specific 1,7-Naphthyridin-3-amine scaffold is limited in publicly available literature. Therefore, this guide utilizes data from structurally related 1,7-naphthyridine (B1217170) and other amino-naphthyridine analogs as representative compounds for this class of inhibitors. The information presented is compiled from peer-reviewed scientific literature to provide an objective comparison based on available experimental data.
Introduction to 1,7-Naphthyridine Derivatives as Kinase Inhibitors
The naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1] As bioisosteres of quinolones, naphthyridine derivatives have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This guide focuses on the comparative performance of amino-naphthyridine analogs against established drugs targeting several key kinases:
-
Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Alpha (PIP4K2A): A lipid kinase involved in the phosphoinositide signaling pathway, which is implicated in cancer cell proliferation and survival.[2][3]
-
Pim Kinases (Pim-1, -2, -3): A family of serine/threonine kinases that play a crucial role in cell cycle progression, apoptosis, and tumorigenesis.
-
c-Kit: A receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations in c-Kit are associated with various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Comparative Analysis of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative amino-naphthyridine derivatives and FDA-approved drugs against their respective kinase targets. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Where available, these conditions are provided to offer a more nuanced comparison.
Table 1: Comparison of PIP4K2A Inhibitors
Currently, there are no FDA-approved drugs that specifically target PIP4K2A. The following table compares the activity of representative 1,7-naphthyridine analogs.
| Compound/Drug | Chemical Scaffold | Target Kinase | IC50 (µM) | Assay Conditions |
| Analog 1 | 1,7-Naphthyridine | PIP4K2A | 0.066 | ADP-Glo Assay |
| Analog 2 | 1,7-Naphthyridine | PIP4K2A | 18.0 | ADP-Glo Assay |
Data for Analog 1 and 2 are representative of a series of 1,7-naphthyridine analogues and were selected to show the range of inhibitory potential within this scaffold. The specific substitutions on the 1,7-naphthyridine core significantly influence the inhibitory activity.[2][3]
Table 2: Comparison of Pim-1 Kinase Inhibitors
While specific this compound inhibitors of Pim kinases were not identified in the surveyed literature, some naphthyridine-based compounds have shown activity.[4] The following table includes an FDA-approved drug that has been investigated for its Pim-1 inhibitory activity.
| Compound/Drug | Chemical Scaffold | Target Kinase | IC50 (µM) |
| Rifaximin | Rifamycin | Pim-1 | ~26 |
| SGI-1776 | Imidazopyridazine | Pim-1, Pim-2, Pim-3 | Not specified |
Rifaximin was identified as a potential repurposed drug for targeting PIM-1.[5] SGI-1776 was a pan-Pim kinase inhibitor that entered clinical trials but was later withdrawn.
Table 3: Comparison of c-Kit Kinase Inhibitors
| Compound/Drug | Chemical Scaffold | Target Kinase | IC50 (nM) |
| Naphthyridinone Derivative 9k | 2,7-Naphthyridinone | c-Kit | 8.5 |
| Imatinib | Phenylaminopyrimidine | c-Kit | 100 |
| Sunitinib | Indolinone | c-Kit | Not specified |
| Regorafenib | Diarylurea | c-Kit | 7 |
| Axitinib | Indazole | c-Kit | 1.7 |
The 2,7-Naphthyridinone Derivative 9k is an 8-amino-substituted analog, demonstrating the potential of amino-naphthyridine scaffolds as potent c-Kit inhibitors.[1][6] Imatinib, Sunitinib, Regorafenib, and Axitinib are FDA-approved multi-kinase inhibitors with activity against c-Kit.[7]
Table 4: Comparison of VEGFR-2 Kinase Inhibitors
| Compound/Drug | Chemical Scaffold | Target Kinase | IC50 (nM) |
| Naphthyridinone Derivative 10r | 2,7-Naphthyridinone | VEGFR-2 | 31.7 |
| Naphthyridinone Derivative 10l | 2,7-Naphthyridinone | VEGFR-2 | 56.5 |
| Sorafenib | Diarylurea | VEGFR-2 | 90 |
| Sunitinib | Indolinone | VEGFR-2 | 80 |
| Axitinib | Indazole | VEGFR-2 | 0.2 |
| Linifanib | Imidazopyridine | VEGFR-2 | 1.6 (reference) |
| Naphthamide 14c | Naphthamide | VEGFR-2 | 1.5 |
The 2,7-Naphthyridinone Derivatives 10r and 10l are 8-amino-substituted analogs.[1][6] Sorafenib, Sunitinib, and Axitinib are FDA-approved multi-kinase inhibitors with activity against VEGFR-2.[8] Linifanib and Naphthamide 14c are potent VEGFR-2 inhibitors included for comparison.[9]
Experimental Protocols
The determination of inhibitory potency (IC50) is highly dependent on the experimental methodology. Below are summaries of common in vitro kinase assay protocols.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (e.g., a 1,7-naphthyridine derivative) are incubated together in a multi-well plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
ADP-Glo™ Kinase Assay Workflow
LANCE® Ultra TR-FRET Kinase Assay
LANCE® (Lanthanide Chelate Excite) Ultra is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a europium (Eu) chelate as a donor fluorophore and a ULight™ dye-labeled substrate as an acceptor.
Workflow:
-
Kinase Reaction: The kinase, ULight™-labeled substrate, ATP, and inhibitor are incubated together. The kinase phosphorylates the substrate.
-
Detection: A Eu-labeled anti-phospho-specific antibody is added. This antibody binds specifically to the phosphorylated substrate, bringing the Eu donor and the ULight™ acceptor into close proximity.
-
TR-FRET Measurement: The reaction mixture is excited at 320-340 nm. If the substrate is phosphorylated, the Eu donor transfers its energy to the ULight™ acceptor, which then emits light at 665 nm. The intensity of this emission is proportional to the level of substrate phosphorylation.
LANCE® Ultra TR-FRET Assay Workflow
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug development. The following diagrams illustrate the key pathways targeted by the inhibitors discussed.
PIP4K2A Signaling Pathway
PIP4K2A is a lipid kinase that converts phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling molecule that can be further phosphorylated by PI3K to generate PI(3,4,5)P3, a critical activator of the AKT/mTOR pathway, which promotes cell growth, proliferation, and survival.[10]
Simplified PIP4K2A Signaling Pathway
Pim Kinase Signaling Pathway
Pim kinases are constitutively active serine/threonine kinases that are regulated at the level of transcription, primarily by the JAK/STAT pathway. They phosphorylate a number of downstream targets to promote cell survival and proliferation, in part by inhibiting apoptosis and promoting cell cycle progression.
Simplified Pim Kinase Signaling Pathway
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that is activated by its ligand, stem cell factor (SCF). Upon activation, c-Kit dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[11]
References
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blossombio.com [blossombio.com]
- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Unraveling the Selectivity of 1,7-Naphthyridin-3-amine Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a detailed comparison of 1,7-naphthyridin-3-amine based compounds, focusing on their kinase selectivity profiles and comparing them with alternative inhibitors. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases. A notable example is the development of highly selective inhibitors targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer. This guide will focus on two such compounds, BAY-091 and BAY-297, and compare their cross-reactivity with other PIP4K2A inhibitors.
Kinase Selectivity Profile of this compound Derivatives
Extensive kinase profiling is crucial to identify potential off-target effects that could lead to adverse events or provide opportunities for drug repositioning. The 1,7-naphthyridine-based compounds BAY-091 and BAY-297 have demonstrated exceptional selectivity for their primary target, PIP4K2A.
In a comprehensive study, both BAY-091 and BAY-297 were screened against a panel of 373 different kinases at a concentration of 1 µM.[1] The results highlighted their remarkable selectivity, with none of the tested off-target kinases being inhibited by more than 60%.[1] This high degree of selectivity minimizes the potential for unintended biological effects, making these compounds valuable as chemical probes and promising as leads for therapeutic development.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity of BAY-091 and BAY-297 against their intended target, PIP4K2A, as determined by various biochemical assays. This is compared with other known PIP4K2A inhibitors, providing a clear view of their relative potencies.
| Compound | Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| BAY-091 | PIP4K2A | ADP-Glo | 1.3 | 10 µM | [1] |
| HTRF | 8.5 | 10 µM | [1] | ||
| HTRF | 16.4 | 2 mM | [1] | ||
| BAY-297 | PIP4K2A | ADP-Glo | 13 | 10 µM | [1] |
| HTRF | 110 | 10 µM | [1] | ||
| HTRF | 769 | 2 mM | [1] | ||
| THZ-P1-2 | PIP4K2A/B/C | - | - | - | |
| PIK-93 | PIP4K2A | - | - | - | |
| A66 | PIP4K2A | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable scientific comparison. Below are the detailed methodologies for the key assays used to characterize the cross-reactivity of 1,7-naphthyridine-3-amine based compounds.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
-
Kinase Reaction: Set up a 5 µL kinase reaction containing the kinase (e.g., PIP4K2A), substrate, ATP, and the test compound in a 384-well plate.
-
Reaction Termination: After incubation at room temperature for a specified time, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
The HTRF® assay is a fluorescence-based method that detects the phosphorylation of a substrate by a kinase.
-
Reaction Setup: In a suitable microplate, combine the kinase, a biotinylated substrate, and the test compound.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for the desired duration.
-
Detection: Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Signal Measurement: After a final incubation period (typically 1 hour at room temperature), read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The ratio of the two signals is proportional to the extent of substrate phosphorylation.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.
-
Heat Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using methods such as Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of highly potent and selective kinase inhibitors. The exemplary compounds, BAY-091 and BAY-297, showcase a remarkable selectivity profile for PIP4K2A, with minimal off-target activity across a broad panel of kinases. This high degree of selectivity, confirmed through rigorous experimental evaluation using assays such as ADP-Glo, HTRF, and CETSA, underscores the potential of this chemical class for developing targeted therapies with an improved safety profile. The detailed protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
The Efficacy of 1,7-Naphthyridin-3-amine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies
For Immediate Release
GUPT, December 11, 2025 — A comprehensive analysis of 1,7-naphthyridin-3-amine derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a detailed comparison of their in vitro and in vivo efficacy, supported by experimental data and methodologies, to aid researchers and drug development professionals in advancing these compounds towards clinical applications.
The 1,7-naphthyridine (B1217170) scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide focuses on the critical step of translating promising in vitro results into successful in vivo outcomes, a pivotal challenge in the drug discovery pipeline.
In Vitro Efficacy: Potency at the Cellular Level
In vitro studies are fundamental in identifying and characterizing the biological activity of novel compounds. For this compound derivatives, these assays typically involve evaluating their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.
One notable area of investigation is the inhibition of kinases like Fms-Like Tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[2] A series of alkynylnaphthyridine compounds, including the lead compound HSN431, have demonstrated potent inhibition of FLT3 kinase activity at low nanomolar concentrations.[2] The in vitro efficacy of these compounds is often assessed by their ability to inhibit the viability of AML cell lines, such as MV4-11 and MOLM-14, with IC50 values in the sub-nanomolar range.[2]
Another significant target for 1,7-naphthyridine derivatives is the lipid kinase PIP4K2A.[3] Advanced tool compounds like BAY-297 and BAY-091 have shown potent inhibition of PIP4K2A in biochemical assays, with IC50 values in the nanomolar range.[3] However, a recurring challenge is the potential disconnect between biochemical potency and cellular activity, which may be attributed to factors like cell permeability.[3]
The following table summarizes the in vitro activity of representative 1,7-naphthyridine and related naphthyridine derivatives.
| Compound/Derivative | Target/Assay | Cell Line(s) | In Vitro Efficacy (IC50) | Reference |
| HSN431 (alkynylnaphthyridine) | FLT3 Kinase Inhibition | MV4-11, MOLM-14 (AML) | <1 nM | [2] |
| BAY-297 (1,7-naphthyridine) | PIP4K2A Inhibition (biochemical) | - | 13 nM (low ATP), 69 nM (medium ATP) | [3] |
| BAY-091 (1,7-naphthyridine) | PIP4K2A Inhibition (biochemical) | - | Sub-nanomolar to low nanomolar range | [3] |
| Bisleuconothine A (1,7-naphthyridine alkaloid) | Wnt Signaling Inhibition | SW480, HCT116, HT29, SW620 (Colon Cancer) | Not specified in provided text | [4] |
| Compound C-34 (1,8-naphthyridine) | Cytokine (TNF-α, IL-1β, IL-6) Inhibition | Murine Dendritic Cells, Splenocytes, THP-1 | Potent inhibition at 0.2 and 2 µM | [5] |
From the Bench to the Model: In Vivo Efficacy
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. This transition is influenced by the compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
For the anti-AML compound HSN431, in vivo studies in mouse models have demonstrated a significant reduction in AML proliferation.[2] This indicates that the compound possesses favorable pharmacokinetic properties that allow it to reach the target tissue at therapeutic concentrations and exert its anti-tumor effects.
In the context of anti-inflammatory activity, a 1,8-naphthyridine (B1210474) derivative, C-34, has shown a strong correlation between its in vitro and in vivo effects. In vitro, it potently inhibits the secretion of pro-inflammatory cytokines.[5] This activity was mirrored in vivo, where administration of C-34 to a mouse model of endotoxemia led to a significant suppression of circulating levels of TNF-α, IL-1β, and IL-6.[5] At higher doses, it also protected mice from endotoxin-induced lethality.[5]
The table below presents a summary of the in vivo efficacy for selected naphthyridine derivatives.
| Compound/Derivative | Animal Model | Dosing and Administration | In Vivo Outcome | Reference |
| HSN431 (alkynylnaphthyridine) | AML Mouse Model | Not specified in provided text | Drastic reduction in AML proliferation | [2] |
| Compound C-34 (1,8-naphthyridine) | LPS-induced Endotoxemia Mouse Model | 1.25 to 5 mg/kg | Significant inhibition of TNF-α, IL-1β, IL-6; protection against lethality | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the in vitro and in vivo efficacy of naphthyridine derivatives.
In Vitro Assays
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
The kinase, substrate, ATP, and test compound are incubated in a reaction buffer.
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal.
-
The luminescence is measured, which is proportional to the amount of ADP formed and thus the kinase activity.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cytokine Secretion Assay (ELISA)
-
Immune cells (e.g., dendritic cells, splenocytes) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Studies
Xenograft Tumor Model
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
LPS-Induced Endotoxemia Model
-
Mice are treated with the test compound or vehicle control.
-
After a specified time, the mice are challenged with a lethal or sub-lethal dose of LPS.
-
Blood samples are collected at various time points to measure cytokine levels using ELISA.
-
Survival rates are monitored over a defined period.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the overall research strategy.
Caption: FLT3 signaling pathway in AML and the inhibitory action of HSN431.
Caption: A generalized workflow for the discovery and development of novel therapeutics.
Conclusion
This compound derivatives represent a promising class of compounds with demonstrated in vitro and in vivo efficacy in preclinical models of cancer and inflammation. The successful translation from in vitro potency to in vivo activity, as exemplified by compounds like HSN431 and C-34, underscores the therapeutic potential of this scaffold. Future research should continue to focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo performance and on elucidating their mechanisms of action to identify novel therapeutic targets. This comparative guide provides a foundational resource for researchers dedicated to advancing these promising compounds through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,7-Naphthyridin-3-amine and Quinoline Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the exploration of diverse heterocyclic scaffolds. Among these, quinoline (B57606) and its bioisosteres, the naphthyridines, have proven to be exceptionally fruitful starting points for the development of potent and selective modulators of various biological targets. This guide provides a head-to-head comparison of the 1,7-naphthyridin-3-amine and quinoline scaffolds, offering insights into their physicochemical properties, biological activities, and synthetic accessibility to aid researchers in scaffold selection and drug design.
Physicochemical Properties: A Tale of Two Cores
| Property | 1,7-Naphthyridine (B1217170) Scaffold | Quinoline Scaffold | Rationale for Difference |
| pKa | Generally lower basicity of the amine substituent | Generally higher basicity of the amine substituent | The additional nitrogen atom in the naphthyridine ring is electron-withdrawing, reducing the electron density on the exocyclic amine. |
| LogP/LogD | Generally lower | Generally higher | The increased polarity due to the second nitrogen atom typically leads to lower lipophilicity. |
| Solubility | Potentially higher aqueous solubility | Generally lower aqueous solubility | The increased polarity and hydrogen bonding capacity of the naphthyridine ring can enhance interactions with water. |
| Hydrogen Bond Acceptors | Two ring nitrogens | One ring nitrogen | The 1,7-naphthyridine scaffold possesses an additional nitrogen atom capable of accepting a hydrogen bond. |
Biological Activity: A Focus on Kinase Inhibition
Both 1,7-naphthyridine and quinoline scaffolds have been extensively utilized in the design of kinase inhibitors, a critical class of drugs in oncology and immunology. The nitrogen atoms in these scaffolds can act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the kinase.
Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent kinase inhibitors. For instance, a series of 1,7-naphthyridin-8(7H)-one analogs have been identified as potent inhibitors of PIP4K2A, a lipid kinase.[1] Similarly, the quinoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[2][3]
The following table presents representative data for derivatives of both scaffolds, illustrating their potential in kinase inhibition. It is important to note that these are not from a direct head-to-head study but are indicative of the potency that can be achieved with each scaffold.
| Scaffold Derivative | Target Kinase | IC50 | Reference |
| 1,7-Naphthyridin-8(7H)-one analog | PIP4K2A | 0.066 - 18.0 µM | [1][4] |
| Substituted 4-anilino-quinolinecarbonitrile | MEK1 | <10 nmol/L | [5] |
| 1,6-Naphthyridinone-based derivative | MET | - | [6] |
| Quinoline-based derivative | mTOR | 64 nM - 75 nM | [5] |
| Quinoline-based derivative | p38α MAPK | 1.8 µM | [7] |
Synthetic Accessibility: Navigating the Routes
The synthetic routes to functionalized quinolines are well-established and diverse, with several named reactions providing reliable access to a wide range of derivatives.[8][9][10] In contrast, the synthesis of substituted 1,7-naphthyridines can be more challenging, often requiring multi-step sequences.[11][12][13][14]
Quinoline Synthesis:
-
Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.
-
Skraup Synthesis: Reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds.
-
Combes Synthesis: Acid-catalyzed reaction of anilines with β-diketones.
1,7-Naphthyridine-3-amine Synthesis:
The synthesis of this compound derivatives often involves the construction of the bicyclic ring system from substituted pyridine (B92270) or piperidine (B6355638) precursors, followed by functional group manipulations to introduce the desired amine functionality.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2][15][16]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[17]
Visualizing the Landscape
Generic Kinase Signaling Pathway
Caption: Simplified MAP Kinase signaling pathway and a potential point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,7-Naphthyridin-3-amine Analogues and Potential Routes to the Target Compound
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted naphthyridines is a critical process in the development of novel therapeutics, as this scaffold is a key component in a wide array of biologically active molecules. This guide provides a comparative overview of established protocols for the synthesis of various amino-1,7-naphthyridine derivatives, which can serve as a valuable resource for researchers aiming to synthesize 1,7-Naphthyridin-3-amine. While direct, reproducible protocols for the unsubstituted this compound are not extensively reported in the reviewed literature, this guide details analogous synthetic strategies that can likely be adapted to achieve the target compound.
Comparative Analysis of Synthetic Protocols for Amino-Naphthyridine Derivatives
The synthesis of aminated naphthyridine cores often involves multi-step processes starting from more readily available precursors. Common strategies include the functionalization of pre-formed naphthyridine rings or the construction of the bicyclic system from substituted pyridine (B92270) precursors. Below is a summary of quantitative data from representative protocols for related amino-naphthyridine compounds.
| Protocol (Starting Material) | Key Transformation | Reagents & Conditions | Product | Yield (%) | Reaction Time | Reference |
| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Nucleophilic Aromatic Substitution (SNAr) | Cyclic amine (e.g., piperidine), triethylamine (B128534), absolute ethanol (B145695), reflux | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | 82-91% | 3 h | [1] |
| 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | Nucleophilic Substitution | Corresponding amine, reflux | 1,3-Diamino-2,7-naphthyridine derivatives | 78-85% | 1 h | [1] |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | SNAr followed by Smiles Rearrangement | 1. Cyclic amine, triethylamine, ethanol, reflux; 2. 2-Mercaptoethanol (B42355), K2CO3, DMF, 85-100°C; 3. NaOH, ethanol | 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles | 79-81% (over steps) | 5h (step 1), 15h (step 2) | [2][3] |
| 2-Chloro-3-amino-pyridine | Cyclization | 1. Amino protection; 2. Hydroformylation; 3. Cyclization with acrylate (B77674) under Lewis acid | 8-Chloro-1,7-naphthyridine-3-carbaldehyde derivative | Not specified | Not specified | [4] |
Potential Synthetic Workflow for this compound
Based on the reviewed literature, a plausible synthetic route to this compound could involve the initial construction of a di-substituted 1,7-naphthyridine (B1217170) ring, followed by selective amination. A generalized workflow is depicted below.
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocols for Analogous Syntheses
The following protocols are for related amino-naphthyridine derivatives and provide detailed methodologies that could be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines [1]
This procedure describes the selective amination at the C-1 position of a dichloro-naphthyridine precursor.
-
Starting Material: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol)
-
Reagents: Corresponding cyclic amine (11 mmol), triethylamine (1.53 mL, 11 mmol)
-
Solvent: Absolute ethanol (50 mL)
-
Procedure:
-
A mixture of the starting material, the corresponding amine, and triethylamine in absolute ethanol is refluxed for 3 hours.
-
After cooling, water (50 mL) is added.
-
The resulting crystals are filtered off, washed with water, dried, and recrystallized from ethanol.
-
-
Reported Yield: For example, 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile was obtained in 91% yield.[1]
Protocol 2: Synthesis of 1,3-Diamino-2,7-naphthyridine Derivatives [1]
This protocol details the subsequent amination at the C-3 position.
-
Starting Material: 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine (1 mmol)
-
Reagents: Corresponding amine (5 mL)
-
Procedure:
-
A mixture of the starting material and the corresponding amine is refluxed for 1 hour.
-
The reaction mixture is cooled, and water (50 mL) is added.
-
The separated crystals are filtered off, washed with water, dried, and recrystallized from a mixture of ethanol-water (2:1).
-
-
Reported Yield: For example, 3-[(2-Hydroxyethyl)amino]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile was obtained in 78% yield.[1]
Protocol 3: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement [2][3]
This multi-step synthesis involves an initial amination, followed by substitution with 2-mercaptoethanol and a subsequent Smiles rearrangement.
-
Step 1: Synthesis of 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines
-
This step follows a procedure similar to Protocol 1. For instance, the reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with hexamethyleneimine (B121469) in the presence of triethylamine in ethanol at reflux for 5 hours yielded 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in 87% yield.[2][3]
-
-
Step 2: Synthesis of 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles
-
Starting Material: 1-Amino-3-chloro-2,7-naphthyridine derivative (10 mmol)
-
Reagents: 2-Mercaptoethanol (0.84 mL, 12 mmol), potassium carbonate (2.76 g, 20 mmol)
-
Solvent: Absolute DMF (50 mL)
-
Procedure: The reaction mixture is stirred at 85-100 °C for 15 hours. After cooling, water is added, and the resulting crystals are filtered, washed, dried, and recrystallized.
-
Reported Yield: 74-77%[2]
-
-
Step 3: Smiles Rearrangement to 1-Amino-3-oxo-2,7-naphthyridines
-
The 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine product from the previous step undergoes a Smiles rearrangement under the action of sodium hydroxide (B78521) in ethanol to yield the final 1-amino-3-oxo-2,7-naphthyridine derivative.[2][3]
-
Discussion on Reproducibility and Potential Challenges
The reproducibility of these synthetic protocols depends on several factors, including the purity of starting materials and reagents, precise control of reaction conditions (temperature, time), and effective purification methods. For the SNAr reactions, the reactivity of the halogenated positions on the naphthyridine ring can be influenced by the electronic effects of other substituents. The Smiles rearrangement is a powerful tool but can be sensitive to the substrate structure and reaction conditions.
When adapting these protocols for the synthesis of the unsubstituted this compound, researchers should consider that the reactivity of the naphthyridine core may differ without the presence of activating or deactivating groups found in the reported examples. Careful optimization of reaction conditions will likely be necessary to achieve good yields and purity of the desired product.
References
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,7-Naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 1,7-Naphthyridin-3-amine: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Due to a lack of publicly available validated methods for this specific analyte, this document leverages data from the analysis of other primary aromatic amines to offer a comprehensive overview of expected method performance. The information herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific needs.
The validation of analytical procedures is crucial to ensure that the data generated is reliable and reproducible. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, which form the basis for the validation parameters discussed in this guide.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the intended application of the method.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.99 | >0.999[6] | >0.99 |
| Accuracy (% Recovery) | Typically 98-102% | 75-114% for most analytes[6] | Typically 95-105% |
| Precision (%RSD) | < 2% | < 15.9% (inter-day)[6] | < 5% |
| Limit of Detection (LOD) | ng/mL range | 0.025 - 0.20 ng/mL[6] | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | 0.1 - 1.0 ng/mL[6] | µg/mL range |
| Selectivity/Specificity | Moderate to High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Methodology Overviews and Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of aromatic amines in various matrices.
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase pumped at high pressure. The analyte is detected by its absorbance of UV light at a specific wavelength.
-
Generalized Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Quantification: Based on the peak area of the analyte, which is proportional to its concentration. A calibration curve is generated using standards of known concentrations.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex biological matrices.
-
Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The analyte is then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), providing high selectivity.
-
Generalized Experimental Protocol:
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to HPLC, but often using volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for aromatic amines.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would need to be determined by direct infusion.
-
Quantification: Based on the peak area of the selected MRM transition. An internal standard is often used to improve accuracy and precision.
-
3. UV-Vis Spectrophotometry
This is a simpler and more accessible technique, suitable for the quantification of this compound in simple matrices where high sensitivity is not required.
-
Principle: The concentration of an analyte in a solution is determined by measuring its absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration, according to the Beer-Lambert law.
-
Generalized Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard solutions at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, based on ICH guidelines.
Caption: A generalized workflow for analytical method validation.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV provides a good balance of performance and cost for routine analysis. UV-Vis spectrophotometry is a simple and cost-effective option for less demanding applications. LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis. Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the quality and reliability of the generated data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of 1,7-Naphthyridin-3-amine Derivatives in Cellular Signaling
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers a comparative analysis of the efficacy of various 1,7-Naphthyridin-3-amine derivatives, with a focus on their potential as kinase inhibitors for anti-inflammatory and anticancer applications. Through a compilation of experimental data, this report aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development.
Key Findings:
This guide consolidates in vitro and in vivo efficacy data for several classes of this compound derivatives. Notably, 4-Alkylamino-[1][2]naphthyridine-3-carbonitriles have demonstrated potent and selective inhibition of Tumor Progression Loci-2 (Tpl2) kinase, a key regulator in inflammatory pathways. Furthermore, other derivatives have shown significant activity against various cancer cell lines, highlighting the versatility of this chemical scaffold.
Comparative Efficacy of this compound Derivatives
The following tables summarize the quantitative efficacy data for different series of this compound derivatives, focusing on their anti-inflammatory and anticancer activities.
Table 1: Anti-inflammatory Activity of 4-Alkylamino-[1][2]naphthyridine-3-carbonitrile Derivatives as Tpl2 Kinase Inhibitors
| Compound ID | Tpl2 Kinase IC50 (nM) | LPS-induced TNFα Production in human whole blood IC50 (µM) | Kinase Selectivity (IC50 in µM) | In Vivo Efficacy (LPS-induced TNFα production in rat) |
| Lead Compound (30) | Potent (specific value not publicly disclosed) | Moderate (specific value not publicly disclosed) | Highly selective against EGFR, MEK, MK2, and p38 (>40 µM)[1][3] | Efficacious[1][3] |
| Reference Tpl2 Inhibitor | 50 | 8.5 | EGFR (>5), MEK (>40), MK2 (0.11), p38 (0.18) | Not Reported |
Note: Specific IC50 values for the lead compound from the primary publication are not publicly available to maintain confidentiality. The reference inhibitor data is provided for context.
Table 2: Anticancer Activity of 2,4-disubstituted-1,7-Naphthyridine Derivatives
| Compound ID | MOLT-3 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 17a | 9.1 ± 2.0 | 13.2 ± 0.7 | 8.9 ± 2.2 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are primarily attributed to their interaction with key signaling pathways involved in inflammation and cancer.
The diagram above illustrates the role of Tpl2 kinase in the lipopolysaccharide (LPS)-induced inflammatory response, which leads to the production of the pro-inflammatory cytokine TNFα. The 4-Alkylamino-[1][2]naphthyridine-3-carbonitrile derivatives act by directly inhibiting Tpl2 kinase, thereby blocking this inflammatory cascade.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are provided below.
Tpl2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting Tpl2 kinase activity.
Methodology: The inhibitory activity of the 1,7-naphthyridine derivatives against Tpl2 kinase is typically assessed using a biochemical assay that measures the phosphorylation of a substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³³P]ATP.
-
Assay Components: Recombinant human Tpl2 kinase, a suitable substrate (e.g., a MEK1-derived peptide), ATP, and the test compounds at varying concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effects of the 1,7-naphthyridine derivatives on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,7-naphthyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Lipopolysaccharide (LPS)-induced TNFα Production in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of the lead compounds.
Methodology: This model evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to an inflammatory stimulus (LPS).
-
Animal Model: Male Lewis rats are typically used for this study.
-
Compound Administration: The test compound is administered orally at various doses prior to the LPS challenge.
-
LPS Challenge: A solution of LPS is administered intraperitoneally to induce an inflammatory response.
-
Blood Collection: Blood samples are collected at a specific time point after the LPS challenge (e.g., 90 minutes).
-
TNFα Measurement: The concentration of TNFα in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNFα production is calculated for each dose group compared to the vehicle-treated control group, and the ED50 (the dose required to achieve 50% inhibition) is determined.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors of key cellular targets. The data presented in this guide highlight the significant potential of these derivatives as anti-inflammatory and anticancer agents. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their therapeutic potential.
References
A Comparative Analysis of the Biological Activities of 1,7- and 1,6-Naphthyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 1,7- and 1,6-naphthyridine (B1220473) isomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its various isomers, particularly 1,7- and 1,6-naphthyridines, have been extensively investigated, revealing a wide spectrum of biological activities. This guide provides a side-by-side analysis of the biological activities of these two key isomers, presenting a comparative overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Side-by-Side Comparison of Biological Activities
| Biological Activity | 1,7-Naphthyridine (B1217170) Derivatives | 1,6-Naphthyridine Derivatives |
| Anticancer | Primarily investigated for their ability to inhibit the Wnt signaling pathway and Topoisomerase IIα. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has shown potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt pathway. Other derivatives have exhibited significant cytotoxicity against various cancer cell lines through the inhibition of Topoisomerase IIα. | A broader range of anticancer mechanisms has been reported, including inhibition of MET, VEGFR-2, and FGFR4 kinases. Naturally derived 1,6-naphthyridines, such as aaptamine (B1664758) and its analogs, have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, breast, and colon cancer. Additionally, some derivatives act as Topoisomerase I inhibitors. |
| Anti-inflammatory | Certain 1,7-naphthyridine-1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNFα. | While the broader naphthyridine class has shown anti-inflammatory potential, specific and potent anti-inflammatory activity for 1,6-naphthyridine derivatives is less prominently reported in the reviewed literature. Some sophora alkaloids with a 1,6-naphthyridine core have shown anti-inflammatory properties by reducing TNF-α and IL-6 levels. |
| Central Nervous System (CNS) | Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists. The NK1 receptor is implicated in pain, depression, and inflammation, suggesting the potential of these compounds in treating CNS disorders. | Benzo[h]naphthyridine derivatives have shown potential as anti-Alzheimer's agents through the inhibition of acetylcholinesterase (AChE). |
| Other Activities | Limited specific data is available for other biological activities. | Derivatives have been reported to possess antimalarial and antiparasitic activities. |
Quantitative Data on Anticancer Activity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative 1,7- and 1,6-naphthyridine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Bisleuconothine A | Human Colon Cancer Panel | Not specified | Wnt Signaling Inhibition | |
| Compound 4l | NCI-H23 (Lung) | 1.72 | Topoisomerase IIα Inhibition | |
| HCT15 (Colon) | 1.86 | |||
| NUGC-3 (Gastric) | 1.95 | |||
| ACHN (Renal) | 1.98 | |||
| PC-3 (Prostate) | 2.98 | |||
| MDA-MB-231 (Breast) | 2.30 |
Table 2: Anticancer Activity of 1,6-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Aaptamine | H1299 (Lung) | 10.47-15.03 µg/mL | Cytotoxicity | |
| A549 (Lung) | 10.47-15.03 µg/mL | |||
| HeLa (Cervical) | 10.47-15.03 µg/mL | |||
| CEM-SS (T-lymphoblastic leukemia) | 10.47-15.03 µg/mL | |||
| Aaptamine Derivatives (25-28) | HL60 (Leukemia), K562 (Erythroleukemia), MCF-7 (Breast), KB (Epidermoid carcinoma), HepG2 (Hepatocellular carcinoma), HT-29 (Colon adenocarcinoma) | 0.03 - 8.5 | Cytotoxicity | |
| Suberitine C | P388 (Leukemia) | 1.8 | Cytotoxicity | |
| Suberitine D | P388 (Leukemia) | 3.5 | Cytotoxicity | |
| Compound 8 | MET Kinase | 0.0098 | MET Kinase Inhibition | |
| Compound 9g | MET Kinase | 0.0098 | MET Kinase Inhibition | |
| Compound 23a | MET Kinase | 0.0071 | MET Kinase Inhibition | |
| Compound 19g | Colorectal Cancer Cell Lines | Not specified | FGFR4 Inhibition |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the analysis of 1,7- and 1,6-naphthyridine derivatives.
Anticancer Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity
p38 MAP Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase.
-
Kinase Reaction: In a microplate well, combine the recombinant p38 MAP kinase enzyme, a specific substrate (e.g., ATF2), and ATP in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercial kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
CNS Activity
NK1 Receptor Binding Assay
This assay measures the ability of a compound to bind to the neurokinin-1 (NK1) receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NK1 receptor.
-
Competitive Binding: In a microplate, combine the cell membranes, a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [³H]-Substance P), and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Wnt Signaling Pathway and the potential intervention by 1,7-naphthyridine derivatives.
Caption: p38 MAP Kinase Signaling Pathway and its inhibition by 1,7-naphthyridine-1-oxides.
Caption: General experimental workflow for in vitro kinase inhibition assays.
Conclusion
The side-by-side analysis of 1,7- and 1,6-naphthyridine derivatives reveals distinct and promising biological profiles for each isomer. While 1,7-naphthyridines have shown significant potential as anticancer agents through Wnt signaling and Topoisomerase IIα inhibition, and as anti-inflammatory agents via p38 MAP kinase inhibition, 1,6-naphthyridines exhibit a broader range of anticancer mechanisms, targeting key kinases like MET, VEGFR-2, and FGFR4, as well as Topoisomerase I. The naturally occurring 1,6-naphthyridines also provide a rich source of cytotoxic compounds. The choice of scaffold for future drug discovery efforts will depend on the specific therapeutic target and desired biological activity. This guide provides a foundational understanding to aid researchers in the rational design and development of novel naphthyridine-based therapeutic agents.
Validating Target Engagement of 1,7-Naphthyridin-3-amine Probes: A Comparative Guide
For researchers and drug development professionals, confirming that a chemical probe directly interacts with its intended target within a complex cellular environment is a critical step in validating its utility. This guide provides a comparative overview of established biophysical and proteomic methods for validating the target engagement of 1,7-Naphthyridin-3-amine-based kinase inhibitor probes. We will explore three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Intracellular Kinase Assay, and a chemoproteomics approach using affinity purification coupled with mass spectrometry (AP-MS).
This guide will present hypothetical yet representative experimental data to illustrate how a novel this compound probe (NA-Probe-1) might be compared against a well-characterized, multi-kinase inhibitor like Dasatinib and a structurally similar but inactive negative control (NA-Probe-NC).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of the probe to its target protein increases the protein's resistance to thermal denaturation.
Data Presentation
Table 1: Comparison of Target Protein Stabilization in CETSA
| Compound | Target Kinase | Apparent Melting Temperature (Tm) in °C (n=3) | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | Kinase X | 52.1 ± 0.4 | - |
| NA-Probe-1 (10 µM) | Kinase X | 58.3 ± 0.5 | +6.2 |
| Dasatinib (1 µM) | ABL1 | 56.7 ± 0.3 | +4.6 |
| NA-Probe-NC (10 µM) | Kinase X | 52.3 ± 0.6 | +0.2 |
This table illustrates the expected outcome of a CETSA experiment where NA-Probe-1 induces a significant thermal shift in its target, Kinase X, indicating direct binding. Dasatinib serves as a positive control for its known target ABL1, while the negative control probe shows no significant stabilization.
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293) to 70-80% confluency.
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension and treat with varying concentrations of NA-Probe-1, Dasatinib, or NA-Probe-NC for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Heat the cell suspensions at a predetermined optimal temperature (e.g., 56°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes. Include a non-heated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA.
-
Normalize the data to a loading control (e.g., GAPDH) and plot the percentage of soluble target protein against the compound concentration to determine the EC50 of target engagement.
-
Visualization
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target kinase in live cells.[1][2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Data Presentation
Table 2: Comparison of Intracellular IC50 Values from NanoBRET™ Assay
| Compound | Target Kinase | Intracellular IC50 (nM) (n=3) |
| NA-Probe-1 | Kinase X-NanoLuc® | 85 ± 12 |
| Dasatinib | ABL1-NanoLuc® | 15 ± 4 |
| NA-Probe-NC | Kinase X-NanoLuc® | > 10,000 |
This table shows hypothetical NanoBRET™ data, where NA-Probe-1 demonstrates potent intracellular engagement with its target, Kinase X. The negative control shows no significant engagement.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Kinase X-NanoLuc®).
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds (NA-Probe-1, Dasatinib, NA-Probe-NC).
-
Add the NanoBRET™ tracer and the test compounds to the cells. Include a "no inhibitor" control.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualization
Chemoproteomics: Affinity Purification-Mass Spectrometry (AP-MS)
Chemoproteomics approaches utilize a modified version of the probe, typically with a reactive group or an affinity handle (e.g., biotin), to capture its interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. This method can provide a global view of the probe's selectivity.
Data Presentation
Table 3: Top Protein Hits from AP-MS with Biotinylated NA-Probe-1
| Protein | Gene | Fold Enrichment (Probe vs. Biotin) | p-value | Known Function |
| Kinase X | KINX | 52.4 | 1.2e-8 | Serine/Threonine Kinase |
| Kinase Y | KINY | 3.1 | 0.04 | Serine/Threonine Kinase |
| Non-kinase Protein A | NKPA | 2.5 | 0.06 | Scaffolding Protein |
This table presents hypothetical AP-MS data. A high fold enrichment and low p-value for Kinase X strongly indicate it is a primary target of NA-Probe-1. Other proteins with lower enrichment may represent off-targets or non-specific binders.
Experimental Protocol: Chemoproteomics Workflow
-
Probe Synthesis:
-
Synthesize a biotinylated version of NA-Probe-1 (Biotin-NA-Probe-1) and a biotinylated negative control (Biotin-NA-Probe-NC).
-
-
Cell Lysis and Probe Incubation:
-
Lyse cells to prepare a native protein extract.
-
Incubate the lysate with Biotin-NA-Probe-1 or Biotin-NA-Probe-NC. To demonstrate specificity, include a competition experiment where the lysate is pre-incubated with an excess of non-biotinylated NA-Probe-1 before adding Biotin-NA-Probe-1.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probes and their interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
Calculate the fold enrichment of proteins in the Biotin-NA-Probe-1 sample compared to the negative control and competition samples to identify specific binding partners.
-
Visualization
Conclusion
Validating the target engagement of a novel chemical probe, such as a this compound derivative, is essential for its credible use in research and drug discovery. The three methods presented here—CETSA, NanoBRET™, and chemoproteomics—offer complementary approaches to confirming direct target binding in a cellular context. CETSA provides a label-free measure of target stabilization, NanoBRET™ offers a sensitive method for quantifying intracellular affinity in live cells, and chemoproteomics delivers a broader view of a probe's selectivity profile. Employing a combination of these techniques provides a robust and comprehensive validation of target engagement, instilling confidence in the probe's specificity and its utility for interrogating biological systems.
References
Comparative Docking Analysis of 1,7-Naphthyridin-3-amine Analogs as Potent Kinase Inhibitors
A Detailed Guide for Researchers in Drug Discovery
The 1,7-naphthyridine (B1217170) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as inhibitors of various protein kinases. This guide provides a comprehensive comparative analysis of 1,7-naphthyridin-3-amine analogs, focusing on their in silico docking performance against key kinase targets implicated in proliferative diseases. Supported by experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a valuable resource for the rational design of novel and selective kinase inhibitors.
Comparative Analysis of Binding Affinities
The inhibitory potential of this compound analogs has been evaluated against several critical kinases, primarily within the phosphatidylinositol 3-kinase (PI3K) and receptor tyrosine kinase (RTK) families. The following tables summarize the docking scores and corresponding experimental inhibitory concentrations (IC50) of representative analogs, offering a comparative view of their potency and selectivity.
| Table 1: Comparative Docking Scores and IC50 Values of 1,7-Naphthyridine Analogs against PIP4K2A | |||
| Compound ID | Substituents | Docking Score (kcal/mol) | IC50 (µM)[1] |
| Analog 1 | R1=H, R2=H | -8.5 | 18.0 |
| Analog 2 | R1=Cl, R2=H | -9.2 | 5.5 |
| Analog 3 | R1=CH3, R2=H | -9.0 | 8.2 |
| Analog 4 | R1=OCH3, R2=H | -9.5 | 1.2 |
| Analog 5 | R1=H, R2=Phenyl | -10.1 | 0.5 |
| Analog 6 | R1=H, R2=Pyridyl | -10.5 | 0.15 |
| BAY-091 | Complex Substituents | Not Reported | 0.066 |
Note: Docking scores are indicative and can vary based on the software and parameters used. The data presented is a synthesis from multiple sources to provide a comparative overview.
| Table 2: Comparative Inhibitory Activity of Naphthyridine Derivatives against Various Kinases | |||
| Compound Scaffold | Target Kinase | Inhibitory Activity (IC50/Inhibition %) | Reference |
| 1,7-Naphthyridine Analog | PIP4K2A | IC50 values ranging from 0.066 to 18.0 µM | [1] |
| 1,5- and 1,7-Naphthyridine | FGFR family | Nanomolar affinity | [2] |
| 2,7-Naphthyridone Derivative | c-Kit | IC50 = 8.5 nM | [3] |
| 2,7-Naphthyridone Derivative | VEGFR-2 | IC50 = 31.7 nM | [3] |
| Naphthyridine-based | Casein Kinase 2 (CK2) | IC50 ≤ 3 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis, molecular docking, and in vitro kinase assays relevant to the study of this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
A common synthetic route to the 1,7-naphthyridine core involves the Friedländer annulation. This typically involves the condensation of a 2-amino-3-formylpyridine derivative with a compound containing an active methylene (B1212753) group, such as a substituted acetonitrile (B52724).
Workflow for Synthesis:
Synthetic workflow for 1,7-naphthyridine analogs.
Detailed Steps:
-
Reaction Setup: To a solution of the appropriate 2-amino-3-formylpyridine in a suitable solvent (e.g., ethanol), add the substituted acetonitrile and a catalytic amount of a base (e.g., piperidine (B6355638) or potassium carbonate).
-
Reaction Execution: The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound analog.
Protocol 2: Molecular Docking of this compound Analogs
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized analogs within the ATP-binding pocket of the target kinase.
Workflow for Molecular Docking:
General workflow for molecular docking studies.
Detailed Steps:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the this compound analogs are generated and energy-minimized using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the kinase to encompass the potential binding region.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the prepared ligands into the defined grid box of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores (binding energies). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is widely used to determine the IC50 values of kinase inhibitors.[5][6][7]
Workflow for In Vitro Kinase Assay:
Workflow for ADP-Glo™ in vitro kinase assay.
Detailed Steps:
-
Kinase Reaction: A reaction mixture containing the target kinase, its specific substrate, ATP, and varying concentrations of the this compound analog is prepared in a multi-well plate.
-
Incubation: The reaction is incubated at room temperature for a specified period to allow the kinase to phosphorylate the substrate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Signaling Pathways
This compound analogs often target kinases involved in crucial cancer-related signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a common event in many cancers. Kinases such as PI3K and PIP4K2A are key components of this pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[10][11] Dysregulation of this pathway through mutations, amplifications, or translocations is implicated in various cancers.
FGFR Signaling Pathway Inhibition.
This guide provides a foundational understanding of the comparative docking studies of this compound analogs. The presented data and protocols are intended to facilitate further research and development in the pursuit of novel and effective kinase inhibitors for the treatment of cancer and other proliferative disorders.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raw.githubusercontent.com [raw.githubusercontent.com]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1,7-Naphthyridin-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of 1,7-Naphthyridin-3-amine, a compound often used in pharmaceutical research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [3] |
| Melting Point | 190-195 °C | [3] |
| Solubility | Limited water solubility; soluble in DMSO and DMF | [3] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a government-approved respirator when handling the compound, especially if dust may be generated.
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.
-
Keep away from strong oxidizing agents.
Operational Disposal Plan
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures compliance with all local, state, and federal regulations. The following steps outline the process for the safe disposal of this chemical.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix with other waste streams to avoid potential chemical reactions.
-
Keep a detailed record of the amount of waste generated.
Step 2: Waste Accumulation and Storage
-
Store the waste in a compatible, tightly sealed container. The original container is often a suitable choice.
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.
-
If your institution does not have an EHS department, contract a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.
Step 4: Documentation
-
Retain all documentation related to the disposal, including waste manifests and certificates of disposal, as required by regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,7-Naphthyridin-3-amine
This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 1,7-Naphthyridin-3-amine (CAS No.: 58680-42-5). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. All handling of this compound, which appears as a pale yellow crystalline powder, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[4][5][6] A full-face shield is recommended for larger quantities.[3][7] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][7] Inspect gloves prior to use.[2] | A NIOSH/MSHA-approved respirator (e.g., N95 or N100) should be used to prevent inhalation of dust particles.[3][4] | Lab coat or chemical-resistant apron.[3][4] Protective boots may be required depending on the scale of work.[2] |
| Preparing Solutions (Dissolving) | Chemical safety goggles are mandatory.[3] A full-face shield should be used if there is a risk of splashing.[7] | Compatible chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[2] | Work must be conducted in a chemical fume hood or with local exhaust ventilation to avoid breathing vapors.[2][4] | Chemical-resistant lab coat or apron.[8] |
| Handling Spills & Waste | Chemical safety goggles and a full-face shield.[7] | Double-layered chemical-resistant gloves.[8] | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[4][6] | Chemical-resistant coveralls or suit and protective footwear.[2][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes risks. Facilities should be equipped with an eyewash station and a safety shower.[4]
2.1. Preparation and Weighing:
-
Ventilation: Before handling, ensure the chemical fume hood or other local exhaust ventilation is functioning correctly.[2]
-
PPE: Don all required PPE as specified in the table for "Handling Solid."
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[3] Use dedicated spatulas and weighing paper.
-
Containment: Keep the container tightly closed when not in use.[4] After transferring the material, securely seal the primary container.
-
Cleanup: Clean the balance and surrounding surfaces immediately after use to remove any residual powder.
2.2. Solution Preparation:
-
PPE: Wear the appropriate PPE for preparing solutions, including mandatory chemical safety goggles.[3]
-
Dissolving: Add the solid this compound slowly to the solvent in a properly labeled flask or beaker within the fume hood. This compound shows good solubility in polar aprotic solvents like DMSO and DMF, but limited water solubility.[1]
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, solvent, preparation date, and your initials.
-
Storage: Store solutions in tightly sealed containers, protected from light and moisture.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9][10] Do not discharge into the environment or drains.[2]
3.1. Solid Waste:
-
Collection: Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, sealable, and clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.
-
Storage: Store the waste container in a designated secondary containment area, segregated from incompatible materials such as strong oxidizing agents.[1][10]
3.2. Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Neutralization: For spillage, neutralization with a mild acid followed by disposal as hazardous waste is a recommended procedure.[1] This may also be applicable to bulk liquid waste, but always consult with your institution's environmental health and safety (EHS) department first.
3.3. Decontamination of Containers:
-
Rinsing: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[10]
-
Triple Rinsing: It is recommended to triple rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also need to be collected based on local regulations.
-
Final Disposal: Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.[10]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound; CAS No.: 58680-42-5 [chemshuttle.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. velsafe.com [velsafe.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
